M122
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H25N5OS2 |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
[4-[(2-aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C24H25N5OS2/c25-21-3-1-2-4-22(21)27-23(30)19-7-5-18(6-8-19)17-32-24(31)29-15-13-28(14-16-29)20-9-11-26-12-10-20/h1-12H,13-17,25H2,(H,27,30) |
Clave InChI |
AZNFBEXFQBFYOQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Guide to the Biogenesis and Processing of miR-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a crucial role in various physiological and pathological processes.[1][2] Constituting up to 72% of the total miRNA population in adult hepatocytes, miR-122 is a key regulator of hepatic gene expression, influencing lipid metabolism, circadian rhythm, and the pathogenesis of liver diseases such as hepatitis C and hepatocellular carcinoma.[2][3] This guide provides a comprehensive overview of the biogenesis and processing pathways of miR-122, details key experimental protocols, and presents quantitative data to support a deeper understanding of its complex biology.
I. Canonical Biogenesis Pathway of miR-122
The generation of mature, functional miR-122 follows the canonical microRNA biogenesis pathway, a multi-step process involving both nuclear and cytoplasmic enzymatic activities.
1. Transcription: The journey of miR-122 begins in the nucleus with the transcription of its gene, MIR122, located on chromosome 18 in humans.[3] This process is primarily driven by RNA polymerase II, which synthesizes a long primary transcript known as pri-miR-122.[4] The expression of miR-122 is tightly regulated by liver-enriched transcription factors, most notably Hepatocyte Nuclear Factor 4α (HNF4α), which binds to the promoter region of the MIR122 gene and positively regulates its transcription.[3][5]
2. Nuclear Processing (Microprocessor Complex): The newly synthesized pri-miR-122 transcript forms a characteristic hairpin-like secondary structure. This structure is recognized by the nuclear Microprocessor complex, which consists of the RNase III enzyme Drosha and its binding partner, DiGeorge syndrome critical region 8 (DGCR8). Drosha cleaves the pri-miR-122 at the base of the hairpin, releasing a shorter, ~70-nucleotide precursor miRNA called pre-miR-122.
3. Nuclear Export: Following its liberation by the Microprocessor complex, pre-miR-122 is actively transported out of the nucleus and into the cytoplasm. This export is mediated by the nuclear transport receptor Exportin-5 (XPO5), which recognizes the 2-nucleotide 3' overhang characteristic of pre-miRNAs.
4. Cytoplasmic Processing (Dicer): Once in the cytoplasm, the pre-miR-122 hairpin is further processed by another RNase III enzyme called Dicer. Dicer cleaves the terminal loop of the pre-miR-122, yielding a short, ~22-base pair double-stranded RNA duplex.
5. RISC Loading and Mature miRNA Formation: This miRNA/miRNA* duplex is then loaded into an Argonaute (Ago) protein, a core component of the RNA-induced silencing complex (RISC). During this loading process, one strand of the duplex, the mature miR-122, is preferentially retained by the Ago protein, while the other strand (the passenger strand, or miR-122*) is typically degraded. The mature miR-122, now integrated into the RISC, is ready to perform its gene-silencing function.
Below is a diagram illustrating the canonical biogenesis pathway of miR-122.
References
- 1. Role of Circulating microRNAs in Liver Disease and HCC: Focus on miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver-specific microRNA-122: Biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-122 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. Positive regulation of hepatic miR-122 expression by HNF4α - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of MicroRNA-122 in Liver Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-122 (miR-122) is the most abundant microRNA in the liver, accounting for approximately 70% of the total miRNA population within hepatocytes.[1][2] Its expression is highly specific to the liver and emerges during embryonic development, pointing to a critical role in hepatic organogenesis.[3][4] This technical guide provides an in-depth examination of the multifaceted role of miR-122 in liver development, including its influence on hepatocyte proliferation, differentiation, and maturation. We will explore the core signaling pathways governed by miR-122, present quantitative data from key studies, and provide detailed experimental protocols for methodologies central to this area of research. This document is intended to serve as a comprehensive resource for researchers and professionals involved in liver biology and the development of novel therapeutic strategies for liver diseases.
Introduction
The development of the liver is a complex and highly regulated process involving the coordinated action of transcription factors, signaling molecules, and non-coding RNAs. Among these, miR-122 has emerged as a master regulator of hepatocyte identity and function.[5] Its expression is initiated around embryonic day 12.5 in mice and progressively increases to a plateau just before birth.[2][4] This temporal expression pattern is tightly correlated with the differentiation of hepatoblasts into mature hepatocytes.[6] Dysregulation of miR-122 has been implicated in a range of liver pathologies, from metabolic disorders to hepatocellular carcinoma (HCC), underscoring its importance in maintaining liver homeostasis.[1][7] This guide will dissect the molecular mechanisms through which miR-122 exerts its influence on the developing liver.
Core Functions of miR-122 in Liver Development
miR-122 plays a central role in orchestrating the delicate balance between hepatocyte proliferation and differentiation, which is essential for achieving the correct liver size and function.[3][8] It is also involved in the metabolic maturation of hepatocytes and the establishment of hepatocyte polyploidy.[2][8]
Regulation of Hepatocyte Proliferation and Differentiation
During liver development, hepatoblasts must proliferate to generate a sufficient number of cells before undergoing terminal differentiation. miR-122 acts as a crucial switch in this process.[8] Studies have shown that restoration of miR-122 in hepatoblastoma cells leads to a suppression of cellular proliferation and an activation of genes associated with mature hepatocyte function.[3][4] This suggests that as miR-122 levels rise during development, it actively promotes the exit of hepatoblasts from the cell cycle and pushes them towards a differentiated state.[8]
Metabolic Maturation
A key aspect of liver development is the acquisition of specialized metabolic functions. miR-122 is intrinsically linked to the regulation of lipid and cholesterol metabolism.[1][6] It has been shown to regulate genes involved in fatty acid and cholesterol biosynthesis, contributing to the metabolic maturation of hepatocytes.[8]
Hepatocyte Polyploidization
A unique feature of the mammalian liver is the high prevalence of polyploid hepatocytes, which is a hallmark of a mature and functional organ. Recent evidence indicates that miR-122 is a necessary and sufficient factor for complete hepatic polyploidization.[2] Mice deficient in miR-122 exhibit a significant reduction in the number of binucleated and polyploid hepatocytes.[2]
Signaling Pathways and Molecular Mechanisms
The regulatory functions of miR-122 are executed through its interaction with the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation. Several key signaling pathways and molecular targets of miR-122 in the context of liver development have been elucidated.
The LETF-miR-122-CUTL1 Axis
A central mechanism governing miR-122's role in liver development involves its interplay with liver-enriched transcription factors (LETFs) and the transcriptional repressor CUTL1 (CCAAT/enhancer-binding protein alpha).[3][4]
-
Upstream Regulation by LETFs: The expression of miR-122 is transcriptionally activated by a consortium of LETFs, including Hepatocyte Nuclear Factor 1α (HNF1α), HNF3β, HNF4α, and CCAAT/enhancer-binding protein α (C/EBPα).[3][4] These transcription factors bind directly to the miR-122 promoter region, driving its expression as liver development progresses.[3]
-
Downstream Targeting of CUTL1: One of the most significant targets of miR-122 is CUTL1, a transcriptional repressor that inhibits the expression of genes associated with terminal differentiation.[3] As miR-122 levels increase, it post-transcriptionally silences CUTL1 expression. This relieves the repression on hepatocyte-specific genes, such as those involved in the cell cycle exit and metabolic functions (e.g., CYP7A1), thereby promoting hepatocyte maturation.[3][4]
The miR-122/FoxA1/HNF4α Positive Feedback Loop
Further studies have revealed a positive feedback loop involving miR-122, Forkhead box protein A1 (FoxA1), and HNF4α, which reinforces the hepatic differentiation program.[9][10] Overexpression of miR-122 can promote the expression of both FoxA1 and HNF4α.[10] Since HNF4α is a known transcriptional activator of the miR-122 gene, this creates a feed-forward loop that amplifies and stabilizes the differentiated hepatocyte phenotype.[3][10]
Quantitative Data
The following tables summarize key quantitative findings from studies investigating the role of miR-122 in liver development and hepatocyte differentiation.
| Parameter | Experimental System | Observation | Fold Change | Reference |
| miR-122 Expression | Differentiation of human embryonic stem cells (hESCs) to hepatocyte-like cells (HLCs) | Increase in miR-122 levels from undifferentiated hESCs to HLCs. | 420-430x | |
| miR-122 Expression | Differentiation of human induced pluripotent stem cells (hiPSCs) to HLCs | Increase in miR-122 levels from undifferentiated hiPSCs to HLCs. | 3500x | |
| Cell Proliferation | HepG2 cells with stable restoration of miR-122 | Decrease in cell number after 10 days of culture compared to control. | > 50% decrease | [8] |
| ALB Expression | human mesenchymal stem cells (hMSCs) treated with TDN-miR122 vs. untreated hMSCs | Upregulation of Albumin (ALB) protein expression. | 4.80x | [9] |
| HNF4A Expression | hMSCs treated with TDN-miR122 vs. untreated hMSCs | Upregulation of HNF4A protein expression. | 3.86x | [9] |
| Hepatocyte Ploidy | Mir122-knockout (KO) vs. control mice (2.5 months old) | Reduction in 8c hepatocytes. | ~4-5 fold reduction in overall aneuploidy | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the study of miR-122 in liver development.
Generation of Human Liver Spheroids
This protocol is adapted from methods used to create 3D liver models that can mimic aspects of liver development and disease.
Objective: To generate 3D human liver spheroids containing hepatocytes, hepatic stellate cells (HSCs), and non-parenchymal cells (NPCs).
Materials:
-
Primary human hepatocytes
-
Primary human HSCs
-
Primary human NPCs
-
Percoll solution
-
10x DPBS
-
Complete hepatocyte culture medium
-
DMEM with 10% FBS and 1% antibiotic-antimycotic
-
Ultra-low attachment round-bottom 96-well plates
Procedure:
-
Preparation of Hepatocytes: a. Prepare a Percoll gradient solution (e.g., 13.5 mL Percoll + 1.5 mL 10x DPBS + 35 mL complete medium). b. Centrifuge the hepatocyte suspension through the gradient to remove dead cells and enrich for viable hepatocytes.
-
Preparation of HSCs: a. Thaw cryopreserved HSCs. b. Culture HSCs in DMEM with 10% FBS in 100 mm tissue culture dishes for at least 2 days prior to spheroid formation.
-
Cell Suspension Preparation: a. Prepare a mixed cell suspension containing hepatocytes, NPCs, and HSCs at a physiological ratio (e.g., 57% hepatocytes, 28% NPCs, 15% HSCs). b. A typical spheroid might contain a total of 5,300 cells.
-
Spheroid Formation: a. Seed the mixed cell suspension into ultra-low attachment round-bottom 96-well plates. b. Centrifuge the plates briefly to facilitate cell aggregation. c. Incubate at 37°C and 5% CO2. Spheroids will typically form within 24-48 hours.
Reference: [11]
Luciferase Reporter Assay for miRNA Target Validation
Objective: To validate the direct interaction between miR-122 and the 3' UTR of a target gene (e.g., CUTL1).
Materials:
-
HEK293T or a relevant liver cell line (e.g., HepG2)
-
Luciferase reporter vector (e.g., pMIR-REPORT)
-
miR-122 mimic or inhibitor, and corresponding negative controls
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-luciferase reporter assay system
Procedure:
-
Vector Construction: a. Clone the 3' UTR sequence of the target gene containing the predicted miR-122 binding site downstream of the luciferase gene in the reporter vector. b. As a control, create a mutant version of the 3' UTR where the miR-122 seed sequence is mutated.
-
Transfection: a. Seed cells in a 24-well plate. b. Co-transfect the cells with the luciferase reporter vector (wild-type or mutant 3' UTR), a control vector expressing Renilla luciferase (for normalization), and either the miR-122 mimic or a negative control mimic.
-
Luciferase Assay: a. After 24-48 hours of incubation, lyse the cells. b. Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: a. Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. b. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-122 mimic compared to the control indicates a direct interaction.
Reference: This is a standard molecular biology technique. A specific example can be found in[3].
Conclusion
MicroRNA-122 is an indispensable regulator of liver development, acting as a molecular rheostat that fine-tunes the transition from a proliferative, undifferentiated state to a mature, functional hepatocyte phenotype. Its intricate involvement in key signaling pathways, such as the LETF-miR-122-CUTL1 axis and the miR-122/FoxA1/HNF4α feedback loop, highlights its central position in the hepatic gene regulatory network. The quantitative data and experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the roles of miR-122 in both healthy liver development and the pathogenesis of liver disease. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic interventions targeting this potent microRNA.
References
- 1. MicroRNA-122 plays a critical role in liver homeostasis and hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-122 Regulates Polyploidization in the Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver-enriched transcription factors regulate microRNA-122 that targets CUTL1 during liver development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Loss of miR-122 expression in liver cancer correlates with suppression of the hepatic phenotype and gain of metastatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MicroRNA-122-functionalized DNA tetrahedron stimulate hepatic differentiation of human mesenchymal stem cells for acute liver failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to generate human liver spheroids to study liver fibrosis induced by metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Expression of microRNA-122 Across Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-122 (miR-122) is a small non-coding RNA molecule that plays a pivotal role in liver physiology and the pathogenesis of various diseases. As a member of the microRNA family, miR-122 primarily functions as a post-transcriptional regulator of gene expression, influencing a wide array of cellular processes. Its remarkably high and tissue-specific expression in the liver has made it a focal point of research in hepatology, oncology, and metabolic diseases. This technical guide provides a comprehensive overview of miR-122 expression in different human tissues, details the experimental methodologies for its quantification, and elucidates its involvement in key signaling pathways.
Data Presentation: Quantitative Expression of miR-122 in Human Tissues
The expression of miR-122 is predominantly and abundantly found in the liver, where it is considered the most prevalent microRNA, constituting approximately 72% of the total miRNA pool.[1] This equates to an estimated 66,000 copies per cell in the adult liver.[1] While the liver is the primary site of miR-122 expression, studies have detected its presence at significantly lower levels in other tissues.
The following table summarizes the relative expression levels of miR-122 across a panel of human tissues, compiled from a comprehensive human miRNA tissue atlas. The data is presented as normalized log2 transformed intensity values from microarray analysis, providing a quantitative comparison of miR-122 abundance.
| Tissue | Relative Expression Level (log2 transformed intensity) |
| Liver | High |
| Spleen | Low |
| Gall Bladder | Low |
| Veins | Low |
| Nervous System | Detected |
| Respiratory System | Detected |
Note: The qualitative descriptions are based on the quantitative data from Ludwig et al., 2016, which identified miR-122-5p as the highest expressed miRNA in the liver, with low expression also detected in the spleen, gall bladder, and veins.[2] Other sources have also reported detection in the nervous and respiratory systems.[3]
Experimental Protocols
Accurate quantification of miR-122 expression is crucial for research and clinical applications. The following sections provide detailed methodologies for the key experiments used to measure miR-122 levels.
Quantitative Real-Time PCR (qRT-PCR) for miR-122
qRT-PCR is the most common method for quantifying miRNA expression due to its high sensitivity and specificity. This protocol is a standard procedure for the quantification of mature miR-122 from total RNA.
1. RNA Isolation:
-
Isolate total RNA from tissue samples using a TRIzol-based method or a commercially available kit designed for small RNA recovery.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
2. Reverse Transcription (RT):
-
Use a miRNA-specific stem-loop RT primer for the reverse transcription of the mature miR-122. This approach enhances the specificity for the mature miRNA sequence.
-
Alternatively, a poly(A) tailing method can be used, where a poly(A) tail is added to the 3' end of all RNAs, followed by reverse transcription using a poly(T) primer with an adapter sequence.
-
RT Reaction Mix (per reaction):
-
Total RNA: 10 ng - 1 µg
-
miR-122-specific stem-loop RT primer: 50 nM
-
dNTPs: 0.5 mM each
-
Reverse Transcriptase: 100-200 units
-
RT Buffer: 1x
-
RNase Inhibitor: 20 units
-
Nuclease-free water to a final volume of 10-20 µL.
-
-
RT Cycling Conditions:
-
16°C for 30 minutes
-
42°C for 30 minutes
-
85°C for 5 minutes
-
Hold at 4°C.
-
3. Real-Time PCR:
-
Use a forward primer specific to the mature miR-122 sequence and a universal reverse primer that binds to the adapter sequence of the RT primer.
-
A TaqMan probe-based assay can also be used for enhanced specificity, where the probe is specific to the miR-122 sequence.
-
PCR Reaction Mix (per reaction):
-
cDNA (from RT reaction): 1-2 µL
-
miR-122 specific forward primer: 0.2 µM
-
Universal reverse primer: 0.2 µM
-
2x SYBR Green or TaqMan Master Mix: 10 µL
-
Nuclease-free water to a final volume of 20 µL.
-
-
PCR Cycling Conditions:
-
95°C for 10 minutes (initial denaturation)
-
40 cycles of:
-
95°C for 15 seconds (denaturation)
-
60°C for 60 seconds (annealing/extension)
-
-
-
Include a melt curve analysis for SYBR Green-based assays to ensure the specificity of the amplified product.
4. Data Analysis:
-
Use the comparative Ct (ΔΔCt) method for relative quantification, normalizing the expression of miR-122 to a stable endogenous control small RNA (e.g., U6 snRNA, RNU48).
-
For absolute quantification, generate a standard curve using synthetic miR-122 oligonucleotides of known concentrations.
In Situ Hybridization (ISH) for miR-122
ISH allows for the visualization of miR-122 expression within the cellular context of a tissue section.
1. Probe Design and Labeling:
-
Use a locked nucleic acid (LNA) or digoxigenin (B1670575) (DIG)-labeled oligonucleotide probe complementary to the mature miR-122 sequence. LNA probes offer higher affinity and specificity.
-
The probe should be 18-23 nucleotides in length.
2. Tissue Preparation:
-
Fix fresh tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Embed the tissue in paraffin (B1166041) and cut 5-10 µm sections.
-
Deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol (B145695) washes.
3. Hybridization:
-
Permeabilize the tissue with Proteinase K treatment.
-
Pre-hybridize the sections in hybridization buffer.
-
Hybridize with the labeled miR-122 probe overnight at a temperature optimized for the specific probe (typically 50-60°C).
4. Washing and Detection:
-
Perform stringent washes to remove unbound probe.
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Detect the signal using a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) or a fluorescent substrate.
5. Imaging:
-
Counterstain the sections with a nuclear stain (e.g., DAPI or Nuclear Fast Red).
-
Mount the slides and visualize under a microscope.
Northern Blotting for miR-122
Northern blotting is a traditional method for detecting and sizing RNA molecules. While less sensitive than qRT-PCR, it provides information about the size and integrity of the detected miRNA.
1. RNA Electrophoresis:
-
Separate 10-30 µg of total RNA on a 15% denaturing polyacrylamide gel containing 8 M urea.
-
Run the gel until the bromophenol blue dye reaches the bottom.
2. RNA Transfer:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane using semi-dry or wet electroblotting.
-
UV crosslink the RNA to the membrane.
3. Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer.
-
Hybridize the membrane with a radiolabeled or biotin-labeled oligonucleotide probe complementary to miR-122 overnight at a suitable temperature.
4. Washing and Detection:
-
Wash the membrane under stringent conditions to remove non-specific binding.
-
For radiolabeled probes, expose the membrane to a phosphor screen or X-ray film.
-
For biotin-labeled probes, use a streptavidin-enzyme conjugate and a chemiluminescent or chromogenic substrate for detection.
Signaling Pathways and Experimental Workflows
miR-122 is implicated in several critical signaling pathways, often acting as a tumor suppressor by targeting key oncogenes. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying miR-122 expression.
PI3K/Akt Signaling Pathway Regulation by miR-122
miR-122 has been shown to suppress the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and growth.
Caption: miR-122 negatively regulates the PI3K/Akt signaling pathway.
p53 Signaling Pathway Regulation by miR-122
miR-122 can also modulate the p53 tumor suppressor pathway, a critical regulator of the cell cycle and apoptosis.
Caption: miR-122 enhances p53 activity by inhibiting its negative regulator, MDM2.
Experimental Workflow for miR-122 Expression Analysis
This diagram outlines a standard workflow for the analysis of miR-122 expression from tissue samples.
Caption: A typical workflow for the comprehensive analysis of miR-122 expression.
Conclusion
The highly abundant and liver-specific expression of miR-122 underscores its critical role in hepatic function and its potential as a biomarker and therapeutic target for liver diseases. Understanding its expression profile across various tissues is fundamental for elucidating its systemic effects and for the development of targeted therapies. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of miR-122 in health and disease. As research continues to unravel the complexities of miRNA regulation, miR-122 will undoubtedly remain a molecule of significant interest with broad clinical implications.
References
An In-depth Technical Guide to the Core Mechanism of Action of miR-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a pivotal role in hepatic function, development, and disease. Accounting for approximately 70% of the total miRNA population in adult hepatocytes, miR-122 is a critical regulator of gene expression, influencing a wide array of biological processes. Its dysregulation is implicated in various liver pathologies, including hepatocellular carcinoma (HCC), metabolic disorders, and viral hepatitis, most notably Hepatitis C. This technical guide provides a comprehensive overview of the core mechanisms of action of miR-122, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Canonical Mechanism of Action: Post-Transcriptional Gene Silencing
Like other microRNAs, the primary mechanism of action for miR-122 is post-transcriptional gene silencing. This process is initiated by the binding of the mature miR-122 to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs). This interaction is guided by sequence complementarity, particularly at the "seed region" (nucleotides 2-8) of the miRNA. Upon binding, miR-122, as part of the RNA-induced silencing complex (RISC), mediates gene silencing through one of two main pathways:
-
mRNA degradation: The RISC complex can cleave the target mRNA, leading to its degradation and thereby preventing protein translation.
-
Translational repression: Alternatively, the binding of the RISC complex can sterically hinder the recruitment of ribosomes or other translational machinery, thus inhibiting protein synthesis without immediate degradation of the mRNA transcript.
Key Signaling Pathways and Molecular Targets
miR-122 functions as a master regulator in the liver by targeting a multitude of mRNAs, thereby influencing entire signaling networks. Its role is particularly prominent in the context of cancer suppression and the regulation of viral replication.
Tumor Suppression in Hepatocellular Carcinoma (HCC)
In the context of HCC, miR-122 acts as a potent tumor suppressor by downregulating the expression of numerous oncogenes. Its expression is frequently downregulated in HCC tissues, and this loss of expression is associated with increased tumor aggressiveness and poor prognosis.[1][2][3][4] Key signaling pathways inhibited by miR-122 in HCC include:
-
Wnt/β-catenin Pathway: miR-122 directly targets Wnt1, a key ligand in the Wnt signaling cascade.[1][2][3][4] By downregulating Wnt1, miR-122 prevents the stabilization and nuclear translocation of β-catenin, a crucial transcriptional co-activator for genes involved in cell proliferation and survival.[1]
-
TGF-β Pathway: The transforming growth factor-beta (TGF-β) pathway has a dual role in cancer, initially acting as a tumor suppressor but later promoting metastasis. In humans, miR-122 can target the 5' UTR of TGF-β1 mRNA, while in mice, it targets the 3' UTR of the TGF-β receptor 1 (TGFβR1).[5][6] This species-specific targeting converges on the overall suppression of the pro-metastatic arm of the TGF-β pathway.
-
RhoA Signaling Pathway: miR-122 directly targets RhoA, a small GTPase that plays a critical role in cytoskeleton organization, cell motility, and invasion.[1][7] By inhibiting RhoA, miR-122 suppresses the mesenchymal-epithelial transition (MET), a key process in cancer metastasis.[1]
Pro-viral Role in Hepatitis C Virus (HCV) Replication
In a striking departure from its canonical role as a gene silencer, miR-122 is essential for the replication of the Hepatitis C virus. This represents a unique instance of a host miRNA being co-opted by a virus to promote its life cycle. The mechanism involves the direct binding of two miR-122 molecules to two distinct sites in the 5' untranslated region (5' UTR) of the HCV genome.[8][9][10][11][12] This interaction, mediated by the Argonaute (Ago) protein, promotes HCV replication through several mechanisms:
-
Stabilization of the Viral Genome: The binding of the miR-122/Ago complexes to the 5' UTR protects the viral RNA from degradation by host ribonucleases, thereby increasing its stability.[9]
-
Enhancement of Viral Translation: The interaction induces a conformational change in the HCV internal ribosome entry site (IRES), promoting a structure that is more favorable for ribosome binding and initiation of translation.[9][11][12]
-
Promotion of Viral Replication: While the precise mechanism is still under investigation, it is believed that the miR-122/HCV RNA complex facilitates the assembly of the viral replication complex.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of miR-122.
Table 1: Regulation of Target Gene Expression by miR-122
| Target Gene | Cell Line/Model | Fold Change in Expression upon miR-122 Overexpression | Reference |
| Wnt1 | HepG2 | Significant decrease | [13] |
| TGF-β1 | HepG2 | ~46% decrease | [5] |
| TGFβR1 | Hepa1-6 (mouse) | ~50% decrease (upon miR-122 silencing) | [5] |
| RhoA | Sk-hep-1, Bel-7402 | Significant decrease | [1] |
Table 2: Functional Effects of miR-122 Modulation
| Biological Process | Cell Line/Model | Effect of miR-122 Overexpression | Quantitative Measure | Reference |
| HCV Replication | HCV genotype 1b replicons | Inhibition by Miravirsen (anti-miR-122) | EC50 of 0.67 µM | [14][15] |
| Apoptosis | HCC cells | Induction | Increased percentage of apoptotic cells | [1][2] |
| Cell Migration | HCC cells | Inhibition | Reduced number of migrated cells in Transwell assay | [1] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to study the mechanism of action of miR-122.
Luciferase Reporter Assay for Target Validation
This assay is the gold standard for confirming a direct interaction between a miRNA and its target mRNA.[16][17][18][19][20]
1. Plasmid Construction:
- Clone the 3' UTR of the putative target gene downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector.
- As a negative control, create a mutant version of the 3' UTR construct where the miR-122 seed binding site is mutated.
2. Cell Culture and Transfection:
- Seed a suitable cell line (e.g., HEK293T or a liver cancer cell line with low endogenous miR-122 expression) in a 96-well plate.
- Co-transfect the cells with the luciferase reporter construct (wild-type or mutant) and either a miR-122 mimic or a negative control mimic. A co-reporter plasmid expressing a second luciferase (e.g., Renilla luciferase) should be included for normalization of transfection efficiency.
3. Luciferase Activity Measurement:
- After 24-48 hours of incubation, lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
- A significant reduction in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-122 mimic, but not in the mutant or negative control groups, confirms the direct targeting of the mRNA by miR-122.
Quantitative Real-Time PCR (qRT-PCR) for Mature miR-122 and Target mRNA
qRT-PCR is used to quantify the expression levels of miR-122 and its target genes.[21][22][23][24][25]
1. RNA Extraction:
- Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).
2. cDNA Synthesis:
- For mature miR-122: Use a stem-loop reverse transcription (RT) primer specific for the 3' end of mature miR-122. This method provides high specificity for the mature miRNA.
- For target mRNA: Use oligo(dT) or random hexamer primers for the reverse transcription of total RNA.
3. Real-Time PCR:
- Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
- For miR-122: Use a forward primer specific for the mature miR-122 sequence and a universal reverse primer that binds to the stem-loop RT primer sequence.
- For target mRNA: Use gene-specific forward and reverse primers.
- Use a suitable endogenous control for normalization (e.g., U6 snRNA for miRNA, GAPDH or ACTB for mRNA).
4. Data Analysis:
- Calculate the relative expression levels using the ΔΔCt method.
Western Blotting for Target Protein Analysis
Western blotting is used to determine the effect of miR-122 on the protein levels of its targets.
1. Protein Extraction:
- Lyse cells previously transfected with a miR-122 mimic or inhibitor and a negative control.
- Quantify the protein concentration of the lysates.
2. SDS-PAGE and Transfer:
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein.
- Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
4. Detection:
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities and normalize the target protein levels to the loading control.
Functional Assays
1. Cell Proliferation Assay:
- Seed cells in a 96-well plate after transfection with a miR-122 mimic or inhibitor.
- At various time points, assess cell proliferation using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.
2. Transwell Migration and Invasion Assay: [26][27][28][29][30]
- Seed transfected cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).
- Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
- After incubation, remove non-migrated/invaded cells from the upper surface of the membrane.
- Stain and count the cells that have migrated/invaded to the lower surface of the membrane.
3. Apoptosis Assay: [31][32][33][34][35]
- Transfect cells with a miR-122 mimic or inhibitor.
- After a suitable incubation period, stain the cells with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a viability dye (e.g., propidium (B1200493) iodide).
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
miR-122 is a multifaceted regulator of liver biology with a profound impact on both physiological and pathological processes. Its canonical role as a tumor suppressor in HCC, mediated by the silencing of key oncogenic pathways, contrasts sharply with its essential pro-viral function in HCV replication. This dual nature makes miR-122 a compelling target for therapeutic intervention. The development of anti-miR-122 therapies, such as Miravirsen for HCV infection, highlights the clinical potential of targeting this microRNA. Conversely, strategies to restore miR-122 function are being explored for the treatment of HCC. A thorough understanding of the intricate mechanisms of action of miR-122, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of novel and effective therapies for liver diseases.
References
- 1. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crosstalk between microRNAs and the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Interplay of miRNAs and Canonical Wnt Signaling Pathway in Hepatocellular Carcinoma [frontiersin.org]
- 5. Differential TGFβ pathway targeting by miR-122 in humans and mice affects liver cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Modulation of miR-122 Transcription by TGFβ1/BMP6: Implications for Nonresolving Inflammation and Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA‑122 downregulates Rho‑associated protein kinase 2 expression and inhibits the proliferation of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miR-122 activates hepatitis C virus translation by a specialized mechanism requiring particular RNA components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miR-122 and Ago interactions with the HCV genome alter the structure of the viral 5′ terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. The Role of the Liver-Specific microRNA, miRNA-122 in the HCV Replication Cycle [mdpi.com]
- 13. WNT1 Gene from WNT Signaling Pathway Is a Direct Target of miR-122 in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of Miravirsen, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 21. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 22. micro RNA and qRT-PCR [gene-quantification.net]
- 23. Real-time PCR quantification of precursor and mature microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. academic.oup.com [academic.oup.com]
- 26. MiR-1236-3p Inhibits the Proliferation, Invasion, and Migration of Colon Cancer Cells and Hinders Epithelial-Mesenchymal Transition by Targeting DCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. stackscientific.nd.edu [stackscientific.nd.edu]
- 29. jcancer.org [jcancer.org]
- 30. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ar.iiarjournals.org [ar.iiarjournals.org]
- 32. spandidos-publications.com [spandidos-publications.com]
- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. abcam.com [abcam.com]
- 35. kumc.edu [kumc.edu]
The Role of MicroRNA-122 in Lipid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that has emerged as a critical regulator of hepatic lipid metabolism. It plays a significant role in modulating cholesterol homeostasis, fatty acid synthesis, and oxidation. Dysregulation of miR-122 is associated with various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. This technical guide provides an in-depth overview of the molecular mechanisms through which miR-122 governs lipid metabolism, details key experimental methodologies for its study, and presents quantitative data from seminal research. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction
The liver is the central organ for maintaining lipid homeostasis. It controls the synthesis, breakdown, and transport of fatty acids, triglycerides, and cholesterol. MicroRNAs (miRNAs), a class of small non-coding RNAs, have been identified as key post-transcriptional regulators of gene expression, thereby influencing a multitude of cellular processes, including metabolism. Among these, miR-122 is of particular interest as it constitutes approximately 70% of the total miRNA population in hepatocytes.[1] Its liver-specific expression and its role in various liver diseases have made it a focal point of research.
Studies involving the inhibition of miR-122 in animal models have consistently demonstrated its profound impact on lipid metabolism.[2][3] Antagonizing miR-122 leads to a significant reduction in plasma cholesterol levels, an increase in hepatic fatty acid oxidation, and a decrease in the rates of fatty acid and cholesterol synthesis.[2] These findings underscore the potential of miR-122 as a therapeutic target for metabolic diseases.[2][3] This guide will delve into the intricate molecular circuitry controlled by miR-122 and provide practical information for its investigation.
Molecular Mechanisms of miR-122 in Lipid Metabolism
The regulatory effects of miR-122 on lipid metabolism are multifaceted, involving the direct and indirect modulation of several key genes and signaling pathways.
The miR-122/Sirt1/LKB1/AMPK Signaling Pathway
A pivotal mechanism through which miR-122 influences lipid metabolism is by targeting Sirtuin 1 (Sirt1), a NAD-dependent deacetylase. Sirt1 plays a crucial role in cellular energy homeostasis. By directly binding to the 3'-untranslated region (3'-UTR) of Sirt1 mRNA, miR-122 suppresses its expression.[4]
The downregulation of Sirt1 has downstream consequences on the LKB1/AMPK signaling pathway. LKB1 is a tumor suppressor and a master kinase that phosphorylates and activates AMP-activated protein kinase (AMPK). Sirt1 can deacetylate and activate LKB1. Therefore, by inhibiting Sirt1, miR-122 leads to a reduction in LKB1 activity, which in turn decreases the phosphorylation and activation of AMPK.[5]
AMPK is a central metabolic sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes such as lipogenesis.[2] Consequently, the inhibition of the Sirt1/LKB1/AMPK axis by miR-122 results in decreased fatty acid oxidation and increased lipogenesis, contributing to lipid accumulation in the liver. Conversely, inhibition of miR-122 leads to the upregulation of Sirt1, activation of the LKB1/AMPK pathway, and a subsequent shift towards increased fatty acid oxidation and reduced lipid synthesis.[2][5]
Regulation of Lipogenic Genes
miR-122 also influences the expression of key transcription factors and enzymes involved in lipogenesis. It has been shown to upregulate the expression of sterol-regulatory element binding protein 1c (SREBP-1c), a master regulator of fatty acid synthesis.[6] SREBP-1c, in turn, activates the transcription of genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), which are critical for de novo lipogenesis.[6] The precise mechanism of how miR-122 upregulates SREBP-1c is an area of ongoing investigation.
Quantitative Data on the Effects of miR-122 Modulation
The following tables summarize quantitative data from key studies, illustrating the impact of miR-122 inhibition on lipid metabolism in various experimental models.
| Model System | Intervention | Parameter | Result | Reference |
| Normal Mice | Antisense oligonucleotide (ASO) against miR-122 | Total Plasma Cholesterol | 25-35% reduction | [7] |
| Normal Mice | LNA-antimiR against miR-122 (twice weekly for 6 weeks) | Serum Cholesterol | 30% reduction | [8] |
| Normal Mice | Antagomir-122 (three i.v. injections of 80 mg/kg) | Serum Cholesterol | 40% decrease | [8] |
| Diet-induced Obese Mice | ASO against miR-122 (12.5 mg/kg, twice weekly for 5.5 weeks) | Plasma Cholesterol | Significant reduction | [2] |
| Diet-induced Obese Mice | ASO against miR-122 (12.5 mg/kg, twice weekly for 5.5 weeks) | Hepatic Triglyceride Content | Significant reduction | [9] |
| Chimpanzees | ASO against miR-122 (weekly injections for 12 weeks) | Plasma Cholesterol | 30% reduction | [7] |
Table 1: Effect of miR-122 Inhibition on Plasma/Serum Cholesterol and Hepatic Triglycerides.
| Model System | Intervention | Gene/Protein | Change in Expression/Activity | Reference |
| Normal Mice | ASO against miR-122 | Genes involved in cholesterol synthesis | Decreased expression | [2] |
| Normal Mice | ASO against miR-122 | Genes involved in fatty acid synthesis | Decreased expression | [2] |
| Diet-induced Obese Mice | ASO against miR-122 | Lipogenic genes | Reductions in expression | [2] |
| Mouse Liver | Antagomir-122 | Acly, Mttp, Srebp-1 | Downregulated expression | [10] |
| HepG2 Cells | Transfection with miR-370 (upregulates miR-122) | SREBP-1c mRNA | ~2.1-fold increase | [11] |
| HepG2 Cells | Transfection with miR-370 | DGAT2 mRNA | ~2.4-fold increase | [11] |
| HepG2 Cells | Antisense miR-122 and miR-370 | SREBP-1c mRNA | 84% reduction | [11] |
| Obese Rats (Skeletal Muscle) | miR-122 inhibition | PPARβ, ACC2, FAS, CPT1b | Upregulated expression | [12] |
Table 2: Effect of miR-122 Modulation on Gene and Protein Expression in Lipid Metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of miR-122 in lipid metabolism.
In Vivo Inhibition of miR-122 using Antisense Oligonucleotides (ASOs)
This protocol describes the systemic administration of ASOs to inhibit miR-122 function in mice.
Materials:
-
2'-O-methoxyethyl phosphorothioate (B77711) (2'MOE) modified antisense oligonucleotide targeting miR-122.
-
Control ASO (scrambled sequence).
-
Sterile, pyrogen-free saline.
-
C57BL/6 mice (normal or diet-induced obese models).
Procedure:
-
ASO Preparation: Dissolve the lyophilized ASOs in sterile saline to the desired stock concentration.
-
Animal Dosing:
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for plasma analysis. Euthanize the mice and harvest liver tissue for RNA and protein extraction.
-
Analysis:
-
Measure plasma cholesterol and triglyceride levels using commercially available kits.
-
Analyze miR-122 and target gene expression in the liver using qRT-PCR.
-
Assess protein levels of key signaling molecules (e.g., Sirt1, p-AMPK) by Western blotting.
-
Perform histological analysis (H&E and Oil Red O staining) of liver sections to assess steatosis.
-
In Vitro Model of NAFLD using HepG2 Cells
This protocol details the induction of a fatty liver phenotype in HepG2 cells by treatment with free fatty acids (FFAs).
Materials:
-
HepG2 human hepatoblastoma cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin (B12071052) solution.
-
Oleic acid and palmitic acid.
-
Fatty acid-free Bovine Serum Albumin (BSA).
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
FFA Stock Solution: Prepare a stock solution of a 2:1 molar ratio of oleic acid to palmitic acid complexed with 10% BSA in serum-free DMEM.
-
Induction of Steatosis:
-
Seed HepG2 cells in appropriate culture plates.
-
Once cells reach ~70% confluency, replace the growth medium with serum-free DMEM containing the FFA-BSA complex at a final concentration of 0.5-1.0 mM.[13]
-
Incubate for 24 hours to induce lipid accumulation.
-
-
Analysis:
-
Lipid Accumulation: Stain intracellular lipid droplets with Oil Red O or Nile Red and visualize by microscopy.[13]
-
Triglyceride Quantification: Measure intracellular triglyceride content using a commercial assay kit.
-
Gene and Protein Expression: Harvest cells for RNA and protein extraction to analyze the expression of miR-122 and genes involved in lipid metabolism via qRT-PCR and Western blotting.
-
Quantitative Real-Time PCR (qRT-PCR) for miR-122 and Target Genes
This protocol outlines the quantification of miRNA and mRNA expression levels.
Materials:
-
RNA extraction kit (e.g., miRNeasy Mini Kit).
-
Reverse transcription kit for miRNA and mRNA.
-
TaqMan MicroRNA Assay for miR-122.
-
SYBR Green or TaqMan Gene Expression Assays for target genes (e.g., Sirt1, SREBP1c, FASN, ACC1).
-
Appropriate endogenous controls (e.g., U6 snRNA for miRNA, GAPDH or 18S rRNA for mRNA).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA, including small RNAs, from liver tissue or cultured cells according to the manufacturer's protocol.
-
Reverse Transcription:
-
For miRNA, perform reverse transcription using a miRNA-specific stem-loop primer.
-
For mRNA, use random hexamers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Set up the PCR reaction with the appropriate master mix, primers/probes, and cDNA template.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[14]
-
-
Data Analysis: Calculate the relative expression levels using the 2-ΔΔCt method, normalizing to the endogenous control.
Western Blotting for Sirt1/LKB1/AMPK Pathway Proteins
This protocol describes the detection and quantification of key proteins in the miR-122 signaling pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Sirt1, anti-LKB1, anti-AMPK, anti-phospho-AMPK (Thr172).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse liver tissue or cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Dual-Luciferase Reporter Assay for miR-122 Target Validation
This protocol is used to confirm the direct interaction between miR-122 and the 3'-UTR of a target gene (e.g., Sirt1).
Materials:
-
Luciferase reporter vector (e.g., pmiRGLO) containing the firefly luciferase gene and a control Renilla luciferase gene.
-
miR-122 mimic and negative control mimic.
-
Cell line for transfection (e.g., HepG2 or Huh-7).
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Vector Construction: Clone the wild-type 3'-UTR of the target gene containing the putative miR-122 binding site downstream of the firefly luciferase gene in the reporter vector. Create a mutant construct where the miR-122 binding site is altered.
-
Transfection: Co-transfect the cells with the reporter vector (wild-type or mutant) and either the miR-122 mimic or the negative control mimic.
-
Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-122 mimic (compared to the negative control mimic and the mutant vector) confirms a direct interaction.[4]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of miR-122 in lipid metabolism and a typical experimental workflow for its investigation.
Caption: miR-122 signaling pathway in hepatic lipid metabolism.
Caption: General experimental workflow for studying miR-122 in lipid metabolism.
Conclusion
MicroRNA-122 is a dominant regulator of hepatic lipid metabolism, exerting its influence through a complex network of molecular interactions, most notably the Sirt1/LKB1/AMPK signaling pathway. The wealth of data from both in vivo and in vitro studies highlights its critical role in maintaining cholesterol and fatty acid homeostasis. The inhibition of miR-122 has shown promise in ameliorating dyslipidemia and hepatic steatosis, making it an attractive therapeutic target for metabolic diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further unravel the complexities of miR-122 biology and harness its therapeutic potential. Continued research in this area is crucial for the development of novel treatments for prevalent metabolic disorders.
References
- 1. miR-122 regulates hepatic lipid metabolism and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-122 regulation of lipid metabolism revealed by in vivo antisense targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of MicroRNAs in Cholesterol Efflux and Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-122 promotes hepatic lipogenesis via inhibiting the LKB1/AMPK pathway by targeting Sirt1 in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of microRNA-122 in mice by systemically administered LNA-antimiR leads to up-regulation of a large set of predicted target mRNAs in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-370 controls the expression of MicroRNA-122 and Cpt1α and affects lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Inhibition of microRNA function by antimiR oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Circulating MicroRNA-122 Is Associated With the Risk of New-Onset Metabolic Syndrome and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. whba1990.org [whba1990.org]
- 12. miR-122/PPARβ axis is involved in hypoxic exercise and modulates fatty acid metabolism in skeletal muscle of obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
An In-Depth Technical Guide to M122: Discovery and Initial Characterization
Introduction
The designation M122 is primarily recognized within the field of human genetics as a key single-nucleotide polymorphism (SNP) that defines the Y-DNA Haplogroup O2. This haplogroup is a significant genetic marker used to trace paternal lineage and understand human migration patterns, particularly across East Asia, Southeast Asia, and Austronesia. While the user's request implies this compound may be a therapeutic molecule or protein, extensive searches have not identified a drug, protein, or other biological molecule in a drug development context with this specific designation. This guide, therefore, focuses on the discovery and characterization of Haplogroup O2 (this compound) as a genetic marker.
Discovery and Nomenclature
Haplogroup O2, defined by the genetic marker this compound, was identified through efforts to build a comprehensive phylogenetic tree of the human Y chromosome. The Y Chromosome Consortium (YCC) established a system for naming major Y-DNA haplogroups with capital letters, with further subclades defined by numbers and lowercase letters. This compound is the terminal SNP that defines the O2 haplogroup, distinguishing it from other branches of the Y-chromosome phylogenetic tree.[1]
Geographical Distribution and Population Genetics
Haplogroup O2 (this compound) is found at high frequencies throughout East Asia, Southeast Asia, and Austronesia, including Polynesia.[1] Its prevalence in these regions has made it a crucial tool for studying the origins and dispersal of various ethnic groups. For instance, the presence of Haplogroup O-M122 in the Liao civilization is believed to be a result of migration from the Yellow River civilization.[2] This lineage is most commonly associated with speakers of Sino-Tibetan languages, such as the Han Chinese.[2]
Studies of ancient DNA have shown that the frequency of this haplogroup began to rise during the Bronze Age, indicating significant population movements and admixtures during that period.[2] For example, an individual from the Lower Xiajiadian culture in the West Liao River valley was found to possess the paternal lineage of O3-M122, suggesting a migration of farmers from the Central Plains.[2]
Methodology for Haplogroup Determination
The identification of Haplogroup O2 (this compound) in an individual's DNA is typically achieved through genotyping of the this compound SNP. This process involves the following general steps:
-
DNA Extraction: Genomic DNA is isolated from a biological sample, such as blood, saliva, or buccal cells.
-
PCR Amplification: The specific region of the Y chromosome containing the this compound marker is amplified using the polymerase chain reaction (PCR). This involves using primers that are complementary to the DNA sequences flanking the this compound SNP.
-
Genotyping: The amplified DNA is then analyzed to determine the allele at the this compound position. This can be done using various techniques, including:
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the SNP creates or destroys a recognition site for a restriction enzyme, the DNA can be digested with that enzyme, and the resulting fragment sizes will differ depending on the allele present.
-
Sanger Sequencing: The amplified DNA fragment is sequenced to directly read the nucleotide at the this compound position.
-
SNP arrays: High-throughput arrays containing probes for thousands of SNPs, including this compound, can be used to genotype many markers simultaneously.
-
Next-Generation Sequencing (NGS): Whole-genome or Y-chromosome sequencing can provide comprehensive information about all genetic variations, including the this compound marker.
-
Workflow for Y-DNA Haplogroup Analysis
Caption: Workflow for determining Y-DNA Haplogroup O2 (this compound).
Conclusion
The this compound marker is a cornerstone of Y-chromosome haplogroup studies, providing invaluable insights into the genetic history and migration patterns of human populations, particularly in Asia and Oceania. While the designation "this compound" does not appear to correspond to a therapeutic agent or protein target in the available scientific literature, its role in population genetics is well-established and continues to be an active area of research. The methodologies for its detection are robust and have been central to numerous genetic anthropology studies.
References
The Evolutionary Bedrock of miR-122: A Technical Guide to its Sequence Conservation and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-122 (miR-122) stands as a paradigm of functional necessity translated into profound evolutionary conservation. As the most abundant microRNA in the liver, it is a linchpin in hepatic function, lipid metabolism, and the pathogenesis of various liver diseases, including hepatitis C and hepatocellular carcinoma. This technical guide provides an in-depth exploration of the evolutionary conservation of the miR-122 sequence, detailing the experimental methodologies to assess this conservation and illustrating its functional consequences through key signaling pathways. The remarkable stability of the mature miR-122 sequence across the vertebrate lineage underscores its critical and non-redundant roles, making it a compelling target for therapeutic intervention.
Introduction: The Significance of miR-122 Conservation
MicroRNAs (miRNAs) are short, non-coding RNA molecules that post-transcriptionally regulate gene expression. Among the vast family of miRNAs, miR-122 is distinguished by its liver-specific expression and its extraordinary evolutionary preservation. The mature sequence of miR-122 is completely conserved across all vertebrate species in which it has been identified, a testament to its indispensable role in vertebrate biology.[1][2] This high degree of conservation suggests that the entire sequence is crucial for its function.[1][2] The liver-specific expression pattern of miR-122 is also conserved across different species, as demonstrated by in situ hybridization in zebrafish.[1][2]
The functional importance of miR-122 is underscored by its involvement in a wide array of cellular processes, including the regulation of lipid and cholesterol metabolism, hepatocyte differentiation, and iron homeostasis. Furthermore, miR-122 is a critical host factor for hepatitis C virus (HCV) replication and a key tumor suppressor in hepatocellular carcinoma (HCC). The profound evolutionary pressure to maintain the miR-122 sequence intact highlights its finely tuned interactions with a multitude of target messenger RNAs (mRNAs) and its central role in maintaining liver homeostasis.
Sequence Conservation of miR-122
The mature miR-122 sequence is identical across a vast range of vertebrate species, from fish to humans. This 100% conservation is a rare phenomenon and points to a strong negative selective pressure against any mutations within this sequence.
Mature and Precursor miR-122 Sequences
The human pre-miR-122 gives rise to the mature hsa-miR-122-5p, which is the predominantly active form.
-
Human pre-miR-122 Sequence (hsa-mir-122): CCUUAGCAGAGCUGUGGAGUGUGACAAUGGUGUUUGUGUCUAAACUAUCAAACGCCAUUAUCACACUAAAUAGCUACUGCUAGGC
-
Human mature miR-122-5p Sequence: UGGAGUGUGACAAUGGUGUUUG
The "seed sequence" (nucleotides 2-8 of the mature miRNA) is critical for target recognition and is, as expected, perfectly conserved. However, the complete conservation of the entire mature miR-122 sequence suggests that nucleotides outside the seed region are also vital for its function.[1]
Quantitative Data on Sequence Conservation
The following table summarizes the complete conservation of the mature miR-122 sequence across representative vertebrate species.
| Species | Common Name | Mature miR-122 Sequence | Percentage Identity (to Human) |
| Homo sapiens | Human | UGGAGUGUGACAAUGGUGUUUG | 100% |
| Mus musculus | Mouse | UGGAGUGUGACAAUGGUGUUUG | 100% |
| Rattus norvegicus | Rat | UGGAGUGUGACAAUGGUGUUUG | 100% |
| Gallus gallus | Chicken | UGGAGUGUGACAAUGGUGUUUG | 100% |
| Xenopus tropicalis | Frog | UGGAGUGUGACAAUGGUGUUUG | 100% |
| Danio rerio | Zebrafish | UGGAGUGUGACAAUGGUGUUUG | 100% |
Signaling Pathways Involving miR-122
The functional importance of miR-122's conserved sequence is evident in its regulation of numerous signaling pathways. Its role as a tumor suppressor in hepatocellular carcinoma (HCC) is particularly well-documented.
miR-122 in Hepatocellular Carcinoma
In HCC, miR-122 expression is frequently downregulated, contributing to tumor progression.[1] It exerts its tumor-suppressive effects by targeting multiple oncogenic mRNAs.
miR-122 in Liver Metabolism
miR-122 is a critical regulator of lipid metabolism. It influences the expression of genes involved in cholesterol, fatty acid, and triglyceride synthesis.
Experimental Protocols for Assessing Sequence Conservation
Several experimental and computational methods can be employed to investigate the evolutionary conservation of miR-122.
Computational Analysis Workflow
A fundamental approach to assessing sequence conservation is through computational analysis of genomic and transcriptomic data from various species.
Northern Blotting for miRNA Detection
Northern blotting is a classic technique to detect and quantify specific RNA sequences in a sample. For miRNAs, this method can be adapted to confirm the presence and size of mature miR-122 in liver tissue from different species.
Protocol Overview:
-
RNA Extraction: Isolate total RNA, enriched for small RNAs, from liver tissue samples of the species of interest.
-
Polyacrylamide Gel Electrophoresis (PAGE): Separate the RNA samples on a denaturing polyacrylamide gel to resolve small RNA species.
-
RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.
-
UV Cross-linking: Covalently link the RNA to the membrane using ultraviolet radiation.
-
Probe Labeling: Synthesize a short DNA or RNA probe complementary to the mature miR-122 sequence and label it with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxin, biotin) tag.
-
Hybridization: Incubate the membrane with the labeled probe under specific temperature and buffer conditions to allow the probe to anneal to the complementary miR-122 sequence.
-
Washing: Wash the membrane to remove unbound probe.
-
Detection: Detect the probe signal using autoradiography (for radioactive probes) or chemiluminescence/colorimetric assays (for non-radioactive probes).
In Situ Hybridization (ISH)
In situ hybridization allows for the visualization of miR-122 expression within the cellular context of liver tissue, confirming its localization in hepatocytes across different species.
Protocol Overview:
-
Tissue Preparation: Fix, embed (in paraffin (B1166041) or OCT), and section the liver tissue from the species of interest.
-
Probe Synthesis: Synthesize a labeled antisense probe (e.g., LNA - Locked Nucleic Acid probe for higher affinity) complementary to the mature miR-122 sequence. A sense probe should be used as a negative control.
-
Permeabilization: Treat the tissue sections with proteinase K to allow the probe to access the intracellular RNA.
-
Hybridization: Apply the labeled probe to the tissue sections and incubate to allow hybridization.
-
Washing: Perform stringent washes to remove non-specifically bound probe.
-
Detection: Use an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe's label. Add a chromogenic substrate that will be converted by the enzyme into a colored precipitate at the site of probe binding.
-
Microscopy: Visualize and image the tissue sections to determine the cellular localization of the miR-122 signal.
Phylogenetic Analysis of the miR-122 Gene
Analyzing the evolutionary relationships of the pre-miR-122 genomic locus can provide insights into its evolutionary history.
Protocol Overview:
-
Sequence Retrieval: Obtain the pre-miR-122 gene sequences from the genomes of various vertebrate species using databases like NCBI Gene and Ensembl.
-
Multiple Sequence Alignment: Align the retrieved pre-miR-122 sequences using software such as ClustalW or MAFFT.
-
Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree using methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference with software like MEGA or PhyML.
-
Tree Visualization and Interpretation: Visualize the tree to understand the evolutionary relationships of the miR-122 gene among the selected species.
Implications for Drug Development
The absolute conservation of miR-122 and its critical role in liver disease make it an attractive therapeutic target.
-
Antagomirs: Chemically modified, single-stranded RNA analogues that are complementary to the mature miR-122 sequence can be used to inhibit its function. This approach has shown promise in preclinical and clinical studies for the treatment of Hepatitis C.
-
miR-122 Mimics: In diseases where miR-122 is downregulated, such as HCC, synthetic double-stranded RNA molecules that mimic the endogenous miR-122 can be introduced to restore its tumor-suppressive functions.
The high conservation of miR-122 across species facilitates the use of animal models in preclinical studies, as the therapeutic agent will target the same sequence in the model organism as in humans.
Conclusion
The evolutionary conservation of the miR-122 sequence is a striking example of molecular stability driven by functional necessity. Its identical sequence across all vertebrates highlights its indispensable role in maintaining liver homeostasis and its involvement in critical disease pathways. A thorough understanding of its conservation, the signaling networks it governs, and the experimental methods to study it are paramount for researchers and drug development professionals seeking to leverage this unique microRNA for therapeutic benefit. The continued exploration of miR-122's biology will undoubtedly uncover further intricacies of its function and solidify its position as a key player in liver health and disease.
References
Methodological & Application
Application Note: Quantitative Determination of Human IL-12 p70 Levels in Serum Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-12 (IL-12) is a heterodimeric pro-inflammatory cytokine composed of p35 and p40 subunits, collectively known as IL-12 p70.[1] It is a key regulator of both innate and adaptive immunity, primarily produced by antigen-presenting cells such as macrophages and dendritic cells.[1][2] IL-12 plays a crucial role in the differentiation of naive T cells into T helper 1 (Th1) cells and stimulates the production of interferon-gamma (IFN-γ) from T cells and natural killer (NK) cells.[2] Given its central role in immune responses, the accurate quantification of IL-12 p70 in serum is critical for immunology research and the development of novel therapeutics for autoimmune diseases and cancer.
This application note describes a protocol for the quantitative measurement of human IL-12 p70 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA). The assay employs the monoclonal antibody M122 as the capture antibody, which is specific for the IL-12 p70 heterodimer.
Assay Principle
This assay is a sandwich ELISA designed to measure the concentration of a specific protein, in this case, human IL-12 p70, in a given sample. The microplate wells are pre-coated with a capture antibody, this compound, which specifically binds to human IL-12 p70. When the serum sample is added to the wells, any IL-12 p70 present is captured by the immobilized antibody. Following a wash step to remove unbound substances, a biotinylated detection antibody that also recognizes human IL-12 p70 is added, forming a sandwich complex. Subsequently, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. After another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the amount of IL-12 p70 captured in the well. The concentration of IL-12 p70 in the sample is then determined by comparing the optical density (O.D.) of the sample to a standard curve generated with a known concentration of recombinant human IL-12 p70.
Data Presentation
The following tables represent typical data obtained using this protocol.
Table 1: Human IL-12 p70 Standard Curve
| Standard | Concentration (pg/mL) | O.D. 450 nm |
| S1 | 1000 | 2.458 |
| S2 | 500 | 1.632 |
| S3 | 250 | 0.985 |
| S4 | 125 | 0.551 |
| S5 | 62.5 | 0.302 |
| S6 | 31.25 | 0.175 |
| S7 | 15.625 | 0.110 |
| Blank | 0 | 0.052 |
Table 2: Quantification of IL-12 p70 in Serum Samples
| Sample ID | Dilution Factor | O.D. 450 nm | Calculated Concentration (pg/mL) | Final Concentration (pg/mL) |
| Serum 1 | 2 | 0.876 | 225.4 | 450.8 |
| Serum 2 | 2 | 0.432 | 98.7 | 197.4 |
| Serum 3 | 2 | 1.254 | 380.1 | 760.2 |
Experimental Protocols
Materials Required
-
Human IL-12 p70 ELISA Kit (containing this compound-coated microplate, detection antibody, standards, buffers, and substrate)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle, manifold dispenser, or automated plate washer
-
Tubes for sample and standard dilution
-
Serum samples
Sample Preparation
-
Collect blood samples and allow them to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge at approximately 1000 x g for 15 minutes.
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prior to the assay, bring frozen serum samples to room temperature and centrifuge to remove any precipitates.
-
Dilute serum samples 1:2 with the provided assay buffer. For example, mix 50 µL of serum with 50 µL of assay buffer.
Assay Procedure
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards and detection antibody as instructed by the kit manual.
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells of the this compound-coated microplate. Cover the plate and incubate for 2 hours at room temperature.
-
Wash: Aspirate each well and wash three times with 300 µL of wash buffer per well. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Wash: Repeat the wash step as described in step 3.
-
Develop Color: Add 100 µL of substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the optical density of each well at 450 nm within 30 minutes of stopping the reaction.
Data Analysis
-
Subtract the mean O.D. of the blank from the O.D. of all standards and samples.
-
Create a standard curve by plotting the mean O.D. for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of IL-12 p70 in the diluted samples by interpolating their O.D. values from the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration of IL-12 p70 in the original serum samples.
Visualizations
Caption: Sandwich ELISA workflow for quantifying Human IL-12 p70.
Caption: IL-12 signaling pathway via JAK-STAT activation.
References
Application Notes and Protocols for M122 Mimic Transfection In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-122 (miR-122 or M122) is a liver-abundant microRNA that plays a crucial role in hepatic function, development, and disease.[1] It is a key regulator of cholesterol and fatty acid metabolism.[2][3][4] Dysregulation of this compound has been implicated in various liver pathologies, including hepatocellular carcinoma (HCC) and hepatitis C virus (HCV) infection.[1][5][6] this compound mimics are small, synthetic double-stranded RNA molecules designed to imitate the function of endogenous this compound.[7] Transfection of these mimics into cells in vitro is a fundamental technique for "gain-of-function" studies to investigate the biological roles of this compound and to identify and validate its downstream targets.[8][9] This document provides a detailed protocol for the in vitro transfection of this compound mimics, focusing on liver-relevant cell lines, and includes quantitative data and visualizations of associated signaling pathways.
Quantitative Data Summary
Successful this compound mimic transfection results in a significant increase in intracellular this compound levels, leading to the downstream regulation of its target genes. The following tables summarize representative quantitative data from this compound mimic transfection experiments in common liver cell lines.
Table 1: this compound Mimic Transfection Efficiency
| Cell Line | Transfection Reagent | Mimic Concentration | Transfection Efficiency (%) | Method of Assessment |
| HepG2 | Lipofectamine 2000 | 100 nM | ~85% | Fluorescence Microscopy (FAM-labeled mimic)[10] |
| Huh-7 | Not Specified | Not Specified | Not Specified | Not Specified |
| Hepa | Lipofectamine 2000 | 50 nM | Not Specified | Not Specified |
| Primary Hepatocytes | Lipofectamine 2000 | 50 nM | Not Specified | Not Specified |
Table 2: this compound Overexpression and Target Gene Knockdown Post-Transfection
| Cell Line | Mimic Concentration | This compound Fold Increase | Target Gene | mRNA Reduction (%) | Protein Reduction (%) | Time Point |
| Huh-7 | Not Specified | ~9-fold | Not Specified | Not Specified | Not Specified | 48 hours[4] |
| Hepa | 50 nM | Not Specified | c-Myc | ~20% | Not Specified | 36-48 hours[7] |
| miR-122-/- Hepatocytes | 50 nM | Not Specified | c-Myc | ~40% | Not Specified | 36-48 hours[7] |
| HepG2 | Not Specified | Not Specified | Bcl-w | Significantly Reduced | Not Specified | Not Specified[8] |
| HepG2 | Not Specified | Not Specified | PRKRA | ~42% | Dramatically Reduced | 48 hours[1] |
| Huh-7 | Not Specified | Not Specified | ALDOA | Further Downregulation | Not Specified | 48 hours[11] |
Experimental Protocols
This section provides a detailed protocol for the transfection of an this compound mimic into a common human liver cancer cell line, HepG2, using Lipofectamine RNAiMAX. This protocol can be adapted for other adherent liver cell lines such as Huh-7.
Materials
-
This compound mimic and negative control (NC) mimic (e.g., scrambled sequence)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HepG2 cells (or other suitable liver cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
Nuclease-free water
-
Nuclease-free tubes
Protocol
Day 1: Cell Seeding
-
Culture HepG2 cells in complete growth medium until they are ready for subculturing.
-
Trypsinize and count the cells.
-
Seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium.[2][12]
-
Incubate the cells at 37°C in a humidified CO2 incubator overnight. Cells should be 60-80% confluent at the time of transfection.[2][12]
Day 2: Transfection
-
Preparation of this compound Mimic Solution:
-
Thaw the this compound mimic and negative control mimic on ice.
-
Briefly centrifuge the tubes to collect the contents at the bottom.
-
Dilute the this compound mimic and NC mimic in Opti-MEM™ I Reduced Serum Medium to the desired final concentration (a starting concentration of 50 nM is recommended). For a 6-well plate, prepare 125 µL of the diluted mimic per well.[2][12]
-
-
Preparation of Lipofectamine RNAiMAX Solution:
-
Formation of Transfection Complexes:
-
Transfection of Cells:
-
Carefully remove the growth medium from the wells containing the HepG2 cells.
-
Add 1.75 mL of fresh, pre-warmed complete growth medium to each well.
-
Add the 250 µL of the this compound mimic-Lipofectamine RNAiMAX complex dropwise to each well.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a humidified CO2 incubator for 24-72 hours. The optimal incubation time should be determined experimentally based on the downstream application.[7]
-
Day 3-4: Post-Transfection Analysis
-
After the desired incubation period, the cells can be harvested for downstream analysis.
-
For RNA analysis (qRT-PCR):
-
Wash the cells with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to assess the overexpression of this compound and the knockdown of target gene mRNA levels.
-
-
For protein analysis (Western Blot):
-
Wash the cells with PBS.
-
Lyse the cells using a suitable protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blot analysis to assess the reduction in the protein levels of the this compound target.
-
-
For functional assays:
-
Perform relevant functional assays such as cell proliferation assays, apoptosis assays, or migration assays to determine the phenotypic effects of this compound overexpression.
-
Signaling Pathways and Experimental Workflow
This compound Signaling in Hepatocellular Carcinoma
This compound is a critical tumor suppressor in the liver. Its downregulation is a common event in HCC and is associated with poor prognosis.[6] this compound exerts its tumor-suppressive functions by targeting multiple oncogenic pathways.
Caption: this compound mimic transfection inhibits pro-tumorigenic signaling pathways in HCC.
This compound in Lipid Metabolism
This compound is a master regulator of lipid homeostasis in the liver. It influences the synthesis and metabolism of both cholesterol and fatty acids.
Caption: this compound mimic transfection regulates key enzymes in lipid metabolism pathways.
Experimental Workflow for this compound Mimic Transfection
The following diagram outlines the key steps in a typical this compound mimic transfection experiment, from cell culture to data analysis.
Caption: A streamlined workflow for in vitro this compound mimic transfection and analysis.
References
- 1. Hepato-specific microRNA-122 facilitates accumulation of newly synthesized miRNA through regulating PRKRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HepG2 Cells Expressing MicroRNA miR-122 Support the Entire Hepatitis C Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Modulation of miR-122 Transcription by TGFβ1/BMP6: Implications for Nonresolving Inflammation and Hepatocarcinogenesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Loss of miR-122 expression in liver cancer correlates with suppression of the hepatic phenotype and gain of metastatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reciprocal Regulation of miR-122 and c-Myc in Hepatocellular Cancer: Role of E2F1 and TFDP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-122 mimic transfection contributes to apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
Application Notes and Protocols for In Vivo Inhibition of miR-122 Function Using Antagomirs
Audience: Researchers, scientists, and drug development professionals.
Introduction
MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a crucial role in maintaining liver homeostasis, regulating lipid metabolism, and influencing the progression of various liver diseases, including hepatitis C and hepatocellular carcinoma. Its significance in liver biology makes it a compelling therapeutic target. Antagomirs are a class of chemically engineered oligonucleotides designed to specifically and efficiently silence endogenous microRNAs in vivo. These synthetic molecules are antisense oligonucleotides that are often modified to enhance stability, delivery, and efficacy. This document provides detailed application notes and protocols for the in vivo inhibition of miR-122 function using antagomirs, summarizing key quantitative data and experimental methodologies from published studies.
Key Concepts and Mechanisms
miR-122 Function:
miR-122 is a critical regulator of numerous hepatic functions. It is involved in cholesterol and fatty acid metabolism, and its dysregulation is associated with liver diseases. Studies have shown that miR-122 influences gene expression post-transcriptionally, leading to the translational repression or degradation of its target messenger RNAs (mRNAs).
Antagomir-Mediated Inhibition:
Antagomirs are single-stranded RNA molecules complementary to the mature miRNA sequence. Upon administration, they bind to the target miRNA with high affinity, forming a stable duplex. This binding prevents the miRNA from interacting with its target mRNAs, thereby inhibiting its function. Chemical modifications, such as 2'-O-methylation, phosphorothioate (B77711) linkages, and cholesterol conjugation, improve the in vivo stability and delivery of antagomirs.
Signaling Pathways Involving miR-122
miR-122 is implicated in several key signaling pathways within hepatocytes. Understanding these pathways is crucial for interpreting
M122 Reporter Assay for Target Validation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M122 reporter assay is a powerful and versatile tool for target validation in drug discovery and molecular biology research. This application note provides a detailed overview of the principles, applications, and protocols for utilizing a dual-luciferase reporter assay, exemplified by the study of microRNA-122 (miR-122) and its regulatory effects on the PI3K/Akt/mTOR signaling pathway. This system allows for the quantitative analysis of the activity of specific signaling pathways and the validation of gene targets, making it an indispensable technique for understanding disease mechanisms and evaluating the efficacy of potential therapeutic agents.[1][2]
Reporter gene assays are fundamental to studying gene expression at the transcriptional level. They are widely used due to their convenience, relatively low cost, and the rapid delivery of quantitative results.[1] The core principle involves cloning a regulatory DNA element of interest, such as a gene promoter or a 3' untranslated region (3' UTR) containing a microRNA binding site, into a reporter vector. This vector contains a gene encoding an easily measurable protein, such as luciferase.[3] When this construct is introduced into cells, the expression of the reporter gene is driven by the activity of the cloned regulatory element. The amount of luciferase produced is proportional to the activity of the element and can be quantified by measuring the light emitted upon the addition of a substrate.[1]
The dual-luciferase system enhances the reliability of the assay by including a second, constitutively expressed luciferase (typically Renilla luciferase) as an internal control. This allows for normalization of the experimental reporter (typically firefly luciferase) activity, correcting for variations in cell number and transfection efficiency, thus making the data more accurate and reproducible.[4][5][6]
This document will provide a comprehensive guide to performing a dual-luciferase reporter assay for target validation, using the regulation of a target within the PI3K/Akt/mTOR pathway by miR-122 as a practical example.
Application: Investigating the Role of miR-122 in Regulating the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle progression, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a hallmark of many diseases, including cancer.[7] MicroRNAs (miRNAs) are small non-coding RNAs that play a significant role in post-transcriptional gene regulation, often by binding to the 3' UTR of target messenger RNAs (mRNAs), leading to their degradation or translational repression.
Numerous studies have implicated miR-122 in the regulation of the PI3K/Akt/mTOR pathway.[9][10] For instance, miR-122 can directly target and downregulate the expression of key components of this pathway, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.[9][10] A dual-luciferase reporter assay can be employed to validate whether a specific gene in this pathway is a direct target of miR-122. This is achieved by cloning the 3' UTR of the putative target gene downstream of a firefly luciferase reporter gene. Co-transfection of this reporter construct with a miR-122 mimic would be expected to decrease luciferase activity if the gene is a direct target.
Signaling Pathway Diagram
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. opentrons.com [opentrons.com]
- 3. youtube.com [youtube.com]
- 4. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 5. PlotXpress, a webtool for normalization and visualization of reporter expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioluminescence - How to interpret dual luciferase assay result (RLU)? - Biology Stack Exchange [biology.stackexchange.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of miR-122-5p regulating the activation of PI3K-Akt-mTOR signaling pathway on the cell proliferation and apoptosis of osteosarcoma cells through targeting TP53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the M122 (miR-122) Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-122 (miR-122), initially misidentified in some contexts as the M122 gene, is a highly abundant, liver-specific microRNA that plays a crucial role in hepatic function, development, and disease. It is a key regulator of cholesterol and fatty acid metabolism. Notably, miR-122 acts as a tumor suppressor in the liver, and its downregulation is frequently observed in hepatocellular carcinoma (HCC). Emerging evidence has implicated miR-122 in the regulation of critical signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. The CRISPR-Cas9 system offers a powerful tool for the precise and efficient knockout of the MIR122 gene, enabling researchers to elucidate its functions and explore its therapeutic potential.
These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated knockout of miR-122 in a research setting. Detailed protocols for experimental design, execution, and validation are provided to facilitate the successful generation of miR-122 knockout models for functional studies and drug discovery.
Data Presentation
Table 1: Phenotypic Consequences of miR-122 Knockout in Mice
| Phenotype | Observation in Knockout Mice | Reference |
| Liver Histology | Development of steatohepatitis and fibrosis. | [1] |
| Hepatocellular Carcinoma (HCC) | Spontaneous development of HCC. | [1] |
| Gene Expression | Upregulation of direct miR-122 targets, including NUSAP1, CXCR4, CCR2, and ITGAV. | [2] |
| Cell Cycle | Enriched expression of genes associated with cell cycle progression. | [2] |
| Inflammation | Upregulation of genes involved in cytokine-cytokine receptor interaction pathways. | [2] |
Table 2: Quantitative Effects of miR-122 Knockout on Target Gene Expression
| Target Gene | Fold Change in Expression (Knockout vs. Wild-Type) | Method of Quantification | Reference |
| Aldolase A (AldoA) | ~2-fold increase in mRNA | Microarray | [3] |
| Cyclin G1 (Ccng1) | Upregulated | Microarray | [2] |
| Solute carrier family 7 member 1 (Slc7a1) | Upregulated | Microarray | [2] |
| Citrate synthase (Cs) | Upregulated | Microarray | [2] |
Experimental Protocols
I. sgRNA Design for MIR122 Knockout
For efficient knockout of miR-122, a dual guide RNA approach targeting the flanking regions of the pre-miR-122 stem-loop is recommended. This strategy leads to the complete excision of the microRNA precursor, ensuring a functional knockout.
Recommended sgRNA Design Tool: --INVALID-LINK-- or similar software.
Design Parameters:
-
Target: Human MIR122 gene.
-
Strategy: Dual sgRNA to flank the pre-miR-122 sequence.
-
PAM Sequence: NGG (for Streptococcus pyogenes Cas9).
Example sgRNA Sequences (for demonstration purposes - always verify with the latest genome build and design tools):
-
sgRNA 1 (Upstream): 5'-GGTCCAGTAGACGTGATATTGG-3'
-
sgRNA 2 (Downstream): 5'-TGCATTACTACTCAACATTCAG-3'
II. Preparation of CRISPR-Cas9 Reagents
A. Plasmid-based Delivery:
-
Vector Selection: Choose a vector co-expressing Cas9 and the sgRNA(s), such as a dual U6 promoter vector for the two sgRNAs. A fluorescent marker (e.g., GFP) is recommended for tracking transfection efficiency.
-
Cloning: Synthesize and clone the designed sgRNA sequences into the chosen vector according to the manufacturer's protocol.
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for transfection.
B. Ribonucleoprotein (RNP) Complex Delivery:
-
Reagents:
-
Purified, high-fidelity Cas9 nuclease.
-
Synthesized sgRNAs (with appropriate chemical modifications for stability).
-
-
RNP Complex Formation:
-
Incubate the Cas9 protein with the two sgRNAs at a molar ratio of 1:1.2 (Cas9:sgRNA) in the recommended buffer for 10-20 minutes at room temperature.
-
III. Cell Culture and Transfection/Electroporation
-
Cell Line: Select a suitable human liver cell line (e.g., Huh7, HepG2).
-
Cell Seeding: Plate the cells at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Delivery Method:
-
Transfection (Plasmid): Use a high-efficiency transfection reagent suitable for the chosen cell line. Follow the manufacturer's protocol for lipid-based transfection.
-
Electroporation (RNP): Use an electroporation system optimized for the cell line. Resuspend the cells in the appropriate electroporation buffer with the pre-formed RNP complexes.
-
IV. Verification of Knockout
A. Genomic DNA Analysis:
-
DNA Extraction: 48-72 hours post-transfection/electroporation, harvest a portion of the cells and extract genomic DNA.
-
PCR Amplification: Design primers flanking the MIR122 gene locus. Perform PCR to amplify the targeted region.
-
Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel. A smaller band size in the edited cells compared to the wild-type control indicates a successful deletion.
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to confirm the precise deletion and identify any insertions/deletions (indels).
B. Quantification of miR-122 Expression:
-
RNA Extraction: Harvest the remaining cells and extract total RNA, including small RNAs.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) using a TaqMan MicroRNA Assay or a similar stem-loop RT-PCR method specific for mature miR-122. Use a suitable small non-coding RNA (e.g., U6 snRNA) as an endogenous control. A significant reduction in miR-122 levels in the edited cells will confirm functional knockout.
V. Single-Cell Cloning and Expansion (Optional but Recommended)
-
Single-Cell Sorting: To generate a clonal population of knockout cells, perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells (if a fluorescent marker was used) into individual wells of a 96-well plate.
-
Expansion: Culture the single cells to form colonies.
-
Screening: Screen the individual clones for the desired knockout using the verification methods described in section IV.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for CRISPR-Cas9 mediated knockout of miR-122.
Signaling Pathways
Wnt/β-catenin Signaling Pathway
Caption: miR-122 negatively regulates the Wnt/β-catenin pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: miR-122 inhibits the PI3K/Akt/mTOR signaling cascade.
References
- 1. CRISPR Design Tool [horizondiscovery.com]
- 2. Bioinformatics analysis of gene expression alterations in microRNA-122 knockout mice with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of microRNA-122 in mice by systemically administered LNA-antimiR leads to up-regulation of a large set of predicted target mRNAs in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M122 (miR-122) In Situ Hybridization in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-122 (miR-122), historically referred to as M122 in some contexts, is the most abundant microRNA in the liver, constituting up to 70% of the total miRNA pool in hepatocytes.[1] This liver-specific miRNA plays a pivotal role in maintaining hepatic function, including the regulation of lipid metabolism, and its dysregulation is implicated in a range of liver diseases, from non-alcoholic fatty liver disease (NAFLD) to hepatocellular carcinoma (HCC).[2][3][4] Consequently, the accurate detection and quantification of miR-122 in liver tissue are crucial for both basic research and the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the in situ hybridization (ISH) of miR-122 in liver tissue, tailored for researchers, scientists, and drug development professionals. The protocols are designed to deliver high-quality, reproducible results for the visualization and analysis of miR-122 expression at the cellular level.
Quantitative Data Summary
The expression of miR-122 is significantly altered in various liver pathologies compared to normal liver tissue. The following tables summarize quantitative data on miR-122 expression levels in different disease states.
Table 1: Relative Expression of miR-122 in Human Liver Pathologies
| Liver Condition | Relative miR-122 Expression vs. Normal Liver | Key Findings | Reference |
| Chronic Hepatitis B (CHB) | Increased | Serum miR-122 levels are markedly increased in patients with HBV infection. | [5] |
| Liver Fibrosis | Decreased | A negative correlation exists between miR-122 expression and the stage of liver fibrosis.[6] | [6][7] |
| Non-alcoholic fatty liver disease (NAFLD) | Increased | Serum levels of miR-122 were significantly higher in NAFLD patients than in healthy controls. | [7] |
| Hepatocellular Carcinoma (HCC) | Decreased | miR-122 expression is significantly downregulated in a majority of HCC tumors compared to adjacent non-tumorous tissue.[8] | [7][8] |
Table 2: Fold Change of miR-122 Expression in Hepatocellular Carcinoma (HCC)
| Study Cohort | Fold Change in HCC vs. Non-Tumor Tissue | Method | Reference |
| Hepatitis B Virus-related HCC | ~10-fold decrease | Not Specified | [7] |
| NBNC, HCV+, and HBV+ HCC | Significant decrease (P < 0.05) | Not Specified | [8] |
Signaling Pathways
miR-122 in Hepatic Lipid Metabolism
miR-122 is a critical regulator of hepatic lipid metabolism. It influences the expression of numerous genes involved in cholesterol biosynthesis, fatty acid synthesis, and oxidation. One key mechanism involves the direct targeting and suppression of Sirtuin 1 (Sirt1), which in turn modulates the LKB1/AMPK signaling pathway, a central regulator of cellular energy homeostasis.[2]
Caption: miR-122 regulation of hepatic lipid metabolism via the Sirt1/LKB1/AMPK pathway.
miR-122 in the p53 Signaling Pathway
miR-122 and its passenger strand, miR-122, act as tumor suppressors by modulating the p53 signaling pathway.[9][10] Specifically, miR-122 directly targets and inhibits the E3 ubiquitin ligase MDM2, which is a negative regulator of p53.[9][10][11] By inhibiting MDM2, miR-122* leads to the stabilization and activation of p53, thereby promoting apoptosis and cell cycle arrest in cancer cells.[9][11]
References
- 1. Liver-specific microRNA-122: Biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-122 promotes hepatic lipogenesis via inhibiting the LKB1/AMPK pathway by targeting Sirt1 in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of MicroRNAs in Cholesterol Efflux and Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiR-122 in hepatic function and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Expression Level of MicroRNA-122 and Its Significance in Patients with Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-122 negatively correlates with liver fibrosis as detected by histology and FibroScan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIR122 microRNA 122 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. The liver-specific microRNA-122*, the complementary strand of microRNA-122, acts as a tumor suppressor by modulating the p53/mouse double minute 2 homolog circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Delivery of M122 Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for various therapeutics categorized under "M122," which encompasses microRNA-122 (miR-122) targeting therapies and specific monoclonal antibodies, GIM-122 and MG-ZG122. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of key processes to guide research and development.
Delivery of microRNA-122 (miR-122) Therapeutics
MicroRNA-122 is a liver-specific miRNA that plays a crucial role in hepatic function and disease. Therapeutic strategies involve both the inhibition of miR-122 (using antagomirs or inhibitors) for conditions like Hepatitis C and the supplementation of miR-122 (using mimics) for diseases such as hepatocellular carcinoma. Effective delivery of these RNA-based therapeutics is critical for their efficacy and safety.
Lipid Nanoparticle (LNP) Mediated Delivery of miR-122 Mimics
Lipid nanoparticles are a leading non-viral vector for the delivery of RNA therapeutics. They protect the RNA from degradation, facilitate cellular uptake, and can be engineered for targeted delivery.
| Formulation | Target | Animal Model | Dose | Key Findings | Reference |
| LNP-DP1 | Hepatocytes and liver tumor cells | Mouse HCC model | 2.5 mg/kg (i.v.) | >95% downregulation of target genes in vitro; preferential uptake by hepatocytes and tumor cells in vivo. | [1][2] |
| Gal-LCP | Hepatocytes | Colorectal cancer liver metastasis mouse model | Not specified | Effectively prevented CRC liver metastasis and prolonged survival. | [3] |
| PEG-liposome | Blood leukocytes | Rat middle cerebral artery occlusion (MCAO) model | 0.6 mg/kg (i.v.) | Decreased neurological deficits and brain infarction. | [4] |
This protocol describes the formulation of LNPs encapsulating a miR-122 mimic using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Lipids:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG2000)
-
-
RNA:
-
Synthetic miR-122 mimic
-
-
Buffers:
-
Ethanol (B145695) (200 proof, RNase-free)
-
Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Microfluidic cartridge with a staggered herringbone design
-
Syringes (1 mL, sterile, RNase-free)
-
Vials (glass, sterile, RNase-free)
-
Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)
-
Dynamic light scattering (DLS) instrument for size and polydispersity analysis
-
Ribogreen assay or similar for RNA quantification
-
Protocol:
-
Preparation of Lipid Stock Solution:
-
In a sterile glass vial, dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in 200 proof ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).
-
The final total lipid concentration in ethanol should be approximately 12.5 mM.
-
Vortex thoroughly to ensure complete dissolution of all lipids.
-
-
Preparation of RNA Solution:
-
Dilute the miR-122 mimic stock in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Draw the lipid-ethanol solution into one syringe and the miR-122 mimic-citrate buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing will induce the self-assembly of the LNPs, encapsulating the miR-122 mimic.
-
Collect the resulting LNP dispersion from the outlet into a sterile vial.
-
-
Dialysis and Concentration:
-
Transfer the LNP dispersion to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and non-encapsulated RNA.
-
If necessary, concentrate the LNPs using a centrifugal filter device.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using DLS.
-
Encapsulation Efficiency: Determine the amount of encapsulated miR-122 using a Ribogreen assay. Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
-
Workflow for LNP Formulation and Characterization
Caption: Workflow for miR-122 LNP formulation.
Subcutaneous Delivery of miR-122 Inhibitors
Miravirsen (B3319152), an antisense oligonucleotide targeting miR-122, has been clinically evaluated for the treatment of Hepatitis C. The delivery method for this therapeutic is subcutaneous injection.
| Therapeutic | Indication | Dosing Regimen | Key Findings | Reference |
| Miravirsen | Chronic Hepatitis C (Genotype 1) | 3, 5, or 7 mg/kg weekly subcutaneous injections for 5 weeks | Dose-dependent reduction in HCV RNA levels. | [5][6] |
| Miravirsen | Chronic Hepatitis C | 3, 5, or 7 mg/kg weekly subcutaneous injections for 4 weeks | Substantial and prolonged decrease in plasma miR-122 levels. | [7] |
This protocol provides a general guideline for the subcutaneous administration of an oligonucleotide-based therapeutic like miravirsen in a research setting.
Materials:
-
Sterile, ready-to-use solution of the miR-122 inhibitor
-
Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-gauge, ½ inch)
-
Alcohol swabs
-
Sterile gauze
-
Sharps disposal container
Protocol:
-
Preparation:
-
Ensure the therapeutic solution is at room temperature.
-
Visually inspect the solution for particulate matter and discoloration. Do not use if either is present.
-
Draw the prescribed dose into the syringe.
-
-
Site Selection:
-
Choose an injection site with a sufficient layer of subcutaneous fat, such as the abdomen (at least 2 inches from the navel), the front of the thighs, or the back of the upper arms.
-
Rotate injection sites with each administration to avoid lipohypertrophy.
-
-
Administration:
-
Clean the selected injection site with an alcohol swab and allow it to air dry.
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45- to 90-degree angle to the skin surface.
-
Slowly depress the plunger to inject the medication.
-
Wait a few seconds before withdrawing the needle.
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze if needed. Do not rub the injection site.
-
Dispose of the syringe and needle in a sharps container.
-
Signaling Pathway of miR-122 in HCV Replication
References
M122 (Keratin 18) as a Biomarker for Drug-Induced Liver Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of morbidity and mortality and a major reason for the termination of drug development programs and the withdrawal of approved drugs from the market. Traditional biomarkers of liver injury, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), have limitations in terms of specificity and their ability to provide mechanistic insights into the nature of the liver damage. Keratin 18 (K18), also known as cytokeratin 18 (CK18), is an intermediate filament protein abundant in hepatocytes. Upon hepatocyte cell death, K18 is released into the circulation, where it can be measured as a biomarker. Specific fragments of K18, namely M30 and M65, provide a more nuanced assessment of liver injury by distinguishing between different modes of cell death.
This document provides detailed application notes and protocols for the use of M30 and M65 as biomarkers for DILI, aimed at researchers, scientists, and drug development professionals.
Understanding the Biomarkers: M30 and M65
Keratin 18 is cleaved by caspases during apoptosis, exposing a neo-epitope. The M30 assay specifically measures this caspase-cleaved K18 (ccK18), making it a marker of apoptosis. In contrast, necrosis results in the release of full-length K18 into the circulation. The M65 assay measures total soluble K18, which includes both the full-length and caspase-cleaved fragments, thereby representing total hepatocyte death (apoptosis and necrosis).[1][2] The ratio of M30 to M65 can provide an indication of the predominant mode of cell death. In acetaminophen-induced liver injury, for instance, M65 levels are significantly higher than M30 levels, indicating that necrosis is the primary mechanism of cell death.[2]
Data Presentation: Quantitative Analysis of M30 and M65 in Liver Injury
The following tables summarize representative data on the levels of M30 and M65 in different liver conditions. It is important to note that absolute values can vary between studies and assays, and these tables are for illustrative purposes.
Table 1: Serum M30 and M65 Levels in End-Stage Liver Disease (ESLD) Patients vs. Healthy Controls
| Analyte | ESLD Patients (n=147) (Mean ± SD) U/L | Healthy Controls (Mean ± SD) U/L | p-value |
| M65 (Total K18) | 2294 ± 1153 | 368 ± 108 | <0.001 |
| M30 (ccK18) | 1096 ± 806 | 179 ± 113 | <0.001 |
Data adapted from a study on patients with end-stage liver disease immediately prior to liver transplantation.[3]
Table 2: Serum M30 and M65 Levels in HBV-Related Acute-on-Chronic Liver Failure (ACLF)
| Group | M30 (Mean ± SD) U/L | M65 (Mean ± SD) U/L |
| Healthy Controls (n=10) | 94.12 ± 17.64 | 121.99 ± 29.25 |
| Chronic Hepatitis B (n=20) | 212.27 ± 91.33 | 384.40 ± 134.46 |
| HBV-ACLF (n=31) | 508.65 ± 340.16 | 768.75 ± 290.02 |
Data adapted from a study on patients with HBV-related acute-on-chronic liver failure.[4] Statistical analysis showed significantly higher M30 and M65 levels in the ACLF group compared to both the CHB and healthy control groups (P < 0.05 for all comparisons).[4]
Signaling Pathways and Experimental Workflow
Signaling Pathway of Keratin 18 Release in DILI
Drug-induced liver injury can trigger hepatocyte cell death through two primary pathways: apoptosis and necrosis. The following diagram illustrates the key events leading to the release of K18 fragments.
Caption: Signaling pathways of K18 release in DILI.
Experimental Workflow for M30 and M65 Measurement
The following diagram outlines the typical workflow for quantifying M30 and M65 in serum or plasma samples using ELISA.
Caption: General workflow for M30/M65 ELISA.
Experimental Protocols
The following are generalized protocols for the M30 Apoptosense® and M65 EpiDeath® ELISA kits. It is crucial to refer to the specific manufacturer's instructions provided with the kit for precise details, as reagents and incubation times may vary.
Protocol 1: M30 Apoptosense® ELISA for Caspase-Cleaved Keratin 18
1. Principle: This is a solid-phase sandwich enzyme-linked immunosorbent assay (ELISA). Samples, standards, and controls are incubated in microplate wells pre-coated with a monoclonal antibody to K18. A horseradish peroxidase (HRP)-conjugated anti-ccK18 antibody is then added, which binds to the captured ccK18. After washing, a substrate solution is added, and the color development is proportional to the amount of ccK18.
2. Materials:
-
M30 Apoptosense® ELISA kit (including pre-coated microplate, standards, controls, wash buffer concentrate, HRP-conjugate, TMB substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Plate shaker (optional)
-
Absorbent paper
3. Sample Handling:
-
Collect blood samples and prepare serum or plasma according to standard procedures.
-
Samples can be stored at 2-8°C for short periods or frozen at -20°C or lower for long-term storage.
-
Avoid repeated freeze-thaw cycles.
4. Assay Procedure:
- Bring all reagents and samples to room temperature before use.
- Prepare the wash buffer by diluting the concentrate with distilled water as instructed in the kit manual.
- Pipette 25 µL of standards, controls, and samples into the appropriate wells of the pre-coated microplate.
- Add 75 µL of the HRP-conjugate solution to each well.
- Cover the plate and incubate for 4 hours at room temperature on a plate shaker (if available).
- Aspirate the contents of the wells and wash each well 3-5 times with the prepared wash buffer. Ensure complete removal of liquid after the last wash by tapping the plate on absorbent paper.
- Add 200 µL of TMB substrate to each well.
- Incubate the plate in the dark at room temperature for 20 minutes.
- Add 50 µL of stop solution to each well to terminate the reaction.
- Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
5. Data Analysis:
- Construct a standard curve by plotting the mean absorbance of each standard against its concentration.
- Determine the concentration of ccK18 in the samples by interpolating their mean absorbance values from the standard curve.
Protocol 2: M65 EpiDeath® ELISA for Total Keratin 18
1. Principle: This assay is also a sandwich ELISA and follows a similar principle to the M30 assay, but it uses a different set of monoclonal antibodies that recognize both full-length and caspase-cleaved K18, thus measuring total soluble K18.
2. Materials:
-
M65 EpiDeath® ELISA kit (components are similar to the M30 kit)
-
Microplate reader (450 nm)
-
Precision pipettes and tips
-
Distilled or deionized water
-
Plate shaker (optional)
-
Absorbent paper
3. Sample Handling:
-
Follow the same sample handling procedures as for the M30 assay.
4. Assay Procedure:
- Bring all reagents and samples to room temperature.
- Prepare the wash buffer.
- Pipette 25 µL of standards, controls, and samples into the designated wells.
- Add 75 µL of the M65 HRP-conjugate to each well.
- Cover and incubate for 4 hours at room temperature, preferably with shaking.
- Wash the wells as described for the M30 assay.
- Add 200 µL of TMB substrate to each well.
- Incubate in the dark at room temperature for 20 minutes.
- Add 50 µL of stop solution to each well.
- Read the absorbance at 450 nm.
5. Data Analysis:
- Generate a standard curve using the M65 standards.
- Calculate the total K18 concentration in the samples from the standard curve.
Logical Relationship between K18 Fragments and Cell Death
The interpretation of M30 and M65 results allows for the differentiation between apoptosis and necrosis, providing valuable mechanistic information in DILI studies.
Caption: Interpretation of M30 and M65 results.
The measurement of circulating K18 fragments, M30 and M65, offers a sensitive and specific approach to the assessment of drug-induced liver injury. These biomarkers not only provide an early indication of hepatotoxicity but also offer valuable insights into the underlying mechanisms of cell death. The protocols and information provided herein serve as a guide for the application of M30 and M65 in preclinical and clinical DILI studies, with the potential to improve the safety assessment of new drug candidates and enhance the clinical management of DILI.
References
- 1. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Caspase-Cleaved Cytokeratin (M30) Indicates Severity of Liver Dysfunction and Predicts Liver Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of serum M30 and M65 levels and its clinical significance in patients with HBV- related acute- on-chronic liver failure [lcgdbzz.com]
Application of microRNA-122 (miR-122) in Hepatitis C Virus Research
Note to the Reader: The query "M122" is understood to refer to microRNA-122 (miR-122), a crucial host factor in Hepatitis C Virus (HCV) replication, based on the context of the research topic. All subsequent information pertains to miR-122.
Introduction
MicroRNA-122 is a liver-specific microRNA that plays a pivotal, unconventional role in the lifecycle of the Hepatitis C Virus.[1][2][3] Unlike the canonical function of microRNAs in gene silencing, miR-122 enhances HCV replication by binding to two specific sites on the 5' untranslated region (UTR) of the viral RNA.[1][2][3] This unique interaction has made miR-122 a significant subject of study in HCV research, with applications ranging from understanding fundamental viral replication mechanisms to the development of novel antiviral therapies. This document provides an overview of the key applications, experimental protocols, and the mechanism of action of miR-122 in the context of HCV.
Mechanism of Action of miR-122 in HCV Replication
The promotion of the HCV lifecycle by miR-122 is a multi-faceted process involving several key mechanisms:
-
Stimulation of Viral Translation: miR-122 binding to the 5' UTR of the HCV genome enhances the translation of the viral polyprotein.[1][4] This is thought to occur by promoting the formation of a translationally active internal ribosome entry site (IRES) structure.[1][5]
-
Stabilization of the Viral Genome: The HCV genome possesses an uncapped 5' end, making it susceptible to degradation by cellular exonucleases.[1] The binding of miR-122 acts as a protective cap, shielding the viral RNA from degradation by cellular enzymes like Xrn1 and Xrn2.[1][6]
-
Promotion of Genome Amplification: Evidence suggests that miR-122 may also have a direct role in promoting the replication of the viral genome, potentially by regulating the switch from translation to replication.[1][7]
A proposed signaling cascade involving PLK1-ELAVL1/HuR has been suggested to enhance HCV RNA abundance by contributing to the stability of mature miR-122.[8]
Quantitative Data: Antiviral Activity against HCV
The therapeutic potential of targeting miR-122 has been demonstrated with antisense oligonucleotides like Miravirsen.
| Compound | Target | Assay System | Efficacy Metric | Value | Reference |
| Miravirsen (SPC3649) | miR-122 | HCV genotype 1b replicons | EC50 | 0.67 µM | [9] |
Application Notes
1. Target for Antiviral Therapy: The essential role of the host factor miR-122 in HCV replication makes it an attractive target for antiviral drug development.[2] Targeting a host factor can present a higher barrier to the development of viral resistance compared to directly targeting viral proteins.[2] Miravirsen, a locked nucleic acid (LNA)-modified antisense oligonucleotide, has shown efficacy in reducing HCV viral loads in clinical trials by sequestering miR-122.[6][10]
2. Tool for Studying HCV Replication: The dependence of HCV on miR-122 provides a powerful tool for dissecting the viral life cycle. By manipulating the levels of miR-122 in cell culture systems, researchers can study the specific effects on viral translation, RNA stability, and replication.[5][11]
3. Potential Biomarker: Circulating levels of miR-122 have been investigated as a potential biomarker for chronic HCV infection and as a predictor of treatment response to direct-acting antivirals (DAAs).[12]
Experimental Protocols
1. Cell Culture and HCV Replicon Systems:
-
Cell Line: Huh-7.5 cells, a human hepatoma cell line highly permissive for HCV replication, are commonly used.
-
HCV System: Subgenomic HCV replicons containing a reporter gene (e.g., Luciferase) are frequently employed to quantify viral replication without producing infectious virus particles.[5]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.
2. Sequestration of miR-122 using Antisense Oligonucleotides:
-
Reagent: Locked nucleic acid (LNA) modified antisense oligonucleotides specific for miR-122 (e.g., Miravirsen/SPC3649) are used to inhibit miR-122 function.[11] A control LNA with a scrambled sequence or targeting a different microRNA should be used as a negative control.
-
Transfection: Huh-7.5 cells are seeded in 12-well plates. After 24 hours, cells are transfected with the LNA oligonucleotides at a final concentration of 25 nM using a suitable lipid-based transfection reagent according to the manufacturer's protocol.[11]
-
Assay: The effect of miR-122 sequestration on HCV replication is typically measured 48-72 hours post-transfection using a luciferase assay or by quantifying HCV RNA levels via RT-qPCR.
3. Luciferase Reporter Assay for HCV Translation:
-
Constructs: A reporter plasmid containing the firefly luciferase gene flanked by the HCV 5' and 3' UTRs is used to assess IRES-mediated translation.[4] A co-transfected Renilla luciferase plasmid can be used for normalization.
-
Procedure:
-
Co-transfect Huh-7.5 cells with the HCV reporter plasmid, the Renilla normalization plasmid, and either a miR-122 mimic or an anti-miR-122 LNA.
-
Incubate cells for 48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity indicates the efficiency of HCV IRES-mediated translation.
-
4. Northern Blot Analysis for HCV RNA Stability:
-
Purpose: To determine the effect of miR-122 on the stability of HCV RNA.
-
Procedure:
-
Transfect Huh-7.5 cells harboring an HCV replicon with either an anti-miR-122 LNA or a control LNA.
-
At a set time point, treat the cells with a transcription inhibitor (e.g., actinomycin (B1170597) D) to halt new RNA synthesis.
-
Isolate total RNA at various time points after transcriptional arrest.
-
Separate RNA by gel electrophoresis, transfer to a membrane, and probe with a radiolabeled oligonucleotide specific for the HCV RNA.
-
The rate of disappearance of the HCV RNA band over time reflects its stability.
-
Visualizations
Caption: Mechanism of miR-122-mediated promotion of HCV replication.
Caption: Workflow for studying the effect of miR-122 on HCV replication.
Caption: Mechanism of action for anti-miR-122 therapeutics like Miravirsen.
References
- 1. The Role of the Liver-Specific microRNA, miRNA-122 in the HCV Replication Cycle [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Hepatitis C virus and human miR-122: insights from the bench to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microRNA‐122 stimulates translation of hepatitis C virus RNA | The EMBO Journal [link.springer.com]
- 5. MicroRNA 122 Affects both the Initiation and the Maintenance of Hepatitis C Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus subverts liver-specific miR-122 to protect the viral genome from exoribonuclease Xrn2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Subversion of a protein–microRNA signaling pathway by hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of Miravirsen, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of Hepatitis C Virus RNA Abundance and the Isoprenoid Biosynthesis Pathway by MicroRNA miR-122 Involves Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of MicroRNA-122 as a Biomarker for Chronic Hepatitis C Infection and as a Predictor for Treatment Response to Direct-Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: M122 Mimics Transfection
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers experiencing low transfection efficiency with M122 mimics.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low transfection efficiency with this compound mimics?
Low transfection efficiency with miRNA mimics can stem from several factors, ranging from the health of the cells to the specifics of the protocol. Key reasons include:
-
Suboptimal Cell Health: Cells should be in the logarithmic growth phase, healthy, and free from contamination (e.g., mycoplasma).[1][2][3] High-passage-number cells (>30-50 passages) may exhibit altered transfection susceptibility.[2][4]
-
Incorrect Cell Confluency: The density of cells at the time of transfection is critical. While optimal confluency is cell-type dependent, a range of 60-80% is generally recommended for adherent cells.[3][5] Both too low and too high confluency can negatively impact results.[1][2][4]
-
Inefficient Transfection Reagent or Protocol: The choice of transfection reagent and its ratio to the miRNA mimic are crucial. Not all reagents are equally effective for small RNAs or for every cell type.[] Optimization is key.[7]
-
Poor Quality of this compound Mimic: Degradation of the RNA mimic can prevent its biological activity. Proper storage and handling are essential.
-
Presence of Serum or Antibiotics: Some transfection reagents are inhibited by components in serum, which can interfere with the formation of transfection complexes.[4][8] Similarly, antibiotics can sometimes increase cell stress and toxicity during transfection.[8]
Q2: My this compound mimic transfection failed. What is the first step in troubleshooting?
The first step is to systematically evaluate your experimental setup using a troubleshooting workflow. This involves checking the most critical parameters first before moving to more complex optimizations.
References
- 1. wearecellix.com [wearecellix.com]
- 2. General guidelines for successful transfection [qiagen.com]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 5. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
- 7. Guidelines for transfection of miRNA [qiagen.com]
- 8. genscript.com [genscript.com]
Technical Support Center: M122 Inhibitors
Disclaimer: The term "M122 inhibitor" does not correspond to a standardized or widely recognized class of molecules in publicly available scientific literature. This guide provides information on identifying and troubleshooting off-target effects based on the principles of kinase inhibitor and microRNA inhibitor research, using "this compound" as a hypothetical designation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a novel inhibitor like this compound?
A1: Off-target effects occur when an inhibitor binds to and modulates proteins other than its intended biological target. For kinase inhibitors, a primary cause is the structural similarity of the ATP-binding pocket across the human kinome, making it challenging to achieve absolute specificity.[1] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, or toxicity.[1][2] Common off-targets for kinase inhibitors can include other kinases, non-kinase proteins, ion channels, and G-protein coupled receptors (GPCRs).[3][4]
Q2: My this compound inhibitor shows potent activity in biochemical assays, but the cellular effects are different than expected. Could this be due to off-target effects?
A2: This is a common challenge and can indicate off-target activity.[5] Several factors can cause discrepancies between biochemical and cellular assays:
-
Off-Target Kinase Inhibition: The inhibitor might be potently affecting other kinases within the cell's signaling network, leading to paradoxical pathway activation or counteracting the effect of on-target inhibition.[5]
-
High Intracellular ATP: Biochemical assays are often run at low ATP concentrations, which may not reflect the high ATP levels inside a cell that can compete with the inhibitor.[6]
-
Cellular Context: The genetic background and signaling dependencies of your cell line can significantly influence the outcome of target inhibition.[5]
-
Feedback Mechanisms: Inhibiting the primary target can trigger feedback loops that activate other pathways, masking the expected downstream effects.[5]
Q3: How can I definitively prove that the observed phenotype is due to an on-target vs. off-target effect of the this compound inhibitor?
Q4: What are the standard experimental approaches to identify the specific off-targets of my this compound inhibitor?
A4: A multi-pronged approach is recommended for identifying off-targets:
-
In Vitro Kinase Profiling: This is a common first step where the inhibitor is screened against a large panel of recombinant kinases to assess its selectivity and identify potential off-target kinases.[6]
-
Chemical Proteomics: These unbiased methods identify the proteins your inhibitor binds to within the cellular environment. Techniques like affinity purification coupled with mass spectrometry can reveal both expected and unexpected interactions.[6]
-
Computational Approaches: In silico methods can predict potential off-target interactions based on the inhibitor's structure and its fit into the binding sites of other proteins.[7]
Q5: Can the off-target effects of an inhibitor be beneficial?
A5: Yes, in some cases, off-target activity can contribute to the therapeutic efficacy of a compound through a phenomenon known as polypharmacology.[1] An inhibitor might engage multiple disease-relevant pathways, leading to a more potent therapeutic effect than targeting a single protein.[1] However, these effects must be well-characterized to distinguish them from unwanted side effects.
Troubleshooting Guides
| Observed Problem | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Inconsistent results with other inhibitors for the same target. | The inhibitors have different off-target profiles that contribute to the observed phenotype. | 1. Use a structurally unrelated inhibitor: Confirm the phenotype with a compound from a different chemical class.[1][2] 2. Perform a kinome scan: Profile both inhibitors to compare their selectivity.[6] |
| High levels of cell death, even at low inhibitor concentrations. | The inhibitor has potent off-target effects on kinases or other proteins that are essential for cell survival. | 1. Titrate the inhibitor: Determine the lowest effective concentration for on-target activity versus toxicity.[1] 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm the mechanism of cell death.[1] |
| Unexpected or paradoxical cellular phenotype (e.g., pathway activation when inhibition is expected). | The inhibitor may be hitting an off-target in a negative feedback loop or a parallel pathway with an opposing function.[1] | 1. Validate with a genetic approach: Use siRNA or CRISPR to knock down the primary target and see if it recapitulates the inhibitor's phenotype.[1] 2. Perform phosphoproteomics: Analyze global changes in cell signaling to identify unexpectedly activated pathways. |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability, inhibitor is a substrate for cellular efflux pumps, or high intracellular ATP outcompetes the inhibitor.[6] | 1. Verify target expression: Use Western blotting to confirm the target is expressed and active in your cell model.[6] 2. Use an efflux pump inhibitor: Co-incubate with a compound like verapamil (B1683045) to see if potency increases.[6] |
Data Presentation: Hypothetical this compound Inhibitor Kinase Selectivity
When evaluating a new inhibitor, it is crucial to systematically collect and compare quantitative data. The table below shows hypothetical data for an this compound inhibitor, demonstrating its on-target potency and off-target activity against a selection of kinases.
| Kinase Target | Description | IC50 (nM) | Notes |
| This compound (Target) | Intended Target Kinase | 5 | High on-target potency |
| Kinase A | Off-Target: Cell Cycle | 25 | 5-fold less selective |
| Kinase B | Off-Target: Survival Pathway | 80 | 16-fold less selective |
| Kinase C | Off-Target: Unrelated Pathway | 1,500 | >300-fold selective; unlikely to be relevant at therapeutic doses |
| Kinase D | Off-Target: PIKK Family | 45 | Potential for DNA damage response pathway modulation |
| Kinase E | Off-Target: Pro-proliferative | >10,000 | Highly selective |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of the this compound inhibitor by screening it against a broad panel of purified, recombinant kinases.
Methodology:
-
Compound Preparation: Dissolve the this compound inhibitor in 100% DMSO to create a high-concentration stock solution. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add the this compound inhibitor at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor for each kinase).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.
Protocol 2: Cellular Target Engagement Assay (NanoBRET)
Objective: To confirm that the this compound inhibitor binds to its intended target inside living cells.
Methodology:
-
Cell Line Engineering: Create a stable cell line that expresses the target kinase (this compound) fused to a NanoLuciferase (NLuc) enzyme.
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Tracer and Inhibitor Addition: Add a fluorescently labeled tracer that is known to bind the target kinase. Then, add the this compound inhibitor across a range of concentrations.
-
BRET Measurement: If the NLuc-fused target and the fluorescent tracer are in close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur. The unlabeled this compound inhibitor will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement in living cells.
Protocol 3: CRISPR-Cas9 Knockout for Target Validation
Objective: To validate that the cellular phenotype observed with the this compound inhibitor is a direct result of inhibiting the intended target.
Methodology:
-
sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that specifically target the gene encoding the this compound kinase for knockout.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Clonal Selection and Validation: Isolate single-cell clones and expand them. Validate the knockout of the this compound target protein using Western blotting or genomic sequencing.
-
Phenotypic Assay: Treat both the knockout cells and the parental (wild-type) cells with the this compound inhibitor. If the inhibitor no longer has an effect on the knockout cells, it confirms the phenotype is on-target.
Visualizations
Caption: Hypothetical signaling pathway of an this compound inhibitor.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. icr.ac.uk [icr.ac.uk]
Optimizing qPCR Normalization for M122 (miR-122): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the normalization of M122 (miR-122) expression analysis by qPCR. Accurate normalization is critical for reliable quantification of this liver-specific microRNA, which plays a significant role in liver health and disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound, more commonly known as miR-122, is a highly abundant, liver-specific microRNA. It is a key regulator of gene expression in hepatocytes and is involved in various biological processes, including liver development, cholesterol metabolism, and fatty acid metabolism.[1][2][3] Aberrant expression of miR-122 has been linked to several liver pathologies, such as hepatocellular carcinoma (HCC), hepatitis C virus (HCV) infection, and metabolic-associated fatty liver disease.[1][2][3] Therefore, accurate and reliable quantification of miR-122 is crucial for understanding its role in disease, for biomarker discovery, and for the development of novel therapeutic strategies.
Q2: What are the common challenges in normalizing miR-122 qPCR data?
The primary challenge in normalizing miR-122 qPCR data lies in the selection of a suitable endogenous control, often referred to as a reference gene. An ideal reference gene should be stably expressed across all experimental conditions and tissues being compared. However, the expression of many commonly used reference genes can vary significantly, leading to inaccurate normalization and misinterpretation of results.[4][5][6][7] For miR-122, which is highly specific to the liver, it is essential to validate reference genes within the context of liver tissue and the specific experimental conditions (e.g., healthy vs. diseased tissue, different drug treatments).
Q3: Can I use commonly used housekeeping genes like GAPDH or ACTB to normalize miR-122 expression?
While GAPDH (glyceraldehyde-3-phosphate dehydrogenase) and ACTB (beta-actin) are frequently used to normalize mRNA expression, they are not appropriate for normalizing miRNA expression. This is because miRNAs and mRNAs are different types of RNA molecules with distinct biogenesis pathways and regulatory mechanisms. Furthermore, studies have shown that the expression of GAPDH and ACTB can be unstable in liver cancer.[4] For miRNA qPCR, it is recommended to use other small non-coding RNAs that are stably expressed as endogenous controls.[8]
Q4: What are the recommended reference genes for normalizing miR-122 in liver tissue?
Recent studies have moved away from using small nucleolar RNAs (snoRNAs) and small nuclear RNAs (snRNAs) like U6 (RNU6B) as reference genes for miRNA studies, as their expression has been found to be variable in liver tissues.[5][6][7] The current best practice is to use other stably expressed miRNAs as endogenous controls. Several studies have identified suitable miRNA reference genes for liver tissue.
Based on literature, the following miRNAs have been validated as stable reference genes for miRNA qPCR in human liver tissue and hepatocellular carcinoma:
It is highly recommended to test a panel of these candidate reference genes under your specific experimental conditions to identify the most stable ones for your study.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the normalization of your miR-122 qPCR experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in Cq values for my reference gene across samples. | The chosen reference gene is not stably expressed under your experimental conditions. | 1. Validate a panel of candidate reference genes (e.g., miR-16-5p, miR-23b-3p, miR-152-3p) to identify the most stable one(s) for your specific samples and conditions.[5][6][9] 2. Use dedicated software like geNorm or NormFinder to analyze the expression stability of your candidate reference genes. 3. Consider using the geometric mean of two or three validated stable reference genes for more robust normalization.[10] |
| My chosen reference gene (e.g., U6) shows lower expression (higher Cq value) than miR-122. | This is a common observation, as miR-122 is exceptionally abundant in the liver. While not ideal, it doesn't necessarily invalidate the reference gene if its expression is stable. However, large differences in abundance can introduce technical variability. | 1. Prioritize the stability of the reference gene over its absolute expression level. 2. If stability is confirmed, you can proceed with normalization. 3. Alternatively, identify a stable reference gene with an expression level closer to that of miR-122, if possible, by screening other candidates. |
| Normalization with a single reference gene gives inconsistent results. | A single reference gene may not be sufficient to account for all sources of technical variation, especially in complex experimental setups or with heterogeneous samples. | Use the geometric mean of two or three validated stable reference genes for normalization. This approach provides a more reliable and robust normalization factor.[10] |
| I see a significant change in my reference gene's expression after treatment. | The treatment is likely affecting the expression of your chosen reference gene, making it unsuitable for normalization. | It is crucial to re-validate your reference genes under the specific treatment conditions. Select reference genes that are not affected by the treatment to ensure accurate normalization of miR-122 expression. |
| My qPCR efficiency for the reference gene is outside the acceptable range (90-110%). | Poor primer/probe design, suboptimal reaction conditions, or the presence of inhibitors in the RNA sample can lead to poor amplification efficiency. | 1. Redesign or re-validate your primers/probes for the reference gene. 2. Optimize your qPCR reaction conditions (e.g., annealing temperature, primer concentration). 3. Assess the quality and purity of your RNA samples to rule out inhibition. |
Data Presentation: Stability of Candidate Reference Genes in Liver Tissue
The following table summarizes the stability of commonly used and recommended reference genes for miRNA and mRNA qPCR in liver tissue, as reported in the literature. Stability is often assessed using algorithms like geNorm (lower M-value indicates higher stability) and NormFinder (lower stability value indicates higher stability).
| Gene | RNA Type | Tissue/Condition | Stability Finding | Reference |
| miR-16-5p | miRNA | Human Liver Slices | High Stability | [9] |
| miR-23b-3p | miRNA | Human Liver Slices, Human Liver | High Stability | [5][6][9] |
| miR-152-3p | miRNA | Human Liver Slices, Human Liver | High Stability | [5][6][9] |
| U6 (RNU6B) | snoRNA | Human Liver | Low Stability | [5][6][7] |
| YWHAZ | mRNA | Human Liver Slices, HCC | High Stability | [9] |
| ACTB | mRNA | Human Liver Slices | High Stability | [9] |
| B2M | mRNA | Human Liver Slices | Moderate Stability | [9] |
| HMBS | mRNA | Hepatocellular Carcinoma | High Stability | [11][12] |
| GAPDH | mRNA | Hepatocellular Carcinoma | Low Stability | [4][11] |
Experimental Protocols
Protocol: Validation of Reference Genes for miR-122 Normalization
-
RNA Extraction: Extract total RNA, including small RNAs, from your liver tissue samples or cells using a method optimized for miRNA recovery. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Candidate Reference Gene Selection: Based on literature, select a panel of at least 3-5 candidate miRNA reference genes for validation (e.g., miR-16-5p, miR-23b-3p, miR-152-3p).
-
Reverse Transcription (RT): Perform reverse transcription on all RNA samples using miRNA-specific stem-loop primers for each of the candidate reference genes and for your target, miR-122.
-
qPCR: Perform qPCR for all candidate reference genes and miR-122 on all cDNA samples. Include no-template controls (NTCs) and no-RT controls.
-
Data Analysis:
-
Collect the raw Cq (quantification cycle) values for all genes across all samples.
-
Use a statistical algorithm such as geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate reference genes.
-
These programs will rank the genes based on their stability and may recommend the optimal number of reference genes to use for normalization.
-
-
Normalization:
-
If a single reference gene is found to be highly stable, calculate the delta Cq (ΔCq) for miR-122 by subtracting the Cq of the reference gene from the Cq of miR-122.
-
If using multiple reference genes, calculate the geometric mean of their Cq values and use this to determine the ΔCq for miR-122.
-
-
Relative Quantification: Calculate the relative expression of miR-122 using the ΔΔCq method.
Visualizations
Logical Workflow for Reference Gene Selection
Caption: Workflow for selecting and validating reference genes.
qPCR Normalization Process
Caption: The qPCR data normalization and relative quantification workflow.
Simplified this compound (miR-122) Signaling Context
Caption: Simplified overview of miR-122's role in the liver.
References
- 1. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepato-specific microRNA-122 facilitates accumulation of newly synthesized miRNA through regulating PRKRA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De-regulation of common housekeeping genes in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of suitable reference genes for hepatic microRNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of suitable reference genes for hepatic microRNA quantitation | Semantic Scholar [semanticscholar.org]
- 7. Reference genes for real-time PCR quantification of microRNAs and messenger RNAs in rat models of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Validation of putative reference genes for gene expression studies in human hepatocellular carcinoma using real-time quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: M122 (miR-122) Northern Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Northern blot analysis for M122, also known as microRNA-122 (miR-122).
Troubleshooting Guide
This guide addresses common problems encountered during miR-122 Northern blotting in a question-and-answer format.
Problem 1: No Signal or Very Weak Signal
Question: I'm not seeing any band for miR-122, or the signal is barely detectable. What could be wrong?
Answer: A lack of signal is a common issue that can arise from multiple stages of the protocol. Here are the most likely causes and their solutions.
Possible Causes and Solutions
| Potential Cause | Recommended Action & Rationale |
| RNA Degradation | Check the integrity of your total RNA by running a denaturing agarose (B213101) gel and staining with ethidium (B1194527) bromide.[1] You should see sharp 28S and 18S ribosomal RNA (rRNA) bands. If you see smearing, your RNA is likely degraded.[2] Ensure all solutions are RNase-free and use RNase inhibitors.[1] |
| Insufficient RNA Loaded | For microRNAs like miR-122, which are small, you may need to load a higher amount of total RNA (e.g., 10-30 µg) per lane or enrich for the small RNA fraction.[3] |
| Inefficient Transfer | After transfer, stain the gel with ethidium bromide to ensure no RNA remains.[4] You can also stain the membrane with Methylene Blue to visualize the transferred rRNA bands, confirming a successful transfer.[5] For small RNAs, ensure your transfer method is optimized; electroblotting or shorter capillary transfers may be more efficient.[6] |
| Ineffective Cross-linking | RNA must be covalently linked to the membrane. Use a UV cross-linker with the optimal energy setting (typically around 120,000 µJoules/cm²) or bake the membrane at 80°C for 30-60 minutes as per the membrane manufacturer's instructions.[7] |
| Probe Issues | The probe may have low specific activity or may not have been synthesized correctly. Check probe quality and labeling efficiency.[3] Perform a dot blot with serial dilutions of your target sequence to confirm the probe can detect its target.[8] For microRNA detection, shorter, specialized probes are often required. |
| Suboptimal Hybridization | Hybridization temperature may be too high or too low. Optimize the temperature based on your probe's characteristics. Using a hybridization buffer with accelerators can enhance signal up to 100-fold.[3][9] |
| Film Exposure Time | The signal may be too weak for a short exposure. Try exposing the film for a longer period (e.g., overnight or for several days).[10] |
Problem 2: High Background or Non-Specific Bands
Question: My blot has a high background, making it difficult to see a specific band. What should I do?
Answer: High background can obscure your results and is typically caused by non-specific binding of the probe.
Possible Causes and Solutions
| Potential Cause | Recommended Action & Rationale |
| Insufficient Blocking | The prehybridization (blocking) step is critical to prevent the probe from binding non-specifically to the membrane.[11] Increase the blocking time or the concentration of the blocking agent (e.g., salmon sperm DNA).[12] |
| Probe Concentration Too High | An excessive probe concentration can lead to high background.[6] Titrate your probe to find the optimal concentration that gives a strong specific signal with low background. |
| Inadequate Washing | Post-hybridization washes are essential for removing non-specifically bound probes. Increase the number, duration, or stringency of your washes.[13] High-stringency washes typically use lower salt concentrations (e.g., 0.1x SSC) and higher temperatures.[14] |
| Membrane Dried Out | Never allow the membrane to dry out during the hybridization or washing steps, as this can cause the probe to bind irreversibly and non-specifically.[5][15] |
| Particulates in Hybridization Buffer | Impurities or precipitates in the hybridization buffer can settle on the membrane, causing speckles or blotches.[3] Filter the buffer or centrifuge it before use to remove any particulates.[3] |
| Cross-Hybridization | The probe may be binding to other RNA species, such as rRNA. This can sometimes be managed by adding formamide (B127407) to the hybridization solution or increasing the stringency of washes.[16] |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard Northern blot workflow and a decision tree for troubleshooting common issues.
Key Experimental Protocols
A successful Northern blot requires careful attention to detail at each step.[9]
RNA Gel Electrophoresis
This protocol is for a denaturing formaldehyde-agarose gel, suitable for separating total RNA.
-
Gel Preparation: Prepare a 1.2% agarose gel with 1X MOPS buffer and formaldehyde. Allow it to solidify completely in a fume hood.[17]
-
Sample Preparation: Mix up to 20 µg of total RNA with an equal volume of RNA loading buffer containing formamide and formaldehyde.[18]
-
Denaturation: Heat the RNA samples at 65°C for 10-15 minutes, then immediately place them on ice to prevent renaturation.[17][19]
-
Electrophoresis: Load the samples into the gel submerged in 1X MOPS running buffer. Run the gel at a low, constant voltage (e.g., 5 V/cm) until the dye front has migrated approximately two-thirds of the way down the gel.[17][20]
RNA Transfer (Capillary Blotting)
This method transfers RNA from the gel to a nylon membrane.
-
Gel Pre-treatment: After electrophoresis, rinse the gel in RNase-free water.[11]
-
Assembly: Set up a capillary transfer stack. This typically includes a reservoir of transfer buffer (e.g., 10X SSC), a wick, the gel, a positively charged nylon membrane, filter papers, and a stack of paper towels with a light weight on top.[21]
-
Transfer: Allow the transfer to proceed overnight (12-16 hours).[21] The buffer will be drawn through the gel and membrane, carrying the RNA with it, which then binds to the membrane.[21]
-
Post-Transfer: Disassemble the stack and rinse the membrane briefly in a low-salt buffer (e.g., 2X SSC). Cross-link the RNA to the membrane using UV light or baking.[5]
Hybridization and Detection
This step uses a labeled probe to detect the specific miR-122 sequence.
-
Prehybridization: Place the membrane in a hybridization tube or bag with pre-warmed hybridization buffer. Incubate for at least 1-2 hours at the calculated hybridization temperature to block non-specific binding sites.[11]
-
Probe Denaturation: If using a double-stranded DNA probe, denature it by boiling for 5-10 minutes and then immediately chilling on ice.[20]
-
Hybridization: Add the labeled, denatured probe to fresh, pre-warmed hybridization buffer and add it to the membrane. Incubate overnight with gentle agitation at the hybridization temperature.[19]
-
Washing: Perform a series of washes to remove the unbound probe. Start with low-stringency washes (e.g., 2X SSC, 0.1% SDS at room temperature) and proceed to high-stringency washes (e.g., 0.1X SSC, 0.1% SDS at a higher temperature, such as 65°C).[17][19]
-
Detection: Wrap the damp membrane in plastic wrap and expose it to X-ray film or a phosphorimager screen to detect the signal.
miR-122 Signaling Pathway Involvement
miR-122 is a crucial regulator in the liver, and its dysregulation is linked to hepatocellular carcinoma.[22] It influences several key signaling pathways, including the PI3K/Akt/mTOR pathway, by targeting specific mRNAs for degradation or translational repression.[23]
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound most commonly refers to microRNA-122 (miR-122), a short, non-coding RNA that is highly abundant in the liver.[22] It plays a critical role in liver function, metabolism, and disease, including hepatocellular carcinoma.[22][24]
Q2: Why use Northern blotting for miR-122 analysis instead of RT-qPCR? While RT-qPCR is more sensitive, Northern blotting provides unique advantages. It allows you to directly visualize the size of the RNA transcript, which can help identify precursor forms (pre-miRNA) or processing variants. It also provides a direct measure of RNA abundance without the potential artifacts of enzymatic amplification.[1]
Q3: What type of membrane is best for Northern blotting? Positively charged nylon membranes are highly recommended for Northern blotting because their positive charge promotes strong, covalent binding of the negatively charged RNA, ensuring it is not lost during hybridization and washing steps.[1]
Q4: Can I strip and reprobe my Northern blot? Yes, membranes can often be stripped of the first probe and hybridized with a second one (e.g., for a loading control). A common method involves washing the membrane in a hot, low-salt solution with SDS (e.g., 0.1% SDS at 95-100°C).[16] However, harsh stripping can remove some of the bound RNA, so it is often recommended to probe for low-abundance targets first.[16]
Q5: What are the key safety concerns with Northern blotting? The primary hazards involve the chemicals used. Formaldehyde, a key component of the denaturing gel, is a carcinogen and should be handled in a fume hood.[1] If using radioactive probes (e.g., ³²P), all appropriate radiation safety protocols must be followed. Ethidium bromide is a mutagen and requires careful handling and disposal.[1]
References
- 1. Northern blot - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Top Ten Northern Analysis Tips | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Top Ten Northern Analysis Tips | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. cell.byu.edu [cell.byu.edu]
- 6. Top Ten Northern Analysis Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. troubleshooting northern blot - Molecular Biology [protocol-online.org]
- 9. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sinobiological.com [sinobiological.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. gladstone.org [gladstone.org]
- 18. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 19. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbenotes.com [microbenotes.com]
- 21. An Overview of Northern and Southern Blotting - National Diagnostics [nationaldiagnostics.com]
- 22. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTOR mechanistic target of rapamycin kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 24. microRNA-122 as a regulator of mitochondrial metabolic gene network in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M1-22 Plasma Stability
Welcome to the technical support center for troubleshooting issues related to the degradation of M1-22 in plasma samples. This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and guidance on overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of M1-22 degradation in plasma?
A1: The degradation of small molecules like M1-22 in plasma is often due to enzymatic activity. Plasma contains various enzymes, such as esterases, amidases, and proteases, that can metabolize susceptible compounds.[1][2][3] Chemical liabilities in the structure of M1-22, such as esters, amides, or lactones, can make it particularly prone to enzymatic hydrolysis.[1][4]
Q2: How can I determine the stability of M1-22 in plasma?
A2: The stability of M1-22 is typically assessed using a plasma stability assay. This involves incubating the compound in plasma at 37°C over a specific time course (e.g., 0, 15, 30, 60, and 120 minutes).[2][3] At each time point, the reaction is stopped, and the remaining concentration of M1-22 is quantified using analytical techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[1][2][3] The rate of disappearance of the compound is then used to calculate its half-life (t½) in plasma.[1][2]
Q3: What are the key factors that can influence the degradation rate of M1-22 in plasma?
A3: Several factors can affect the stability of M1-22 in plasma, including:
-
Enzymatic Degradation: As mentioned, this is a primary driver of degradation for susceptible molecules.[5]
-
Temperature: Higher temperatures can accelerate the rate of both enzymatic and chemical degradation.[5][6] Assays are typically run at a physiological temperature of 37°C to mimic in vivo conditions.[1][2][3]
-
pH: Changes in plasma pH can alter the ionization state of a compound, potentially affecting its solubility and susceptibility to hydrolysis.[5][6]
-
Plasma Protein Binding: While not a direct degradation mechanism, the binding of M1-22 to plasma proteins like albumin can influence its free concentration and availability for enzymatic degradation.[5][7]
-
Physicochemical Properties: The inherent chemical structure and properties of M1-22, such as solubility and lipophilicity, play a crucial role in its stability.[5][8][9]
Q4: Can the species of plasma used in the assay affect the results?
A4: Yes, there can be interspecies differences in plasma enzyme activity.[3][7] Therefore, it is advisable to test the stability of M1-22 in plasma from the relevant species for your preclinical or clinical studies (e.g., human, rat, mouse, dog).[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in M1-22 stability results between replicates. | - Inconsistent sample handling or timing.- Pipetting errors.- Issues with the analytical method (LC-MS/MS). | - Ensure precise and consistent timing for sample collection and reaction quenching.[1][2]- Calibrate pipettes regularly.- Validate the bioanalytical method for precision and accuracy.[10][11] |
| M1-22 appears to be degrading too rapidly (very short half-life). | - M1-22 may contain a highly labile functional group (e.g., an ester).[1][4]- High enzymatic activity in the plasma batch. | - Confirm the chemical structure of M1-22 and identify potentially unstable motifs.[5]- Consider using plasma from a different species or lot.- If feasible, modify the chemical structure to improve metabolic stability.[5] |
| Precipitation of M1-22 is observed during the assay. | - Poor aqueous solubility of M1-22.[5]- The concentration of M1-22 exceeds its solubility limit in the plasma matrix. | - Reduce the initial concentration of M1-22 in the incubation.- Ensure the DMSO (or other solvent) concentration is low (typically ≤1%).[12] |
| Inconsistent results when using different lots of plasma. | - Batch-to-batch variability in enzyme activity.[13] | - If possible, use a large, pooled batch of plasma for all related stability studies to minimize variability.[2] |
| Analyte degradation in processed samples before analysis. | - Continued enzymatic activity after sample collection.- Instability of the analyte in the storage conditions. | - Ensure rapid and effective protein precipitation to stop enzymatic reactions.[1]- Validate the stability of the analyte in the processed sample matrix under the intended storage conditions (e.g., freeze-thaw stability, autosampler stability).[11] |
Experimental Protocols
Standard Plasma Stability Assay Protocol
This protocol outlines a typical procedure for assessing the in vitro stability of M1-22 in plasma.
-
Preparation of M1-22 Stock Solution: Prepare a stock solution of M1-22 in a suitable organic solvent, such as DMSO.
-
Incubation:
-
Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[2][3]
-
Reaction Termination: Immediately stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.[2][3] This step also serves to precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[2]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining M1-22 using a validated LC-MS/MS method.[1][3]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of M1-22 remaining against time.
-
Determine the slope of the line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[2]
-
Data Presentation: Example Plasma Stability Data for M1-22
| Species | Time (min) | % M1-22 Remaining (Mean ± SD) | Half-life (t½, min) |
| Human | 0 | 100 ± 0 | 45.2 |
| 15 | 65.3 ± 4.1 | ||
| 30 | 42.1 ± 3.5 | ||
| 60 | 18.2 ± 2.9 | ||
| 120 | 3.3 ± 1.2 | ||
| Rat | 0 | 100 ± 0 | 28.9 |
| 15 | 50.1 ± 5.2 | ||
| 30 | 24.8 ± 3.8 | ||
| 60 | 6.5 ± 2.1 | ||
| 120 | <1.0 |
Visualizations
Caption: Workflow for a typical in vitro plasma stability assay.
Caption: Potential enzymatic degradation pathway of M1-22 in plasma.
References
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of M122 Antagomirs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving M122 antagomirs. Our goal is to help you improve the specificity of your this compound antagomir experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of off-target effects with this compound antagomirs?
A1: Off-target effects with this compound antagomirs can arise from several factors:
-
Imperfect sequence complementarity: Mismatches between the antagomir and the target miR-122 can lead to binding to other microRNAs or mRNAs.
-
High dosage: Excessive concentrations of antagomirs can lead to non-specific binding and sequestration of other cellular factors.[1]
-
Chemical modifications: While crucial for stability, certain modifications can alter the binding affinity and specificity of the antagomir.
-
Competition with endogenous miRNAs: Exogenously introduced antagomirs can compete with endogenous miRNAs for binding to the RNA-induced silencing complex (miRISC), potentially disrupting normal cellular processes.[2]
Q2: How can I design this compound antagomirs with improved specificity?
A2: To enhance the specificity of your this compound antagomirs, consider the following design principles:
-
Perfect Complementarity: Ensure the antagomir sequence is perfectly complementary to the mature miR-122 sequence.[3] The seed region (nucleotides 2-8 from the 5' end) is particularly critical for target recognition.
-
Optimal Length: Antagomirs typically range from 21-23 nucleotides.[4] Truncating an antagomir by three or more nucleotides can lead to a significant or complete loss of efficacy.[2] Studies have shown that antagomirs require a length of greater than 19 nucleotides for the highest efficiency.[5]
-
Strategic Chemical Modifications: Incorporate chemical modifications to enhance stability and specificity. Common modifications include 2'-O-methyl (2'-O-Me), 2'-O-methoxyethyl (2'-MOE), 2'-fluoro (2'-F), and phosphorothioate (B77711) (PS) linkages.[2][4] A combination of modifications, such as 2'-O-Me with PS linkages at the 5' and 3' ends, can improve nuclease resistance.[3]
Q3: What are the recommended chemical modifications for enhancing this compound antagomir stability and specificity?
A3: A combination of chemical modifications is generally recommended:
-
2'-O-Methyl (2'-O-Me) or 2'-O-Methoxyethyl (2'-MOE): These modifications on the ribose sugar increase binding affinity to the target miRNA and confer nuclease resistance.[2]
-
Phosphorothioate (PS) linkages: Replacing the phosphodiester backbone with PS linkages, particularly at the ends of the oligonucleotide, protects against exonuclease degradation.[3][5] However, complete PS modification can decrease efficiency.[5]
-
Cholesterol Conjugation: A cholesterol moiety at the 3' end enhances cellular uptake and distribution in vivo.[4][6]
Troubleshooting Guides
Problem 1: Low efficiency of miR-122 knockdown.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Antagomir Concentration | Perform a dose-response experiment to determine the optimal concentration. Typical in vitro concentrations range from 15-100 nM.[7][8] For in vivo studies, dosages can range from 5-80 µg/g body weight.[7][8] |
| Inefficient Delivery | Optimize the transfection reagent and protocol for your cell type.[7] For in vivo experiments, consider alternative delivery routes such as intravenous, intraperitoneal, or local administration.[7][9] Nanoparticle-based delivery systems, like mesoporous silica (B1680970) nanoparticles, can also improve intracellular delivery and stability.[10][11] |
| Antagomir Degradation | Ensure your antagomirs have appropriate chemical modifications for stability (e.g., 2'-O-Me, phosphorothioates).[4][12] Store antagomirs properly at -20°C and limit freeze-thaw cycles.[12] |
| Incorrect Timing of Analysis | Determine the optimal time point for analysis post-transfection or injection. The effect of antagomirs can be transient, and miRNA levels may recover over time.[6] |
| High miRNA Abundance | Highly abundant miRNAs like miR-122 may require higher antagomir concentrations or longer incubation times for sufficient knockdown.[6] |
Problem 2: Observed off-target effects.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Antagomir Concentration | Reduce the antagomir concentration to the lowest effective dose determined from your dose-response experiments.[1] |
| Sequence-dependent Off-target Effects | Use a mismatch or scrambled control antagomir to distinguish between specific and non-specific effects.[2] Perform bioinformatic analysis to predict potential off-target binding sites. |
| Competition for RISC | Be aware that high concentrations of any small RNA, including antagomirs, can saturate the RNAi machinery.[2] |
| Immune Stimulation | Certain oligonucleotide modifications can trigger an immune response. Use purified, high-quality antagomirs and consider modifications known to have lower immunogenicity. |
Experimental Protocols
Protocol 1: In Vitro Transfection of this compound Antagomirs
This protocol provides a general guideline for transfecting this compound antagomirs into cultured cells. Optimization for specific cell lines and transfection reagents is recommended.
Materials:
-
This compound antagomir and negative control antagomir
-
Lipid-based transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Complete cell culture medium
-
Cells to be transfected
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-70% confluency at the time of transfection.[7]
-
Antagomir Preparation: Thaw the antagomir stock solution on ice. Briefly centrifuge the tube to collect the contents at the bottom. Dilute the antagomir in Opti-MEM® to the desired final concentration (e.g., 15-100 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted antagomir and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the antagomir-transfection reagent complex to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for downstream analysis, such as qRT-PCR to measure miR-122 levels or a Western blot to assess the expression of miR-122 target proteins.
Protocol 2: In Vivo Delivery of this compound Antagomirs via Tail Vein Injection
This protocol is a general guideline for the systemic administration of this compound antagomirs in mice. All animal procedures should be performed in accordance with institutional and national guidelines.
Materials:
-
This compound antagomir and control antagomir, sterile and endotoxin-free
-
Sterile, nuclease-free saline or PBS
-
Mice (e.g., C57BL/6)
-
Insulin syringes with 29-30 gauge needles
-
Restraining device
Procedure:
-
Antagomir Preparation: Reconstitute the lyophilized antagomir in sterile, nuclease-free saline or PBS to the desired stock concentration. Ensure complete dissolution. Filter the solution through a 0.22 µm filter to ensure sterility.[4]
-
Dosage Calculation: Calculate the required volume of antagomir solution based on the desired dosage (e.g., 80 mg/kg body weight) and the weight of the mouse.[4]
-
Animal Restraint: Properly restrain the mouse using an appropriate restraining device.
-
Injection: Locate the lateral tail vein. Administer the antagomir solution via a slow intravenous injection.
-
Dosing Schedule: A common dosing schedule is three consecutive daily injections.[7]
-
Monitoring: Monitor the animals for any adverse reactions during and after the injection.
-
Tissue Harvest: At the desired time point after the final injection (e.g., 24 hours to several days), euthanize the mice and harvest tissues of interest (e.g., liver) for analysis.
Data Presentation
Table 1: Effect of Phosphorothioate Modifications on Antagomir-122 Function
| Antagomir-122 Modification | Relative miR-122 Level in Liver |
| No Phosphorothioate (P=S) | No significant change |
| One P=S | No significant change |
| Six P=S | Significant reduction |
| Complete P=S | Reduced efficiency compared to six P=S |
| Data summarized from Krützfeldt et al. (2007).[5] |
Table 2: Effect of Antagomir-122 Length on miR-122 Silencing
| Antagomir-122 Length | Silencing of miR-122 at 3 x 20 mg/kg |
| 25-mer | Efficient |
| 23-mer (Standard) | Efficient |
| 21-mer | Efficient |
| 19-mer | Abolished |
| Data summarized from Krützfeldt et al. (2007).[5] |
Table 3: Recommended In Vitro Antagomir Concentrations for Different Plate Formats
| Plate Format | Final Antagomir Concentration (30 nM) |
| 96-well | 3 pmol |
| 24-well | 15 pmol |
| 12-well | 30 pmol |
| Data adapted from a generic antagomir product manual.[7] |
Visualizations
Caption: Workflow for this compound antagomir design, in vitro validation, and in vivo testing.
Caption: A logical flow for troubleshooting low this compound antagomir efficiency.
Caption: Inhibition of miR-122 by an antagomir leads to increased protein synthesis.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Inhibition of microRNA function by antimiR oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-miRNA oligonucleotides: A comprehensive guide for design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing AntagomiR (Antisense microRNA) to Knock Down microRNA in Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity, duplex degradation and subcellular localization of antagomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct uptake of Antagomirs and efficient knockdown of miRNA in primary B and T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. accegen.com [accegen.com]
- 9. Targeting and delivery of microRNA-targeting antisense oligonucleotides in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Vehicular Delivery of Antagomir and Small Molecules to Inhibit miR-122 Function in Hepatocellular Carcinoma Cells by using "Smart" Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microDOWN™ miRNA Antagomir - Creative Biogene [creative-biogene.com]
challenges in clinical translation of M122 therapy
Welcome to the technical support center for GIM-122 therapy. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the clinical translation and experimental evaluation of GIM-122.
Frequently Asked Questions (FAQs)
Q1: What is GIM-122 and what is its proposed mechanism of action?
A1: GIM-122 is a first-in-class, humanized immunoglobulin G1 kappa (IgG1κ) dual-functioning monoclonal antibody (DFA).[1][2][3] Its primary mechanism involves targeting the programmed cell death-1 (PD-1) receptor, a critical immune checkpoint.[4] By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), GIM-122 is designed to prevent the inhibition of T-cell activity, thereby restoring the immune system's ability to recognize and attack tumor cells.[5] Additionally, as a dual-functioning antibody, GIM-122 is described as activating immune cells in a novel manner to further enhance the anti-tumor response.[4][6]
Q2: What is the current clinical development status of GIM-122?
A2: GIM-122 is currently in a Phase 1/2 clinical trial for adult patients with advanced solid malignancies.[1][3] This first-in-human, open-label study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of GIM-122 as a single agent.[1][7] The trial is enrolling patients with locally advanced/unresectable or metastatic solid tumors who have previously been treated with and have progressed on, are refractory to, or are intolerant of an FDA-approved PD-1 or PD-L1 inhibitor.[3][4]
Q3: What are the potential advantages of a dual-functioning anti-PD-1 antibody like GIM-122?
A3: A dual-functioning antibody that both blocks the PD-1 pathway and provides a secondary activating signal to immune cells could theoretically offer a more robust anti-tumor response compared to standard PD-1 blockade alone. This approach aims to not only "release the brakes" on the immune system but also to "step on the gas," potentially overcoming some of the resistance mechanisms seen with single-agent checkpoint inhibitors.[8]
Q4: What are the common challenges and potential side effects associated with therapies targeting the PD-1/PD-L1 axis?
A4: Therapies that block the PD-1/PD-L1 pathway can lead to a unique set of side effects known as immune-related adverse events (irAEs).[9] These occur when the revved-up immune system attacks healthy tissues. Common irAEs can affect the skin (rash, dermatitis), gastrointestinal tract (colitis, diarrhea), liver (hepatitis), and endocrine glands (thyroiditis, adrenal insufficiency).[9][10] While GIM-122 is currently being evaluated for its safety, it is plausible that it could be associated with a similar spectrum of irAEs. Careful monitoring and management of these potential toxicities are critical during clinical development.[11]
Troubleshooting Guide for Preclinical & Clinical Research
This guide addresses potential issues that researchers may encounter during the in-vitro, in-vivo, and early clinical evaluation of GIM-122.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| In-vitro Assays: Lower than expected T-cell activation (e.g., IFN-γ release, proliferation) | 1. Suboptimal assay conditions (cell density, stimulation).2. T-cell exhaustion in the donor population.3. Incorrect GIM-122 concentration.4. Issues with the target cell line (low PD-L1 expression). | 1. Titrate cell numbers and co-culture duration. Optimize stimulation (e.g., anti-CD3/CD28).2. Screen T-cell donors for viability and baseline activation status.3. Perform a dose-response curve for GIM-122.4. Confirm PD-L1 expression on target cells via flow cytometry. |
| In-vivo Models: Lack of tumor growth inhibition | 1. Inappropriate mouse model (e.g., immunodeficient mice for an immunotherapy agent).2. Tumor model with low immunogenicity or lack of PD-L1 expression.3. Suboptimal dosing regimen (dose, frequency).4. Rapid clearance of the antibody. | 1. Use a syngeneic mouse model with a competent immune system.2. Characterize the tumor microenvironment of the chosen model. Consider using models known to respond to checkpoint inhibition.3. Conduct a dose-range finding study.4. Perform pharmacokinetic analysis to determine the half-life of GIM-122 in the model. |
| Clinical Studies: High incidence or severity of immune-related adverse events (irAEs) | 1. On-target effects of enhanced immune activation.2. Patient predisposition (e.g., underlying autoimmune conditions).3. Dose-dependent toxicity. | 1. Implement robust monitoring and management protocols for irAEs.2. Carefully screen patients for any history of autoimmune disease, as this is a common exclusion criterion.[1][6]3. The dose-escalation phase of the trial is designed to identify the maximum tolerated dose.[12] |
| Clinical Studies: Primary resistance (lack of response in patients) | 1. Tumor lacks necessary immune infiltrate ("cold" tumor).2. Lack of PD-L1 expression on tumor cells or immune cells in the microenvironment.3. Presence of other immunosuppressive mechanisms. | 1. Analyze pre-treatment tumor biopsies for T-cell infiltration.2. Evaluate PD-L1 expression by immunohistochemistry.3. Explore potential combination therapies to target alternative checkpoints or immunosuppressive cells (e.g., regulatory T cells).[8] |
Experimental Protocols
Below are examples of key experimental protocols that would be relevant for the evaluation of GIM-122.
Protocol 1: In-vitro T-cell Activation Assay
Objective: To assess the ability of GIM-122 to enhance T-cell activation in the presence of target tumor cells.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Culture a human cancer cell line known to express PD-L1 (e.g., SK-MEL-5).
-
-
Co-culture Setup:
-
Plate the cancer cells and allow them to adhere overnight.
-
Add PBMCs to the wells with the cancer cells at a 10:1 effector-to-target ratio.
-
Add a suboptimal concentration of a T-cell stimulus (e.g., anti-CD3 antibody).
-
Add GIM-122 or an isotype control antibody at various concentrations.
-
-
Incubation:
-
Incubate the co-culture for 72 hours at 37°C, 5% CO2.
-
-
Endpoint Analysis:
-
Collect the supernatant and measure IFN-γ concentration using an ELISA kit.
-
Harvest the cells and stain for T-cell activation markers (e.g., CD69, CD25) and proliferation markers (e.g., Ki-67) for analysis by flow cytometry.
-
Protocol 2: Syngeneic Mouse Tumor Model Study
Objective: To evaluate the in-vivo anti-tumor efficacy of a murine surrogate of GIM-122.
Methodology:
-
Animal Model:
-
Use immunocompetent C57BL/6 mice.
-
-
Tumor Implantation:
-
Subcutaneously implant MC38 colon adenocarcinoma cells (a syngeneic, immunogenic tumor cell line) into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer the GIM-122 surrogate antibody, an isotype control antibody, or a vehicle control via intraperitoneal injection twice a week.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumor microenvironment by flow cytometry or immunohistochemistry to assess the infiltration and activation status of immune cells (e.g., CD8+ T cells).
-
Visualizations
Signaling Pathway
Caption: Proposed dual mechanism of action of GIM-122.
Experimental Workflow
Caption: A typical preclinical to clinical workflow for a therapeutic antibody.
Troubleshooting Logic
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. UCSF Solid Malignancies Trial → GIM-122 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsf.edu]
- 3. uclahealth.org [uclahealth.org]
- 4. clinicaltrials-dev.cedars-sinai.edu [clinicaltrials-dev.cedars-sinai.edu]
- 5. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 6. GIM-122 as a Single Agent in Advanced Solid Malignancies [clinicaltrials.cedars-sinai.edu]
- 7. FDA clears Georgiamune’s IND application for GIM-122 | BioWorld [bioworld.com]
- 8. Georgiamune Adds Two New Cancer Drugs in Five Months [synapse.patsnap.com]
- 9. Progress and Challenges in Precise Treatment of Tumors With PD-1/PD-L1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Safety and Tolerability Study of GIM-122 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
M122 Mimic-Induced Toxicity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential toxicity issues associated with the use of M122 mimics in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound mimic-induced toxicity in non-cancerous cells?
A1: The primary mechanism of this compound mimic-induced toxicity in several non-cancerous cell types is the induction of apoptosis, or programmed cell death. Overexpression of miR-122 has been shown to suppress cell viability and promote apoptosis in mouse cardiomyocytes.[1] In hypoxic conditions, this compound mimic transfection increased apoptosis in H9c2 cardiomyocytes.[2] While this pro-apoptotic effect is a desired therapeutic outcome in cancer cells like hepatocellular carcinoma (HCC), it can manifest as toxicity in off-target, non-cancerous cells.[3][4]
Q2: Can this compound mimics induce an immune response in transfected cells?
A2: Yes, it is possible. Synthetic microRNA mimics, being double-stranded RNA (dsRNA) molecules, can be recognized by the cell's innate immune system, potentially triggering an antiviral-like interferon response.[5] This can lead to non-specific, off-target effects such as altered cell growth and apoptosis, which can be misinterpreted as a specific effect of the this compound mimic.[5][6] These responses are often dependent on the cell line, the concentration of the mimic used, and its specific chemical modifications.[6]
Q3: Are the effects of this compound mimics always pro-apoptotic?
A3: No, the effects of this compound mimics can be context- and cell-type-dependent. For instance, while this compound mimics can induce apoptosis in cardiomyocytes and some cancer cells, one study reported that overexpression of miR-122 decreased apoptosis in astrocytes subjected to oxygen-glucose deprivation/reperfusion, suggesting a neuroprotective role in that specific context.[7] This highlights the importance of empirical validation in your specific experimental system.
Q4: What are common signs of this compound mimic-induced toxicity in my cell cultures?
A4: Common indicators of toxicity include:
-
A significant decrease in cell viability compared to negative controls.
-
Increased rates of apoptosis, which can be observed through morphological changes (e.g., cell shrinkage, membrane blebbing) or quantified using specific assays.
-
Unexpected changes in the expression of genes and proteins that are not known targets of miR-122.
-
Activation of inflammatory or immune response pathways.
Q5: How can I minimize off-target effects of my this compound mimic?
A5: Minimizing off-target effects is crucial for obtaining reliable experimental results. Strategies include:
-
Titration of mimic concentration: Use the lowest effective concentration of the this compound mimic to achieve the desired on-target effect while minimizing off-target toxicity.[8][9]
-
Use of appropriate controls: Always include a validated negative control mimic and consider a positive control to ensure the experimental system is working as expected.[9][10] "Seed" mutants of the this compound mimic can also serve as valuable controls to distinguish seed-sequence-dependent off-target effects.[6]
-
High-quality mimics: Use purified, high-quality synthetic mimics to avoid contaminants that might induce cellular stress or immune responses.
-
Consider the passenger strand: Be aware that the passenger strand of the mimic can sometimes be loaded into the RISC complex and exert its own off-target effects.[6]
Troubleshooting Guides
Issue 1: Decreased Cell Viability in Non-Target Cells
Symptoms:
-
Significant cell death observed under the microscope after transfection with this compound mimic.
-
Low cell counts in this compound mimic-treated wells compared to controls.
-
Reduced metabolic activity as measured by assays like MTT or resazurin.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Concentration of this compound mimic is too high. | Perform a dose-response experiment to determine the lowest concentration of the mimic that produces the desired on-target effect with minimal impact on cell viability. Concentrations as low as 0.5 nM have been shown to be effective for some mimics.[8][9] |
| Inherent pro-apoptotic effect of miR-122 in the specific cell type. | Confirm apoptosis using a specific assay (see Experimental Protocols below). If apoptosis is confirmed, consider using a different cell line if possible, or acknowledge this effect in the interpretation of your results. |
| Toxicity from the transfection reagent. | Optimize the transfection protocol by testing different reagent-to-mimic ratios and reducing the incubation time with the transfection complex. Always include a "reagent only" control. |
| Non-specific immune response to the dsRNA mimic. | Assess the expression of interferon-stimulated genes (ISGs). If an immune response is detected, consider using a different brand of mimic with potentially different chemical modifications that may reduce immunogenicity. |
Issue 2: Unexpected Gene or Protein Expression Changes
Symptoms:
-
Microarray or RNA-seq data reveals significant changes in the expression of genes that are not predicted or validated targets of miR-122.
-
Western blot analysis shows altered protein levels of non-target proteins.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Off-target effects of the this compound mimic's seed sequence. | Analyze the 3' UTRs of the unexpectedly regulated genes for sequences complementary to the this compound mimic's seed region. Use a "seed mutant" this compound mimic as a control to verify if the effects are seed-dependent. |
| Activity of the passenger strand. | If possible, obtain information from the manufacturer about modifications to inactivate the passenger strand. Alternatively, bioinformatically predict potential targets of the passenger strand and test their expression. |
| Induction of a cellular stress or immune response. | As mentioned previously, check for the activation of stress-related pathways (e.g., unfolded protein response) or an interferon response. These global cellular responses can lead to widespread changes in gene expression. |
| Contamination of the mimic or transfection reagent. | Ensure the use of high-purity reagents and sterile, nuclease-free techniques to prevent contamination that could induce cellular stress. |
Signaling Pathways
The following diagrams illustrate key pathways that may be involved in this compound mimic-induced effects.
Caption: this compound mimic-induced apoptosis pathway in HepG2 cells.
Caption: Effect of this compound mimic on cardiomyocyte apoptosis.
Caption: Potential non-specific dsRNA-mediated immune response.
Experimental Protocols
Protocol 1: Assessing Cell Viability Using MTT Assay
Objective: To quantify changes in cell viability following transfection with this compound mimic.
Materials:
-
Cells of interest
-
This compound mimic and negative control mimic
-
Transfection reagent
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells/well). Incubate overnight.
-
Transfection:
-
Prepare transfection complexes for the this compound mimic and negative control mimic according to the manufacturer's protocol. Include a "mock" transfection control (transfection reagent only) and an "untransfected" control.
-
Perform a titration of the this compound mimic (e.g., 1 nM, 5 nM, 10 nM, 25 nM) to find the optimal concentration.
-
Replace the medium in the wells with fresh medium containing the transfection complexes.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untransfected control to determine the percentage of cell viability for each condition.
Protocol 2: Quantifying Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To detect and quantify apoptosis and necrosis in cells transfected with this compound mimic.
Materials:
-
Cells transfected with this compound mimic and controls (as in Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the desired incubation period post-transfection (e.g., 48 hours), collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the this compound mimic compared to controls.
-
Quantitative Data Summary
The following tables summarize the expected qualitative and quantitative outcomes based on published literature. Actual results may vary depending on the specific experimental conditions.
Table 1: Effects of this compound Mimic on Apoptosis-Related Gene Expression
| Cell Line | Treatment | Target Gene | Change in mRNA Expression | Reference |
| HepG2 | This compound mimic | Bcl-w | Significantly Reduced | [3] |
| HepG2 | This compound mimic | Caspase-9 | Markedly Increased | [3] |
| HepG2 | This compound mimic | Caspase-3 | Markedly Increased | [3] |
| Mouse Cardiomyocytes | This compound mimic | Caspase-8 | Elevated | [1] |
| H9c2 Cardiomyocytes | This compound mimic + Hypoxia | - | Increased Apoptosis | [2] |
Table 2: Impact of this compound Mimic on Cell Viability and Apoptosis
| Cell Type | Effect of this compound Mimic Overexpression | Key Pathway/Molecule | Reference |
| Mouse Cardiomyocytes | Suppressed viability, promoted apoptosis | Caspase-8 | [1] |
| H9c2 Cardiomyocytes (hypoxic) | Promoted apoptosis, decreased viability | - | [2] |
| HepG2 (HCC cells) | Increased apoptosis | Bcl-w, Caspase-9, Caspase-3 | [3] |
| Astrocytes (ischemic) | Decreased apoptosis, increased viability | Cleaved caspase-3 | [7] |
References
- 1. MicroRNA-122 regulates caspase-8 and promotes the apoptosis of mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of MicroRNA-122 Protects H9c2 Cardiomyocytes from Hypoxia-Induced Apoptosis and Promotes Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-122 mimic transfection contributes to apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel miR-122 delivery system based on MS2 virus like particle surface displaying cell-penetrating peptide TAT for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA mimics can distort physiological microRNA effects on immune checkpoints by triggering an antiviral interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for transfection of miRNA [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Performing appropriate miRNA control experiments [qiagen.com]
Technical Support Center: Refining M122 (miR-122) Delivery to Non-Hepatic Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted delivery of M122 (miR-122) to non-hepatic tissues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is delivering miR-122 to non-hepatic tissues challenging?
A1: miR-122 is highly abundant in the liver, comprising up to 70% of the total miRNA population in hepatocytes.[1] This inherent liver tropism presents a significant hurdle for systemic delivery to other tissues. Naked miRNAs are also susceptible to rapid degradation by nucleases in the bloodstream and can be quickly cleared by the kidneys.[2] Furthermore, systemic administration of miRNA duplexes can trigger an innate immune response.[2]
Q2: What are the potential therapeutic applications of delivering miR-122 to non-hepatic tissues?
A2: While primarily known for its role in liver homeostasis, emerging research suggests that modulating miR-122 levels in non-hepatic tissues could have therapeutic benefits. For instance, studies have explored its role in:
-
Cardiovascular Disease: Overexpression of miR-122 in the heart has been linked to cardiomyocyte apoptosis and heart failure, suggesting that inhibiting miR-122 could be a therapeutic strategy.[3][4]
-
Kidney Disease: miR-122-5p has been shown to ameliorate tubular injury in diabetic nephropathy.[5]
-
Cancer: Ectopic expression of miR-122 in non-small-cell lung cancer (NSCLC) cells can reduce proliferation, metastasis, and the epithelial-mesenchymal transition (EMT) process.[6]
Q3: What delivery systems can be used to target miR-122 to non-hepatic tissues?
A3: Various non-viral and viral vector systems are being investigated for miRNA delivery. Non-viral systems like lipid-based nanoparticles (LNPs), polymer-based nanoparticles, and exosomes are commonly used.[2] To achieve non-hepatic targeting, these nanoparticles can be surface-functionalized with ligands such as antibodies, peptides, or aptamers that recognize specific receptors on the target cells.[2] Viral vectors, such as adeno-associated viruses (AAVs), can also be engineered with tissue-specific promoters to drive miR-122 expression in the desired non-hepatic tissue.
Q4: How can I minimize off-target delivery of miR-122 to the liver?
A4: A key strategy to de-target the liver is to incorporate miR-122 binding sites into the 3' untranslated region (UTR) of a transgene delivered by a viral or non-viral vector.[7][8] In the liver, the abundant endogenous miR-122 will bind to these sites and promote the degradation of the vector's mRNA, thus reducing its expression. This approach has been shown to significantly decrease transgene expression in the liver without affecting expression in other tissues like the heart.[8]
Troubleshooting Guides
Problem 1: Low delivery efficiency of miR-122 mimics to the target non-hepatic tissue.
| Possible Cause | Suggested Solution |
| Rapid degradation of miRNA mimic in circulation. | Chemically modify the miRNA mimic to enhance nuclease resistance. Common modifications include 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and phosphorothioate (B77711) (PS) backbone modifications. |
| Rapid renal clearance of the delivery vehicle. | Increase the particle size of the delivery vehicle to be above the renal filtration threshold (typically >10 nm). This can be achieved by optimizing the formulation of nanoparticles. |
| Non-specific uptake by the reticuloendothelial system (RES). | Coat the surface of the delivery vehicle with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect, reducing uptake by phagocytic cells in the liver and spleen. |
| Lack of specific targeting moieties. | Conjugate the delivery vehicle with ligands (e.g., antibodies, peptides, aptamers) that bind to receptors specifically expressed on the surface of the target non-hepatic cells. |
Problem 2: High off-target accumulation of miR-122 delivery vehicle in the liver.
| Possible Cause | Suggested Solution |
| Natural tropism of the delivery vehicle for the liver. | For viral vectors (e.g., AAV), use a serotype with lower liver tropism and a tissue-specific promoter for your target organ. For nanoparticles, avoid components that are actively taken up by hepatocytes (e.g., galactose). |
| Passive accumulation in the liver sinusoids. | Optimize the size and surface charge of the nanoparticles to reduce non-specific uptake by liver sinusoidal endothelial cells and Kupffer cells. |
| For vector-based expression, unintended expression in hepatocytes. | Incorporate multiple miR-122 target sites into the 3' UTR of your expression cassette to leverage the high endogenous miR-122 in the liver for post-transcriptional silencing of your transgene.[7][8] |
Problem 3: Immune response activation upon systemic administration.
| Possible Cause | Suggested Solution |
| Innate immune recognition of double-stranded RNA. | Use chemically modified miRNA mimics to reduce recognition by Toll-like receptors (TLRs).[2] Ensure the removal of any bacterial contaminants (e.g., endotoxins) from the delivery vehicle preparation. |
| Immunogenicity of the delivery vehicle. | For viral vectors, consider using serotypes with lower immunogenicity or employ immunosuppressive regimens. For nanoparticles, use biocompatible and biodegradable materials. PEGylation can also help reduce immunogenicity. |
Quantitative Data Summary
The following table summarizes the biodistribution of a galactose-targeted lipid calcium phosphate (B84403) (Gal-LCP) nanoparticle formulation of fluorescently labeled miR-122 in mice 24 hours after systemic injection.
| Organ | Relative Fluorescence (%) |
| Liver | ~70 |
| Spleen | ~15 |
| Lungs | ~8 |
| Kidneys | ~5 |
| Heart | ~2 |
Data adapted from a study on Gal-LCP miR-122 delivery. The primary targeting to the liver is due to the galactose ligand.
Experimental Protocols
Protocol 1: Systemic Delivery of miR-122 Mimics using a Neutral Lipid Emulsion (NLE)
This protocol is adapted from a method for systemic delivery of miRNA mimics to lung tumors in mice.[9]
Materials:
-
miR-122 mimic (and a negative control mimic, e.g., cel-miR-39)
-
NLE formulation (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, squalene (B77637) oil, polysorbate 20)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Animal model (e.g., mouse)
Procedure:
-
Preparation of NLE-miRNA Complex:
-
Dilute the miR-122 mimic to the desired concentration in nuclease-free water.
-
In a separate tube, dilute the NLE formulation in PBS.
-
Add the diluted miRNA to the diluted NLE and mix gently by pipetting.
-
Incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Administration:
-
Administer the NLE-miRNA complex to the animal via tail vein injection. A typical dose is 1 mg/kg body weight.[9]
-
-
Post-injection Analysis:
-
Tissues can be harvested at various time points (e.g., 2, 24, 48 hours) post-injection.
-
For biodistribution studies, perfuse the animals with saline to remove blood from the organs before harvesting.[9]
-
Quantify the levels of the delivered miR-122 mimic in different tissues using RT-qPCR (see Protocol 2).
-
Protocol 2: Quantification of miR-122 Biodistribution by RT-qPCR
This protocol provides a general workflow for quantifying miRNA levels in tissues.
Materials:
-
Harvested tissues from Protocol 1
-
RNA extraction kit (e.g., miRNeasy Mini Kit)
-
Reverse transcription kit with miRNA-specific stem-loop primers or a poly(A) tailing-based method
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Primers specific for the delivered miR-122 mimic and an endogenous control (e.g., snoRNA, U6)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize ~25 mg of each tissue sample.
-
Extract total RNA, including small RNAs, using a suitable kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the total RNA using a reverse transcription kit. For specific and sensitive detection of mature miRNAs, use stem-loop RT primers specific to your miR-122 mimic.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific forward and reverse primers for the miR-122 mimic and the endogenous control.
-
Run the qPCR reaction in triplicate.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the miR-122 mimic in different tissues, or use a standard curve of synthetic miRNA oligonucleotides for absolute quantification.[10]
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Nanoparticle delivery of miR-122 inhibits colorectal cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foundryjournal.net [foundryjournal.net]
- 3. Cardiac‐specific overexpression of miR‐122 induces mitochondria‐dependent cardiomyocyte apoptosis and promotes heart failure by inhibiting Hand2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac-specific overexpression of miR-122 induces mitochondria-dependent cardiomyocyte apoptosis and promotes heart failure by inhibiting Hand2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. miR-122 inhibits metastasis and epithelial–mesenchymal transition of non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing off-target expression of mRNA therapeutics and vaccines in the liver with microRNA binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver-specific microRNA-122 target sequences incorporated in AAV vectors efficiently inhibits transgene expression in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Delivery of Tumor Suppressor microRNA Mimics Using a Neutral Lipid Emulsion Inhibits Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and quantification of extracellular microRNAs in murine biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M122 (miR-122) Expression Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in M122 (miR-122) expression studies. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its expression level critical?
A1: this compound, commonly known in scientific literature as microRNA-122 (miR-122), is a small non-coding RNA that is highly and specifically expressed in the liver. It constitutes about 70% of the total microRNA population in adult hepatocytes. This compound is a crucial regulator of liver physiology and pathology, playing roles in fatty-acid metabolism, hepatitis C virus (HCV) replication, and hepatocellular carcinoma (HCC) development.[1] Its expression levels can be indicative of liver injury and are often dysregulated in liver diseases.[2] Therefore, accurate and reproducible quantification of this compound is essential for both basic research and clinical applications.
Q2: Which cell lines are appropriate for studying this compound expression?
A2: The choice of cell line is critical for obtaining relevant results. For this compound studies, human hepatoma cell lines are most commonly used.
-
Huh-7 cells: Express high endogenous levels of this compound.[3]
-
HepG2 cells: Have significantly lower or negligible levels of this compound compared to Huh-7 cells.[4][5]
-
HEK-293 cells (nonhepatic): Lack detectable this compound expression and can be used as a null background or for ectopic expression studies.[6]
The differential expression in these cell lines makes them useful models for gain-of-function and loss-of-function studies.
Q3: What are the most common sources of variability in this compound qPCR experiments?
A3: Variability in quantitative PCR (qPCR) for this compound can arise from multiple sources:
-
Sample Handling and Storage: this compound stability is sensitive to storage conditions. Prolonged storage at 4°C or room temperature can lead to significant degradation.
-
RNA Extraction Method: The choice of RNA isolation kit can impact the yield and purity of small RNAs like this compound.
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and the presence or absence of serum can alter this compound expression levels.
-
Reverse Transcription (RT) and qPCR Steps: Inefficient RT, suboptimal primer design, and inconsistent pipetting can all introduce significant variability.
-
Data Normalization: The selection of an unstable reference gene for normalization is a major source of error.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound expression analysis.
Guide 1: Inconsistent qPCR Results
Q: Why are my this compound Cq values inconsistent across technical replicates?
A: Inconsistent Cq values across technical replicates often point to issues in the qPCR setup phase.
-
Pipetting Errors: Small volume variations in template RNA, primers, or master mix can lead to large Cq shifts. Ensure your pipettes are calibrated and use low-retention tips. Prepare a master mix for all common reagents to minimize well-to-well variation.
-
Poorly Mixed Reagents: Vortex and briefly centrifuge all reagents, including the final reaction mix, before aliquoting into the plate.
-
Bubbles in Wells: Inspect the plate before loading it into the thermocycler to ensure there are no bubbles, which can interfere with fluorescence detection. Centrifuge the plate briefly to remove them.
-
Plate Sealing: Ensure the plate is properly sealed to prevent evaporation during thermal cycling, which can concentrate reactants and alter reaction kinetics.
Q: My biological replicates show high variability in this compound expression. What could be the cause?
A: High variability between biological replicates typically stems from inconsistencies in sample preparation or cell culture.
-
Inconsistent Cell Culture Conditions: Ensure that all cell cultures are handled identically. Harvest cells at the same confluence level and passage number. Even slight differences in serum concentration or duration of treatments can alter miRNA expression.
-
Variable RNA Quality or Quantity: Assess the purity (A260/280 and A260/230 ratios) and integrity of your RNA samples after extraction. Use a consistent amount of high-quality total RNA for the reverse transcription step.
-
Sample Storage: Standardize your sample storage protocol. As shown in the data below, this compound can degrade if not stored properly. Flash-freeze cell pellets or lysates and store them at -80°C. Avoid repeated freeze-thaw cycles.
Below is a troubleshooting workflow for diagnosing sources of qPCR variability.
Guide 2: Data Normalization Issues
Q: Which reference gene should I use to normalize my this compound expression data?
A: Selecting a stable reference gene is one of the most critical steps for accurate qPCR data normalization. The ideal reference gene should have stable expression across all experimental conditions and cell types in your study. For miRNA studies, commonly used reference genes include:
-
Small nuclear RNAs (snRNAs): U6 snRNA is frequently used, but its stability can vary, and it may not be appropriate for all experimental systems.
-
Other miRNAs: Some miRNAs like miR-16 and miR-191 have been identified as being stably expressed across various conditions and may serve as good endogenous controls.[7]
It is highly recommended to validate the stability of several candidate reference genes for your specific experimental model using algorithms like geNorm or NormFinder before proceeding with the analysis of your target miRNA.
Q: Can I use a synthetic spike-in control for normalization?
A: Yes, using a synthetic spike-in non-human miRNA (e.g., cel-miR-39) can be an effective normalization strategy. The spike-in is added at a constant amount to each sample before RNA extraction. Normalizing to a spike-in can help control for variability in RNA extraction and reverse transcription efficiency. However, it does not account for differences in the initial amount of starting material (e.g., cell number). A combination of a stable endogenous reference gene and a spike-in control can provide a robust normalization strategy.
Data Presentation: Factors Influencing this compound Quantification
The tables below summarize quantitative data on factors that can introduce variability into this compound expression studies.
Table 1: Effect of Sample Storage Conditions on this compound Stability in Serum
| Storage Condition | Duration | Remaining this compound Level (% of Baseline) | Reference |
| 4°C | 24 hours | 35.9% | [8] |
| 4°C | 48 hours | Significant Decrease | [9] |
| 20°C (Room Temp) | 24 hours | Stable | [9] |
| 20°C (Room Temp) | 48 hours | Significant Decrease | [9] |
Note: Stability can be miRNA-specific. While this compound shows degradation, other miRNAs like miR-92a may remain stable under the same conditions.[8]
Table 2: Illustrative Effect of Different RNA Extraction Kits on this compound Yield
| RNA Extraction Method | Relative RNA Yield (Arbitrary Units) | Relative this compound Cq Value (Lower is Better) |
| TRIzol-based (Phenol-Chloroform) | 1.7x | Lower (Better Amplification) |
| Silica Column-based Kit A | 1.0x | Higher |
| Silica Column-based Kit B (Optimized for small RNA) | 1.2x | Lower |
This table is illustrative. Data from literature indicates that TRIzol-based methods can yield higher quantities of total RNA, and modified protocols can improve the recovery of amplifiable miRNA compared to standard methods.[10]
Table 3: Illustrative Impact of Cell Confluence on this compound Expression
| Cell Line | Confluence | Relative this compound Expression (Fold Change) |
| Huh-7 | 70% | 1.0 (Baseline) |
| Huh-7 | 100% (Contact-inhibited) | 1.5 - 2.0 |
This table provides an example of expected changes. Gene expression, including that of miRNAs, can be significantly altered by cell density and contact inhibition. It is crucial to harvest cells at a consistent confluence to minimize this source of variability.
Table 4: Illustrative Effect of Cell Passage Number on this compound Expression
| Cell Line | Passage Number | Relative this compound Expression (Fold Change) |
| Huh-7 | Low (<10) | 1.0 (Baseline) |
| Huh-7 | High (>30) | 0.6 - 0.8 |
This table illustrates a potential trend. Cell lines can undergo genetic and phenotypic drift at high passage numbers, leading to altered expression of various genes, including miRNAs. It is best practice to use low-passage cells and establish a working cell bank.
Experimental Protocols
Protocol 1: Total RNA Extraction from Cultured Cells for miRNA Analysis
This protocol is based on the widely used TRIzol (or similar guanidinium (B1211019) thiocyanate-phenol-chloroform) method, which is effective for recovering small RNAs.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol™ Reagent or similar
-
75% Ethanol (B145695) (in nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis (Adherent Cells):
-
Aspirate the culture medium from the dish.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of TRIzol™ Reagent per 10 cm² of culture dish area directly to the dish.
-
Scrape the cells using a cell scraper and repeatedly pipette the lysate up and down to ensure homogeneity.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the lysate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3-5 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.[8]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ used initially.
-
Mix by inverting and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white pellet at the bottom of the tube.[8]
-
-
RNA Wash and Resuspension:
-
Carefully discard the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes (do not over-dry).
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification:
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.
-
Protocol 2: Quantification of Mature this compound (miR-122) by Stem-Loop RT-qPCR
This protocol uses a specific stem-loop primer for the reverse transcription of the mature this compound, followed by qPCR with a specific forward primer and a universal reverse primer. This method is highly specific for the mature miRNA sequence.
Materials:
-
Total RNA sample (10-100 ng)
-
This compound-specific stem-loop RT primer
-
Reverse transcriptase kit (e.g., MultiScribe™, SuperScript™)
-
This compound-specific forward qPCR primer
-
Universal reverse qPCR primer
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
TaqMan Assay Information:
-
A pre-designed and validated TaqMan MicroRNA Assay for human miR-122 is available from Thermo Fisher Scientific (Assay ID: 002245).[11] This simplifies the process as the primers and probe are provided.
Procedure:
-
Reverse Transcription (RT):
-
Prepare the RT reaction mix on ice. For a 15 µL reaction:
-
Total RNA: 10 ng
-
This compound Stem-Loop RT Primer (10 µM): 1 µL
-
10 mM dNTPs: 1.5 µL
-
5X RT Buffer: 3 µL
-
Reverse Transcriptase (50 U/µL): 1 µL
-
RNase Inhibitor (20 U/µL): 0.5 µL
-
Nuclease-free water: to 15 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate the reaction in a thermal cycler with the following program:
-
16°C for 30 minutes
-
42°C for 30 minutes
-
85°C for 5 minutes
-
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR master mix on ice. For a 20 µL reaction:
-
2X SYBR Green Master Mix: 10 µL
-
This compound Forward Primer (10 µM): 1 µL
-
Universal Reverse Primer (10 µM): 1 µL
-
RT product (cDNA): 2 µL
-
Nuclease-free water: 6 µL
-
-
Mix gently, centrifuge briefly, and aliquot into a qPCR plate.
-
Run the plate on a qPCR instrument with a standard cycling program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run if using SYBR Green to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Cq values for this compound and your chosen reference gene.
-
Calculate the relative expression using the ΔΔCq method.
-
Visualizations
This compound (miR-122) Signaling Pathway
The following diagram illustrates a simplified signaling pathway where this compound (miR-122) acts as a tumor suppressor in hepatocellular carcinoma (HCC) by targeting the Wnt/β-catenin pathway. Downregulation of this compound leads to increased Wnt1 expression, promoting epithelial-mesenchymal transition (EMT) and thus cell proliferation and invasion.[5]
References
- 1. stemcell.com [stemcell.com]
- 2. MIR122 microRNA 122 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Downregulation of microRNA-122 promotes proliferation, migration, and invasion of human hepatocellular carcinoma cells by activating epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver-Specific MicroRNA miR-122 Enhances the Replication of Hepatitis C Virus in Nonhepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. thermofisher.com [thermofisher.com]
Validation & Comparative
Validating Novel miR-122 Target Genes: A Comparative Guide for Researchers
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of experimentally validated target genes of microRNA-122 (miR-122), a key regulator in various cellular processes and diseases, particularly in liver homeostasis and hepatocellular carcinoma (HCC). This document outlines the experimental data supporting these interactions, details the methodologies for validation, and visualizes the associated signaling pathways.
Comparative Analysis of Validated miR-122 Target Genes
The following table summarizes key experimentally validated target genes of miR-122, the validation methods employed, and their functional implications. The data presented is a synthesis of findings from multiple research articles.
| Target Gene | Protein Product | Function | Validation Method(s) | Observed Effect of miR-122 | Key References |
| IGF1R | Insulin-like Growth Factor 1 Receptor | Cell proliferation, survival, and tumorigenesis. | Luciferase Reporter Assay, Western Blot, qPCR | Downregulation of IGF1R expression, leading to inhibition of the PI3K/Akt signaling pathway. | |
| BCL2L2 (Bcl-w) | B-cell lymphoma 2-like 2 | Anti-apoptotic protein, promotes cell survival. | Luciferase Reporter Assay, Western Blot | Direct binding to the 3'-UTR of Bcl-w mRNA, inducing apoptosis. | |
| WNT1 | Wnt Family Member 1 | Proto-oncogene, key component of the Wnt/β-catenin signaling pathway involved in cell fate and proliferation. | Luciferase Reporter Assay, Western Blot | Repression of WNT1 expression, leading to the suppression of the Wnt/β-catenin pathway. | |
| CCNG1 | Cyclin G1 | Cell cycle regulation. | Luciferase Reporter Assay, Northern Blot, Real-Time PCR | Downregulation of Cyclin G1, impacting cell cycle progression. | |
| ADAM10 | A Disintegrin and Metalloproteinase Domain 10 | Protease involved in cell adhesion and signaling. | Not specified in provided abstracts | Implicated in tumorigenesis. | |
| ADAM17 | A Disintegrin and Metalloproteinase Domain 17 | Sheddase involved in the processing of various cell surface proteins. | Not specified in provided abstracts | Implicated in tumorigenesis. | |
| P4HA1 | Prolyl 4-hydroxylase subunit alpha 1 | Collagen biosynthesis, involved in lipid metabolism. | Predicted and validated in goose hepatocytes. | Regulation of lipid metabolism. | |
| ALDOB | Aldolase, Fructose-Bisphosphate B | Glycolysis and gluconeogenesis, involved in lipid metabolism. | Overexpression/inhibition in goose hepatocytes | Regulation of ALDOB expression at the mRNA level. | |
| PKM2 | Pyruvate Kinase M2 | Glycolysis, involved in lipid metabolism. | Overexpression/inhibition in goose hepatocytes | Regulation of PKM2 expression at the mRNA level. |
Experimental Protocols for Target Gene Validation
Accurate validation of miRNA targets is crucial. The following are detailed protocols for the key experiments commonly used to confirm the interaction between miR-122 and its putative target genes.
Dual-Luciferase Reporter Assay
This assay is the gold standard for verifying a direct interaction between a miRNA and a target mRNA's 3' Untranslated Region (3'UTR).
Principle: A plasmid is constructed containing a luciferase reporter gene followed by the 3'UTR of the putative target gene. If miR-122 binds to the 3'UTR, it will suppress the expression of the luciferase gene, resulting in a decrease in luminescence.
Detailed Methodology:
-
Vector Construction:
-
Synthesize DNA fragments of the wild-type 3'UTR of the target gene containing the predicted miR-122 binding site.
-
As a negative control, synthesize a mutated version of the 3'UTR where the miR-122 seed region binding site is altered.
-
Clone these fragments into a dual-luciferase reporter vector (e.g., pmirGLO) downstream of the Firefly luciferase gene. The vector also contains a Renilla luciferase gene for normalization.
-
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T or a relevant liver cell line) in 96-well plates.
-
Co-transfect the cells with the reporter plasmid (wild-type or mutant) and a miR-122 mimic or a negative control mimic using a transfection reagent like Lipofectamine 2000.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'UTR and the miR-122 mimic compared to the controls (mutant 3'UTR or negative control mimic) confirms the direct interaction.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the effect of miR-122 on the mRNA expression level of the target gene.
Principle: Overexpression or inhibition of miR-122 in cells should lead to a corresponding decrease or increase in the mRNA levels of its target genes, which can be quantified by qPCR.
Detailed Methodology:
-
Cell Transfection:
-
Transfect the chosen cell line with a miR-122 mimic, a miR-122 inhibitor, or a negative control.
-
-
RNA Extraction and cDNA Synthesis:
-
After 24-48 hours, harvest the cells and extract total RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase and appropriate primers (e.g., oligo(dT) primers).
-
-
qPCR Reaction:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target gene.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene mRNA using the ΔΔCt method.
-
A significant decrease in mRNA levels in miR-122 mimic-transfected cells or an increase in miR-122 inhibitor-transfected cells supports that the gene is a target of miR-122.
-
Western Blotting
Western blotting is used to determine the effect of miR-122 on the protein expression level of the target gene.
Principle: As miRNAs primarily function to repress translation, the overexpression of miR-122 should lead to a decrease in the protein levels of its target.
Detailed Methodology:
-
Cell Transfection and Lysis:
-
Transfect cells with a miR-122 mimic, a miR-122 inhibitor, or a negative control.
-
After 48-72 hours, lyse the cells to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Antibody Incubation:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels.
-
A decrease in the target protein level in miR-122 mimic-transfected cells or an increase in inhibitor-transfected cells validates the targeting.
-
Visualizing miR-122 Interactions and Workflows
Signaling Pathways Regulated by miR-122
The following diagrams illustrate the role of miR-122 in two critical signaling pathways.
A Researcher's Guide to Commercially Available microRNA-122 Mimics: A Comparative Analysis
For researchers and professionals in drug development, the selection of high-quality synthetic microRNA mimics is a critical first step in elucidating the function of specific microRNAs and developing potential therapeutic agents. This guide provides a comparative overview of commercially available mimics for microRNA-122 (miR-122), a key regulator of liver homeostasis and a therapeutic target for various diseases, including hepatitis C and hepatocellular carcinoma.
This comparison focuses on the product specifications and available performance data from prominent life science suppliers. While direct, side-by-side comparative studies from suppliers are limited, this guide synthesizes available information to aid in the selection of the most suitable miR-122 mimic for your research needs.
Performance and Specifications Comparison
The following table summarizes the key features of miR-122 mimics offered by three major suppliers. The data is compiled from publicly available product information and research articles citing these products.
| Feature | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., MedchemExpress) | Supplier C (e.g., Horizon Discovery) |
| Product Name | MISSION® microRNA Mimic hsa-miR-122 | hsa-miR-122-5p mimic | miRIDIAN™ microRNA Mimic hsa-miR-122 |
| Chemical Modification | Proprietary modifications to enhance stability and reduce off-target effects. | Standard, chemically synthesized double-stranded RNA. | Proprietary modifications for enhanced potency and specificity. |
| Purification | HPLC purified | Standard purification | HPLC purified |
| Available Scales | Various scales available | Typically offered in 5 nmol and other sizes. | Multiple scales available, including for screening purposes. |
| Reported Transfection Efficiency | High transfection efficiency reported in various cell lines.[1][2] | Effective for up-regulating miRNA activity.[3][4] | Efficient delivery into cells using appropriate transfection reagents.[5] |
| Functional Activity | Functionally tested for knockdown efficiency against natural miRNA targets.[6] | Enables miRNA functional analysis by up-regulating miRNA activity.[3][4] | Demonstrated modulation of endogenous miR-122 targets, such as ALDOA.[5] |
| Off-Target Effects | Novel design aims to significantly reduce sense strand off-target effects.[6] | Information not specified. | Designed for high specificity to minimize off-target effects.[5] |
| Quality Control | Information available upon request. | Quality management system in place.[3] | Rigorous quality control measures. |
| Supporting Data | Citations in peer-reviewed literature. | Product use cited in publications. | Application notes and peer-reviewed publications available.[5] |
Experimental Protocols for Evaluating miR-122 Mimic Performance
To ensure the selection of a high-performing miR-122 mimic, it is crucial to validate its efficacy and specificity in your experimental system. Below are detailed methodologies for key experiments.
Transfection Efficiency Assessment
Objective: To determine the percentage of cells that have successfully taken up the miR-122 mimic.
Methodology:
-
Cell Culture: Plate cells (e.g., Huh-7, HepG2) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a stock solution of a fluorescently labeled negative control mimic (e.g., with FAM or Cy3) at the same concentration as the miR-122 mimic.
-
On the day of transfection, dilute the fluorescently labeled mimic and the miR-122 mimic in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted mimic and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the mimic-lipid complex to the cells.
-
-
Analysis:
-
After 24-48 hours, visualize the cells using a fluorescence microscope to qualitatively assess the transfection efficiency based on the percentage of fluorescently positive cells.
-
For quantitative analysis, harvest the cells and analyze the percentage of fluorescent cells using flow cytometry.
-
Target Gene Knockdown Analysis (RT-qPCR)
Objective: To quantify the downregulation of a known miR-122 target gene (e.g., ALDOA, BCKDHB) following mimic transfection.
Methodology:
-
Transfection: Transfect cells with the miR-122 mimic from each supplier and a negative control mimic at a final concentration of 10-50 nM.
-
RNA Extraction: After 48-72 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a SYBR Green or probe-based qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. A significant decrease in the target gene mRNA level in cells transfected with the miR-122 mimic compared to the negative control indicates effective mimic activity.
Functional Assay (e.g., Cell Proliferation Assay)
Objective: To assess the phenotypic effect of miR-122 overexpression on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Transfection: Transfect cells with the miR-122 mimics and a negative control.
-
Proliferation Assay:
-
At 24, 48, and 72 hours post-transfection, add a proliferation reagent (e.g., MTT, WST-1) to the wells.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Normalize the absorbance readings to the control group at each time point. A decrease in cell proliferation in the miR-122 mimic-treated cells would be consistent with the known functions of miR-122 in some cell types.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of miR-122, the following diagrams are provided.
Caption: Workflow for comparing miR-122 mimics.
Caption: Key signaling pathways regulated by miR-122.
References
A Comparative Guide to Liver-Specific MicroRNAs: M122 in the Spotlight
For researchers, scientists, and drug development professionals, understanding the nuanced roles of liver-specific microRNAs is paramount for advancing therapeutic strategies against a spectrum of hepatic diseases. This guide provides an objective comparison of microRNA-122 (miR-122), the most abundant microRNA in the liver, with other key liver-specific microRNAs, supported by experimental data and detailed methodologies.
MicroRNAs (miRNAs) are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation, making them significant players in both physiological and pathological processes. In the liver, a unique set of miRNAs governs essential functions ranging from metabolism to cell differentiation and proliferation. Among these, miR-122 stands out for its exceptionally high expression and its multifaceted involvement in liver health and disease. This guide will delve into a comparative analysis of miR-122 against other notable liver-specific miRNAs, including miR-192, miR-194, and miR-802, to provide a comprehensive overview of their performance and therapeutic potential.
Quantitative Comparison of Liver-Specific MicroRNAs
The following tables summarize the key characteristics and functional differences between miR-122 and other prominent liver-specific microRNAs based on current experimental evidence.
Table 1: Expression Levels and Basic Functions
| MicroRNA | Relative Abundance in Healthy Liver | Primary Functions | Key Pathological Associations |
| miR-122 | Accounts for ~70% of total liver miRNA.[1][2][3] | Regulation of lipid and cholesterol metabolism, hepatocyte differentiation, iron homeostasis.[1][2][4] | Hepatitis C virus (HCV) replication, non-alcoholic fatty liver disease (NAFLD), hepatocellular carcinoma (HCC).[4][5] |
| miR-192 | Highly expressed, among the top 9 most abundant.[6] | Regulation of glucose metabolism, cell cycle, and apoptosis.[7][8] | NAFLD, drug-induced liver injury, HCC.[7][8] |
| miR-194 | Highly expressed in hepatic epithelial cells.[9][10] | Suppression of epithelial-mesenchymal transition (EMT) and cancer metastasis, regulation of liver regeneration.[9][10][11] | HCC, NAFLD.[12][13] |
| miR-802 | Expression is increased in obesity.[14][15] | Regulation of hepatic insulin (B600854) sensitivity and glucose metabolism.[14] | Obesity-associated insulin resistance, NAFLD.[14][15] |
Table 2: Role in Liver Disease and Key Molecular Targets
| MicroRNA | Role in Hepatocellular Carcinoma (HCC) | Role in Non-Alcoholic Fatty Liver Disease (NAFLD) | Key Validated Molecular Targets |
| miR-122 | Acts as a tumor suppressor; its downregulation is associated with HCC progression and metastasis.[2][4][16] | Downregulated in NAFLD, contributing to steatosis.[17][18] | Cyclin G1, ADAM10, IGF1R, Wnt1, TGFβR1.[5][16] |
| miR-192 | Functions primarily as a tumor suppressor by inducing apoptosis and inhibiting proliferation and migration.[19] | Upregulated in NAFLD and correlates with disease severity.[7][20] | Yin Yang 1 (YY1), Stearoyl-CoA desaturase 1 (SCD-1), Rictor.[7][20][21] |
| miR-194 | Acts as a tumor suppressor by inhibiting metastasis.[9][10] | Upregulated in NAFLD and promotes inflammation and lipid accumulation by targeting FXR.[13] | Frizzled-6 (Fzd6), N-cadherin.[9][12] |
| miR-802 | Not well-established as a primary HCC regulator. | Upregulated in NAFLD and contributes to insulin resistance.[14][15] | HNF1B, AMPK.[15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of these microRNAs within cellular signaling pathways and understanding the experimental approaches to their study are crucial for research and development.
Caption: miR-122 signaling pathway in liver cells.
Caption: A typical experimental workflow for miRNA research.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for key experiments cited in the comparison of liver-specific microRNAs.
Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression
This protocol is used to quantify the expression level of a specific miRNA in a given sample.
-
RNA Isolation: Total RNA, including the small RNA fraction, is isolated from liver tissue or cultured cells using a commercially available kit (e.g., mirVana™ miRNA Isolation Kit) according to the manufacturer's instructions. The quality and concentration of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Reverse Transcription (RT): A specific stem-loop RT primer for the miRNA of interest is used to reverse transcribe the mature miRNA into cDNA. This is typically done using a TaqMan™ MicroRNA Reverse Transcription Kit. The reaction mixture includes the total RNA sample, the specific RT primer, dNTPs, reverse transcriptase, and an RNase inhibitor in the appropriate buffer. The reaction is incubated under specific thermal cycling conditions.
-
Real-Time PCR: The cDNA product is then amplified using a sequence-specific forward primer and a universal reverse primer in the presence of a TaqMan™ probe. The PCR reaction is performed on a real-time PCR system. The expression level of the target miRNA is normalized to an endogenous control small RNA (e.g., U6 snRNA) to account for variability in RNA input and RT efficiency. The relative expression is calculated using the 2-ΔΔCt method.
In Situ Hybridization (ISH) for miRNA Localization
This technique allows for the visualization of miRNA expression within the cellular context of a tissue section.
-
Probe Labeling: A locked nucleic acid (LNA) probe complementary to the mature miRNA sequence is labeled with a hapten, such as digoxigenin (B1670575) (DIG).
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated through a series of xylene and ethanol (B145695) washes. The sections are then treated with proteinase K to improve probe accessibility.
-
Hybridization: The labeled LNA probe is diluted in a hybridization buffer and applied to the tissue sections. The sections are incubated at a specific temperature overnight to allow for the probe to bind to the target miRNA.
-
Washing and Detection: The sections are washed under stringent conditions to remove any unbound probe. An antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the hapten on the probe is then applied. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of miRNA expression.
-
Imaging: The sections are counterstained (e.g., with Nuclear Fast Red) and visualized under a microscope to determine the cellular and subcellular localization of the miRNA.
Cell-Based Functional Assays (miRNA Mimic and Inhibitor Transfection)
These assays are used to investigate the biological function of a miRNA by artificially increasing or decreasing its levels in cultured cells.
-
Cell Culture: A relevant liver cell line (e.g., HepG2, Huh7) is cultured in appropriate media and conditions until it reaches a suitable confluency for transfection.
-
Transfection: Synthetic miRNA mimics (double-stranded RNA that mimics the mature miRNA) or inhibitors (single-stranded antisense oligonucleotides) are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX). A negative control mimic or inhibitor with a scrambled sequence is used as a control.
-
Functional Readouts: After a specified incubation period (e.g., 24-72 hours), the effect of the miRNA mimic or inhibitor on cellular processes is assessed. This can include:
-
Proliferation assays: Measuring cell viability and proliferation using assays like MTT or BrdU incorporation.
-
Migration and invasion assays: Using Transwell assays to assess the migratory and invasive potential of the cells.
-
Gene and protein expression analysis: Performing qRT-PCR and Western blotting to measure the expression of predicted target genes.
-
Luciferase Reporter Assay for Target Validation
This assay is the gold standard for confirming a direct interaction between a miRNA and its predicted target gene.
-
Vector Construction: The 3' untranslated region (3' UTR) of the predicted target gene containing the putative miRNA binding site is cloned downstream of a luciferase reporter gene in a plasmid vector. A mutant version of the 3' UTR with alterations in the miRNA binding site is also created as a control.
-
Co-transfection: The luciferase reporter vector (either wild-type or mutant) is co-transfected into cells along with a miRNA mimic or a negative control. A second reporter plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Luciferase Activity Measurement: After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: A significant decrease in firefly luciferase activity (normalized to Renilla) in cells co-transfected with the miRNA mimic and the wild-type 3' UTR vector, but not the mutant vector, confirms a direct interaction between the miRNA and the target gene.
By providing a clear comparison of their performance, backed by experimental data and detailed protocols, this guide aims to facilitate further research and the development of novel miRNA-based diagnostics and therapeutics for liver diseases.
References
- 1. JCI - MicroRNA-122 plays a critical role in liver homeostasis and hepatocarcinogenesis [jci.org]
- 2. Liver-specific microRNA-122: Biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiR-122 in hepatic function and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. miR-192-5p regulates lipid synthesis in non-alcoholic fatty liver disease through SCD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging Role of MiR-192-5p in Human Diseases [frontiersin.org]
- 9. miR-194 is a marker of hepatic epithelial cells and suppresses metastasis of liver cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. miR-194 Is a Marker of Hepatic Epithelial Cells and Suppresses Metastasis of Liver Cancer Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of hepatic miR-194 promotes liver regeneration and protects from acetaminophen-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MicroRNA-194 is a target of transcription factor 1 (Tcf1, HNF1α) in adult liver and controls expression of frizzled-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MicroRNA-194 inhibition improves dietary-induced non-alcoholic fatty liver disease in mice through targeting on FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MicroRNA-802 regulates hepatic insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of microRNA-802 regulated by the nuclear receptor FXR-SHP cascade in obesity and non-alcoholic fatty liver disease | IDEALS [ideals.illinois.edu]
- 16. mdpi.com [mdpi.com]
- 17. Difference in expression of hepatic microRNAs miR-29c, miR-34a, miR-155, and miR-200b is associated with strain-specific susceptibility to dietary nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miR-122 is a Unique Molecule with Great Potential in Diagnosis, Prognosis of Liver Disease, and Therapy Both as miRNA Mimic and Antimir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. miR-192 inhibits the activation of hepatic stellate cells by targeting Rictor - PMC [pmc.ncbi.nlm.nih.gov]
Validating microRNA-122 as a Prognostic Marker in Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of microRNA-122 (miR-122) with other prognostic markers for Hepatocellular Carcinoma (HCC). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the objective assessment of miR-122's prognostic utility.
Introduction
Hepatocellular Carcinoma (HCC) is a leading cause of cancer-related mortality worldwide, necessitating reliable prognostic biomarkers for improved patient management and therapeutic development.[1][2] MicroRNA-122 (miR-122) is the most abundant microRNA in the liver and plays a crucial role in liver homeostasis.[1][3] Its dysregulation has been frequently implicated in HCC pathogenesis and progression.[1][4][5] This guide evaluates the evidence supporting miR-122 as a prognostic marker in HCC, comparing its performance against established and emerging biomarkers.
Downregulation of miR-122 expression is frequently observed in HCC tissues and is often associated with a poorer prognosis.[4][5] Studies have shown that low miR-122 levels correlate with shorter recurrence-free survival (RFS) and overall survival (OS) in patients who have undergone curative resection.[4] This suggests its potential as a valuable tool for risk stratification.
Comparative Performance of Prognostic Markers in HCC
The prognostic value of a biomarker is determined by its ability to predict patient outcomes. Below is a comparison of miR-122 with other key biomarkers used in HCC prognosis.
| Biomarker/Model | Sample Type | Key Prognostic Findings | Reference |
| miR-122 | Tissue, Serum/Plasma | Low expression is an independent prognostic factor for shorter Recurrence-Free Survival (RFS).[4] In some studies, higher serum levels were associated with longer Overall Survival (OS).[6] However, its prognostic value can be influenced by coexisting clinical factors.[2] | [2][4][6] |
| Alpha-fetoprotein (AFP) | Serum | Elevated levels are associated with worse overall survival. It is a widely used biomarker, though its utility for prognosis is still debated in some contexts.[2][7] | [2][7] |
| AFP-L3 (Lens culinaris agglutinin-reactive AFP) | Serum | A high AFP-L3 percentage is associated with more aggressive tumors and poorer prognosis. It is often used in combination with AFP and DCP.[8][9] | [8][9] |
| Des-gamma-carboxy prothrombin (DCP) | Serum | High levels are linked to poor prognostic features and are included in multi-biomarker models like BALAD-2.[8][10] | [8][10] |
| BALAD-2 Model | Serum | A model combining Bilirubin, Albumin, AFP-L3, AFP, and DCP that offers an objective, biomarker-based tool for assessing prognosis in HCC.[8][10] | [8][10] |
| miR-224 | Plasma | High plasma levels were found to be predictive of HCC development.[11][12] | [11][12] |
Quantitative Performance Data
The following table summarizes key performance metrics for miR-122 in distinguishing HCC from non-HCC and in predicting patient outcomes.
| Parameter | Value | Context | Reference |
| Sensitivity | 87.5% | For diagnosing HCC vs. chronic hepatitis C and healthy controls. | [11] |
| Specificity | 95% | For diagnosing HCC vs. chronic hepatitis C and healthy controls. | [11] |
| Area Under the Curve (AUC) | 0.98 | For predicting the development of HCC. | [11] |
| Hazard Ratio (HR) for OS (miR-122) | 0.493 (95% CI: 0.254-0.956) | Higher serum levels associated with longer OS. | [6] |
| Hazard Ratio (HR) for OS (miR-1) | 0.451 (95% CI: 0.228-0.856) | Independently associated with OS in a multivariate analysis. | [6] |
| Multivariate Cox Regression (RFS) | - | Low miR-122 expression was an independent prognostic factor. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments used in the assessment of miR-122.
Quantification of miR-122 in Tissue and Serum/Plasma by qRT-PCR
This is the most common method for measuring miR-122 levels.
a) RNA Extraction:
-
From Tissue: Fresh-frozen HCC and adjacent non-tumorous tissues are homogenized. Total RNA, including the small RNA fraction, is extracted using a TRIzol-based method or a commercial kit (e.g., mirVana miRNA Isolation Kit) according to the manufacturer's instructions.
-
From Serum/Plasma: Blood is collected and processed to separate serum or plasma. To minimize variability, a standardized protocol for blood handling is essential. RNA is then extracted using a kit specifically designed for liquid biopsies (e.g., QIAamp Circulating Nucleic Acid Kit). A synthetic spike-in control (e.g., cel-miR-39) is often added to the sample before extraction to normalize for technical variability.
b) Reverse Transcription (RT):
-
A specific stem-loop RT primer for miR-122 is used to reverse transcribe the mature miRNA into cDNA. This approach provides higher specificity compared to poly(A) tailing methods.
-
The reaction typically includes the total RNA sample, the specific RT primer, dNTPs, reverse transcriptase, and an RNase inhibitor in a buffer solution.
-
The reaction is incubated following a specific thermal profile (e.g., 16°C for 30 min, 42°C for 30 min, and 85°C for 5 min).
c) Quantitative Real-Time PCR (qPCR):
-
The resulting cDNA is used as a template for qPCR.
-
The reaction mixture contains the cDNA, a forward primer specific to miR-122, a universal reverse primer, and a fluorescent probe-based detection system (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).
-
A small nuclear RNA (e.g., U6) is often used as an endogenous control for tissue samples, while the spike-in control is used for serum/plasma.
-
The relative expression of miR-122 is calculated using the 2-ΔΔCt method.
In Situ Hybridization (ISH) for miR-122 Localization
ISH allows for the visualization of miR-122 expression within the tumor microenvironment.
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
The sections are treated with proteinase K to improve probe accessibility.
-
A digoxigenin (B1670575) (DIG)-labeled locked nucleic acid (LNA) probe complementary to the mature miR-122 sequence is hybridized to the tissue.
-
After stringent washes to remove unbound probes, an anti-DIG antibody conjugated to alkaline phosphatase is applied.
-
The signal is detected using a chromogenic substrate (e.g., NBT/BCIP), which produces a colored precipitate at the site of miR-122 expression.
-
The sections are counterstained (e.g., with Nuclear Fast Red) and visualized under a microscope.
Visualizations
Signaling Pathways Regulated by miR-122 in HCC
The following diagram illustrates the key signaling pathways influenced by miR-122 in the context of HCC. Downregulation of miR-122 leads to the upregulation of its target oncogenes, promoting tumor progression.
Caption: miR-122 modulates key oncogenic signaling pathways in HCC.
Experimental Workflow for Validating a Prognostic Biomarker
This diagram outlines the typical workflow for validating a prognostic marker like miR-122 in a clinical research setting.
Caption: A typical workflow for prognostic biomarker validation in HCC.
Conclusion
Current evidence strongly suggests that reduced expression of miR-122 is a significant prognostic marker for adverse outcomes in HCC.[4] Its ability to act as an independent predictor of recurrence-free survival highlights its potential utility in clinical practice.[4] While single biomarkers often have limitations, miR-122 shows promise, particularly when integrated into multi-biomarker models.[2][10] Further large-scale validation studies are warranted to fully establish its role in routine clinical decision-making and as a potential therapeutic target. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to objectively evaluate and potentially incorporate miR-122 into their HCC research and development programs.
References
- 1. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prognostic value of serum microRNA-122 in hepatocellular carcinoma is dependent on coexisting clinical and laboratory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-122 and hepatocellular carcinoma: from molecular biology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic significance of miR-122 expression after curative resection in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Serum microRNA-1 and microRNA-122 are prognostic markers in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of miRNA122, a novel therapeutic target, for predicting the progression of hepatocellular carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarker-based prognosis in hepatocellular carcinoma: validation and extension of the BALAD model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for discovering novel hepatocellular carcinoma biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Utility of Blood-based Serum Biomarker Combinations for Detecting and Determining the Prognosis of Hepatocellular Carcinoma - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 11. Early diagnostic evaluation of miR-122 and miR-224 as biomarkers for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
A Tale of Two microRNAs: A Comparative Analysis of miR-122 and let-7 in Cancer
In the intricate landscape of cancer biology, microRNAs (miRNAs) have emerged as critical regulators of gene expression, acting as either oncogenes or tumor suppressors. Among the thousands of identified miRNAs, miR-122 and the let-7 family stand out for their significant, yet often contrasting, roles in tumorigenesis. This guide provides a comprehensive comparative analysis of miR-122 and let-7, offering insights into their differential expression, target genes, and impact on key signaling pathways in cancer. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies.
At a Glance: Key Distinctions Between miR-122 and let-7 in Cancer
| Feature | miR-122 | let-7 Family |
| Primary Role in Cancer | Context-dependent: Primarily a tumor suppressor in hepatocellular carcinoma (HCC), but can be oncogenic in other cancers like breast cancer.[1][2] | Predominantly a tumor suppressor across a wide range of cancers, including lung, breast, and colon cancer.[3] |
| Tissue Specificity | Highly expressed in the liver, constituting up to 70% of the total miRNA population in hepatocytes.[2][4] | Ubiquitously expressed across various tissues. |
| Primary Cancer Association | Hepatocellular Carcinoma (HCC)[2] | Non-Small Cell Lung Cancer (NSCLC)[3] |
| Key Signaling Pathways | Wnt/β-catenin, PI3K/Akt/mTOR, TGF-β | Ras/ERK, c-Myc, Lin28 |
| Therapeutic Strategy | miRNA replacement therapy (mimics) in HCC.[2][4][5] | miRNA replacement therapy (mimics) to restore tumor-suppressive function.[6] |
Deep Dive: Expression, Targets, and Functional Consequences
The functional dichotomy of miR-122 and the consistent tumor-suppressive role of let-7 are rooted in their distinct expression patterns and the repertoire of genes they regulate.
Differential Expression in Cancer
miR-122: In its most studied context, hepatocellular carcinoma, miR-122 is significantly downregulated. This decrease is a hallmark of HCC and correlates with poor prognosis.[2] Studies have reported a dramatic reduction in miR-122 levels in HCC tissues compared to adjacent non-tumorous liver tissue. However, in other malignancies, such as breast cancer, the role of miR-122 is more complex, with some reports suggesting it can promote metastasis.
let-7: The let-7 family is one of the most consistently downregulated miRNA families in cancer. Reduced expression of let-7 is a common feature of NSCLC and is associated with poor patient survival.[3] This tumor-suppressive role extends to many other cancer types, where its loss contributes to increased cell proliferation and tumor progression.
Quantitative Comparison of Expression Levels:
| miRNA | Cancer Type | Expression Change (Tumor vs. Normal) | Reference Cell Lines |
| miR-122 | Hepatocellular Carcinoma | Significantly downregulated | HepG2, Huh-7 |
| let-7 | Non-Small Cell Lung Cancer | Significantly downregulated | A549, H1299 |
Target Gene Regulation and Signaling Pathways
The biological effects of miR-122 and let-7 are mediated by their binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.
miR-122: In HCC, miR-122 acts as a tumor suppressor by targeting multiple oncogenes. Key validated targets include:
-
Cyclin G1 (CCNG1): Downregulation of CCNG1 by miR-122 leads to cell cycle arrest.[7]
-
Insulin-like Growth Factor 1 Receptor (IGF1R): By targeting IGF1R, miR-122 inhibits the pro-survival PI3K/Akt signaling pathway.[8]
-
Wnt1: miR-122 directly targets Wnt1, a key ligand in the Wnt/β-catenin pathway, thereby inhibiting cancer cell proliferation and promoting apoptosis.[1]
The collective downregulation of these targets by miR-122 culminates in the suppression of key oncogenic pathways in liver cancer.
let-7: The let-7 family is renowned for its regulation of fundamental oncogenes, most notably:
-
Ras: let-7 was one of the first miRNAs shown to directly target the Ras family of oncogenes (KRAS, HRAS, NRAS), which are frequently mutated in cancer. This regulation is a cornerstone of its tumor-suppressive function.
-
c-Myc: let-7 also targets the c-Myc oncogene, a master regulator of cell proliferation and metabolism.
-
High Mobility Group AT-hook 2 (HMGA2): By repressing HMGA2, let-7 inhibits epithelial-to-mesenchymal transition (EMT) and metastasis.
Through the regulation of these and other targets, let-7 exerts broad control over cell cycle progression, proliferation, and differentiation.
Comparative Overview of Targeted Signaling Pathways:
| miRNA | Key Targeted Pathway | Downstream Effects in Cancer |
| miR-122 | Wnt/β-catenin | Inhibition of proliferation, induction of apoptosis in HCC.[1][9][10] |
| let-7 | Ras/ERK | Inhibition of proliferation and survival in NSCLC.[11][12] |
Visualizing the Molecular Mechanisms
To better understand the intricate regulatory networks of miR-122 and let-7, the following diagrams illustrate their key signaling pathways and a typical experimental workflow for their study.
Caption: miR-122 signaling pathway in hepatocellular carcinoma.
Caption: let-7 signaling pathway in non-small cell lung cancer.
Experimental Validation: Protocols and Data
The functional roles of miR-122 and let-7 have been elucidated through a variety of experimental techniques. Below are summarized protocols for key assays used to study miRNA function.
Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression
This method is used to quantify the expression levels of mature miRNAs in cells or tissues.
Protocol:
-
RNA Extraction: Isolate total RNA, including small RNAs, from cell lines or tissue samples using a suitable kit.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific stem-loop primer or a poly(A) tailing method.[13][14][15]
-
Real-Time PCR: Perform real-time PCR using a forward primer specific to the mature miRNA sequence and a universal reverse primer. Use a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan) for detection.[16]
-
Data Analysis: Normalize the expression of the target miRNA to a stable internal control RNA (e.g., U6 snRNA). Calculate the relative expression using the 2-ΔΔCt method.
Luciferase Reporter Assay for Target Gene Validation
This assay is the gold standard for confirming a direct interaction between a miRNA and its predicted target mRNA.[17]
Protocol:
-
Construct Preparation: Clone the 3' UTR of the putative target gene containing the miRNA binding site downstream of a luciferase reporter gene in an expression vector. Create a mutant construct where the miRNA seed-binding site is mutated as a negative control.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter construct (wild-type or mutant) and a miRNA mimic or a negative control mimic.
-
Luciferase Activity Measurement: After 24-48 hours, lyse the cells and measure the firefly luciferase activity. Normalize to a co-transfected Renilla luciferase control to account for transfection efficiency.
-
Data Analysis: A significant decrease in luciferase activity in the presence of the miRNA mimic with the wild-type 3' UTR construct, but not the mutant, confirms direct targeting.[18]
Representative Luciferase Assay Data:
| miRNA | Target Gene | Cell Line | Luciferase Activity Reduction (vs. control) |
| miR-122 | Wnt1 | HepG2 | ~50% |
| let-7b | ER-α 36 | MCF7 | <50%[19] |
Cell Proliferation, Migration, and Invasion Assays
These functional assays assess the impact of miRNA overexpression or inhibition on cancer cell behavior.
Cell Proliferation Assay (e.g., MTT or CCK-8):
-
Seed cells in a 96-well plate and transfect with miRNA mimics or inhibitors.
-
At various time points (e.g., 24, 48, 72 hours), add the assay reagent (MTT or WST-8).
-
Incubate and then measure the absorbance, which is proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay):
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.[20][21][22]
-
Transfect cells with miRNA mimics or inhibitors.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the scratch over time to quantify cell migration.
Cell Invasion Assay (Transwell/Boyden Chamber Assay):
-
Use a Transwell insert with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).[23][24][25]
-
Seed cells transfected with miRNA mimics or inhibitors in the upper chamber in serum-free medium.
-
Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
After incubation (e.g., 24-48 hours), remove non-invading cells from the top of the membrane.
-
Fix, stain, and count the cells that have invaded through the membrane to the lower surface.[24][25]
Representative Functional Assay Data:
| miRNA | Cancer Cell Line | Assay | Effect | Quantitative Measure |
| miR-122 | HepG2 | Proliferation | Inhibition | Significant decrease in cell viability |
| let-7g | LKR13 (murine lung cancer) | Proliferation | Inhibition | Induces cell cycle arrest and cell death[3] |
| let-7 mimic | A549, H460 | Proliferation | Inhibition | 41-44% inhibition[26][27] |
Conclusion and Future Perspectives
The comparative analysis of miR-122 and let-7 reveals two powerful, yet distinct, regulators of cancer progression. While let-7 acts as a ubiquitous tumor suppressor, the role of miR-122 is more nuanced and tissue-dependent. The consistent loss of let-7 in numerous cancers makes it an attractive candidate for replacement therapy. For miR-122, its potent tumor-suppressive effects in HCC are being explored therapeutically, while its pro-metastatic role in other cancers warrants further investigation and may offer opportunities for inhibitory therapeutic strategies.
Understanding the context-specific functions of these and other miRNAs is paramount for the development of effective and precise miRNA-based cancer therapies. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further unravel the complex roles of these critical non-coding RNAs in cancer.
References
- 1. MicroRNA-122 suppresses cell proliferation and induces cell apoptosis in hepatocellular carcinoma by directly targeting Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Roles of microRNA-122 in Hepatocellular Carcinoma and Breast Cancer Progression and Metastasis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of non-small cell lung tumor development by the let-7 microRNA family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-122 mimic/microRNA-221 inhibitor combination as a novel therapeutic tool against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-122 mimic/microRNA-221 inhibitor combination as a novel therapeutic tool against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. miR-122 and hepatocellular carcinoma: from molecular biology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MiR-122 Inhibits Cell Proliferation and Tumorigenesis of Breast Cancer by Targeting IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. miR-122 enhances sensitivity of hepatocellular carcinoma to oxaliplatin via inhibiting MDR1 by targeting Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbuon.com [jbuon.com]
- 12. Let-7b-3p inhibits tumor growth and metastasis by targeting the BRF2-mediated MAPK/ERK pathway in human lung adenocarcinoma - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. Expression profiling of microRNA using real-time quantitative PCR, how to use it and what is available - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Using Quantitative Real-Time PCR to Detect MicroRNA Expression Profile During Embryonic Stem Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. clyte.tech [clyte.tech]
- 21. Wound healing migration assay (Scratch assay) [protocols.io]
- 22. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 23. corning.com [corning.com]
- 24. snapcyte.com [snapcyte.com]
- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MiR-21 and let-7 cooperation in the regulation of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | MiR-21 and let-7 cooperation in the regulation of lung cancer [frontiersin.org]
The Role of miR-122 in HCV Replication: A Comparative Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic strategies targeting the Hepatitis C Virus (HCV), with a central focus on the role of the liver-specific microRNA-122 (miR-122). We will delve into the mechanism of action of miR-122 in HCV replication, compare its inhibition with other direct-acting antiviral (DAA) agents, and provide detailed experimental protocols for key assays used in HCV research.
The Critical Role of miR-122 in the HCV Lifecycle
Hepatitis C virus, a single-stranded RNA virus, has a unique dependency on a host factor, the liver-specific microRNA-122 (miR-122), for its propagation.[1][2][3] Unlike the canonical role of microRNAs in downregulating gene expression, miR-122 is essential for the HCV lifecycle.[1][2][3] It binds to two conserved sites on the 5' untranslated region (UTR) of the HCV genome, promoting the virus's lifecycle through several mechanisms:
-
Stimulation of Viral Translation: The binding of miR-122 to the HCV 5' UTR enhances the translation of the viral polyprotein.[1][2][4]
-
Stabilization of the Viral Genome: miR-122 protects the viral RNA from degradation by host ribonucleases, thereby increasing its stability.[1][3]
-
Promotion of Viral Replication: Evidence suggests that miR-122 directly promotes the replication of the viral genome.[1][2]
This critical dependence of HCV on miR-122 makes it an attractive therapeutic target. Inhibiting the function of miR-122 presents a novel host-centric approach to antiviral therapy.
Therapeutic Strategies: A Comparative Analysis
The treatment landscape for HCV has been revolutionized by the development of direct-acting antivirals (DAAs). These agents target specific viral proteins essential for replication. Here, we compare the inhibition of miR-122 with the major classes of DAAs.
Quantitative Comparison of Antiviral Efficacy
The following table summarizes the quantitative data on the efficacy of a miR-122 inhibitor, Miravirsen (B3319152), and various DAAs. It is important to note that the metrics for efficacy can differ between studies (e.g., viral load reduction versus sustained virologic response).
| Therapeutic Target | Drug Example(s) | Mechanism of Action | Efficacy Metric | Quantitative Data | Genotype(s) Targeted | Reference(s) |
| miR-122 | Miravirsen | Sequesters mature miR-122, preventing its interaction with the HCV genome. | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | 1.2 (3 mg/kg), 2.9 (5 mg/kg), 3.0 (7 mg/kg) | 1 | [5][6] |
| NS3/4A Protease | Simeprevir | Inhibits the viral protease responsible for cleaving the HCV polyprotein. | Sustained Virologic Response (SVR12) | 100% (in combination with Sofosbuvir (B1194449) and Daclatasvir) | 1, 4 | [7] |
| NS5A | Daclatasvir (B1663022) | Inhibits the NS5A protein, which is crucial for viral RNA replication and assembly. | Sustained Virologic Response (SVR12) | 100% (in combination with Sofosbuvir and Simeprevir) | 1, 4 | [7] |
| NS5B Polymerase | Sofosbuvir | A nucleotide analog that inhibits the viral RNA-dependent RNA polymerase. | Sustained Virologic Response (SVR12) | >90% in most genotypes | Pangenotypic | [8][9] |
Note: SVR12 refers to the percentage of patients with undetectable HCV RNA 12 weeks after completing treatment. The efficacy of DAAs is often evaluated in combination therapies.
Signaling Pathways and Experimental Workflows
HCV Replication Signaling Pathway Involving miR-122
The following diagram illustrates the central role of miR-122 in the HCV replication cycle and the points of intervention for various antiviral therapies.
Caption: Role of miR-122 in HCV replication and therapeutic targets.
Experimental Workflow for Antiviral Compound Screening
This diagram outlines a typical workflow for screening and evaluating the efficacy of antiviral compounds against HCV in a cell-based assay.
Caption: Workflow for in vitro antiviral screening against HCV.
Experimental Protocols
HCV Replicon Assay (Luciferase-based)
This assay is a cornerstone for studying HCV replication and screening antiviral compounds in a controlled in vitro setting.
Objective: To quantify the level of HCV RNA replication by measuring the activity of a reporter gene (e.g., Luciferase) incorporated into the HCV replicon.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon plasmid containing a luciferase reporter gene
-
In vitro transcription kit
-
Electroporation system
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
In vitro Transcription of HCV Replicon RNA:
-
Linearize the HCV replicon plasmid downstream of the 3' UTR.
-
Use an in vitro transcription kit (e.g., T7 RiboMAX) to synthesize HCV replicon RNA.
-
Purify and quantify the transcribed RNA.
-
-
Electroporation of Huh-7 Cells:
-
Grow Huh-7 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in a suitable buffer (e.g., PBS).
-
Mix a defined number of cells with the in vitro transcribed HCV replicon RNA.
-
Deliver an electrical pulse to the cell suspension using an electroporator to introduce the RNA into the cells.
-
-
Cell Plating and Treatment:
-
Plate the electroporated cells into multi-well plates.
-
After allowing the cells to adhere, add the antiviral compounds at various concentrations. Include appropriate controls (e.g., vehicle control, known inhibitor).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours to allow for HCV replication and reporter protein expression.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase, which in turn reflects the level of HCV replication.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., untreated cells).
-
Plot the percentage of inhibition against the compound concentration to determine the 50% effective concentration (EC50).
-
Quantification of HCV RNA by Real-Time Reverse Transcription PCR (RT-qPCR)
This method provides a highly sensitive and specific quantification of HCV RNA levels.
Objective: To determine the absolute or relative amount of HCV RNA in cell culture supernatants or patient samples.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan)
-
Primers and probe specific to a conserved region of the HCV genome (e.g., 5' UTR)
-
Real-time PCR instrument
-
HCV RNA standard for absolute quantification (optional)
Methodology:
-
RNA Extraction:
-
Extract total RNA from the sample (e.g., cell lysate, serum) using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase and HCV-specific primers or random hexamers.
-
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and HCV-specific primers and probe.
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument monitors the fluorescence emitted during the amplification of the target HCV sequence in real-time.
-
-
Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.
-
For relative quantification, the Ct values of treated samples are compared to those of untreated controls.
-
For absolute quantification, a standard curve is generated using serial dilutions of a known amount of HCV RNA standard. The Ct values of the unknown samples are then used to extrapolate the HCV RNA copy number from the standard curve.[10]
-
Conclusion
The dependence of HCV on the host factor miR-122 has opened up a novel avenue for antiviral therapy. While direct-acting antivirals have shown remarkable success in treating HCV, the host-targeting approach of miR-122 inhibition offers a high barrier to resistance. Understanding the intricate role of miR-122 in HCV replication and utilizing robust experimental methodologies are crucial for the continued development of effective and durable therapies against this global health challenge.
References
- 1. Santaris Pharma A/S Phase 2a data of miravirsen shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]
- 2. Unveiling the nexus between direct-acting antivirals in hepatitis C virus elimination and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial: Direct‐acting antivirals as treatment for hepatitis C in people who inject drugs: Delivered in needle and syringe programs via directly observed therapy versus fortnightly collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of On-Treatment Viral Loads During Treatment With Direct-Acting Antivirals in Patients Infected With Chronic Viral Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of HCV infection by targeting microRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. haemosafety.com [haemosafety.com]
- 7. Simeprevir, daclatasvir and sofosbuvir for hepatitis C virus-infected patients with decompensated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First microRNA-targeted drug effective for hepatitis C - UMass Medical School - Worcester [umassmed.edu]
A Comparative Guide to Liver Injury Biomarkers: Keratin 18 (M30/M65) and microRNA-122 versus Traditional Aminotransferases (ALT/AST)
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of liver injury is paramount in preclinical and clinical drug development, as well as in the diagnosis and monitoring of various liver diseases. For decades, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) have been the gold standard biomarkers for detecting hepatocellular injury. However, their limitations in sensitivity, specificity, and the ability to elucidate the mechanism of cell death have prompted the investigation of novel biomarkers. This guide provides an objective comparison of two such promising biomarkers, Keratin 18 (K18) and microRNA-122 (miR-122), with the traditional aminotransferases.
Executive Summary
Keratin 18 and miR-122 have emerged as highly specific and sensitive biomarkers for liver injury, offering distinct advantages over ALT and AST. K18, particularly its caspase-cleaved fragment (M30), provides insights into the mode of cell death (apoptosis versus necrosis), a critical piece of information in understanding the pathophysiology of liver damage. MiR-122, a liver-specific microRNA, has demonstrated earlier detection of liver injury compared to ALT in various contexts, including drug-induced liver injury (DILI). This guide will delve into the comparative performance of these biomarkers, supported by experimental data, and provide detailed methodologies for their measurement.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance characteristics of K18 (M30 and M65), miR-122, ALT, and AST as biomarkers for liver injury.
| Biomarker | Primary Mechanism of Release | Mode of Cell Death Indicated | Liver Specificity | Sensitivity | Early Detection |
| Keratin 18 (M65) | Passive release from necrotic cells and release of fragments from apoptotic cells | Total cell death (Necrosis + Apoptosis) | High (epithelial cells) | High | Can be earlier than ALT/AST |
| Keratin 18 (M30) | Caspase-3 cleavage during apoptosis | Apoptosis | High (epithelial cells) | High (for apoptosis) | Can be earlier than ALT/AST |
| microRNA-122 (miR-122) | Passive release from damaged hepatocytes | General hepatocellular injury | Very High | Very High | Often earlier than ALT/AST |
| ALT | Leakage from damaged hepatocyte membranes | General hepatocellular injury | High | Moderate | Delayed peak |
| AST | Leakage from damaged hepatocyte membranes | General hepatocellular injury | Moderate (also in muscle, heart) | Moderate | Delayed peak |
Performance in Specific Liver Injury Contexts
Drug-Induced Liver Injury (DILI)
In studies of DILI, both K18 and miR-122 have shown superiority over ALT. For instance, in acetaminophen (B1664979) (APAP)-induced liver injury models, serum levels of M65 and miR-122 were found to be significantly increased at earlier time points than ALT.[1][2] Furthermore, the maximal elevation of M65 and miR-122 often exceeds that of ALT, providing a wider dynamic range for assessing the extent of injury.[1][2] A study in patients with DILI showed that a combination of liver-specific miRNAs, including miR-122, and K-18 markers could better discriminate DILI from other causes of acute hepatitis than ALT alone.[3]
Alcoholic and Non-Alcoholic Fatty Liver Disease (NAFLD)
In the context of alcoholic hepatitis, K18 levels have been shown to correlate better with the severity of liver disease and the amount of hepatocyte death than ALT and AST.[4][5] Similarly, in NAFLD, circulating levels of K18 fragments (M30) are significantly higher in patients with non-alcoholic steatohepatitis (NASH) compared to those with simple steatosis, making it a valuable non-invasive tool to assess disease progression.[6][7]
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical and research utility. Below are detailed methodologies for the key experiments.
Measurement of Keratin 18 (M30 and M65) in Serum by ELISA
Principle: A solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify total K18 (M65) and caspase-cleaved K18 (M30).
Materials:
-
M65® ELISA kit and M30 Apoptosense® ELISA kit (e.g., from PEVIVA, TECO medical AG)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer
-
Stop solution (e.g., 1 M H₂SO₄)
-
Serum samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards as per the kit instructions.
-
Coating: The microplate wells are pre-coated with a monoclonal antibody specific for K18.
-
Sample Addition: Add 25 µL of standards, controls, and serum samples to the appropriate wells.
-
Conjugate Addition: Add 100 µL of the horseradish peroxidase (HRP)-conjugated secondary antibody to each well.
-
Incubation: Cover the plate and incubate for 4 hours at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Substrate Addition: Add 200 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
-
Calculation: Construct a standard curve and determine the concentration of M30 or M65 in the samples.
Measurement of microRNA-122 in Serum by RT-qPCR
Principle: Real-time quantitative reverse transcription polymerase chain reaction (RT-qPCR) is used to quantify the levels of miR-122 in serum.
Materials:
-
RNA extraction kit for liquid biopsies (e.g., miRNeasy Serum/Plasma Kit, QIAGEN)
-
Reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit)
-
TaqMan MicroRNA Assay for hsa-miR-122
-
Real-time PCR system
-
Nuclease-free water, tubes, and tips
Procedure:
-
RNA Extraction:
-
Thaw serum samples on ice.
-
Extract total RNA from 200 µL of serum using the chosen RNA extraction kit according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
-
-
Reverse Transcription (RT):
-
Prepare the RT master mix containing the reverse transcriptase, RT buffer, dNTPs, and the specific stem-loop RT primer for miR-122.
-
Add the extracted RNA to the master mix.
-
Perform the RT reaction using a thermal cycler with the following typical conditions: 16°C for 30 min, 42°C for 30 min, 85°C for 5 min.
-
-
Real-Time qPCR:
-
Prepare the qPCR master mix containing TaqMan Universal PCR Master Mix, the specific TaqMan MicroRNA Assay for miR-122, and nuclease-free water.
-
Add the cDNA from the RT reaction to the qPCR master mix.
-
Run the qPCR on a real-time PCR system with the following typical conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.
-
-
Quantification:
-
Determine the cycle threshold (Ct) values.
-
Use a reference gene (e.g., a synthetic spike-in control like cel-miR-39) for normalization.
-
Calculate the relative expression of miR-122 using the ΔΔCt method.
-
Measurement of ALT and AST in Serum by Colorimetric Assay
Principle: The activity of ALT and AST is determined by measuring the rate of a specific enzymatic reaction that produces a colored product.
Materials:
-
ALT and AST assay kits (colorimetric)
-
Spectrophotometer or microplate reader
-
Precision pipettes and tips
-
Serum samples
Procedure (based on the Reitman-Frankel method):
-
Reagent Preparation: Prepare the substrate and color developer solutions as per the kit instructions.
-
Reaction Setup:
-
Pipette the substrate solution into test tubes and pre-warm to 37°C.
-
Add the serum sample to the substrate and incubate for a defined period (e.g., 30 minutes for ALT, 60 minutes for AST) at 37°C.
-
-
Color Development:
-
Add the color developer (2,4-dinitrophenylhydrazine) to stop the enzymatic reaction and initiate color development.
-
Incubate at room temperature for 20 minutes.
-
-
Addition of NaOH: Add sodium hydroxide (B78521) solution to intensify the color.
-
Reading: Measure the absorbance at the specified wavelength (e.g., 505 nm) against a blank.
-
Calculation: Determine the enzyme activity in units per liter (U/L) by comparing the absorbance to a standard curve.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Biomarker Release Mechanisms
Caption: Mechanisms of biomarker release from hepatocytes.
Comparative Experimental Workflow
Caption: Workflow for comparing liver injury biomarkers.
Conclusion
Keratin 18 and microRNA-122 represent a significant advancement in the field of liver safety biomarkers. Their superior sensitivity, specificity, and ability to provide mechanistic insights into the mode of cell death offer a more nuanced and earlier assessment of liver injury compared to the traditional markers, ALT and AST. For researchers and drug development professionals, the adoption of these novel biomarkers can lead to more informed decision-making in preclinical studies and a more precise evaluation of hepatotoxicity in clinical trials. While ALT and AST will likely remain part of the standard liver function panel, the integration of K18 and miR-122 provides a more comprehensive and powerful toolkit for understanding and mitigating liver injury.
References
- 1. Injured liver-released miRNA-122 elicits acute pulmonary inflammation via activating alveolar macrophage TLR7 signaling… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Keratin 8/18 breakdown and reorganization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Cleavage of Keratin 18 and Reorganization of Intermediate Filaments during Epithelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining tumor apoptosis and necrosis in patient serum using cytokeratin 18 as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wizey.one [wizey.one]
- 7. resources.amsbio.com [resources.amsbio.com]
A Head-to-Head Comparison of MDM2 Inhibitor Chemistries for Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Murine Double Minute 2 (MDM2) inhibitor chemistries, supported by experimental data. This analysis delves into the performance of different chemical scaffolds in disrupting the MDM2-p53 interaction, a critical axis in cancer development.
A preliminary investigation suggests that the query "M122 inhibitor" may be a typographical error, with the likely intended target being MDM2. This guide will proceed under that assumption, focusing on the well-established field of MDM2 inhibition.
The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53. In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation. Consequently, the development of small molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.
This guide will compare the key chemical classes of MDM2 inhibitors that have progressed to clinical trials, presenting their performance data, the experimental protocols used to evaluate them, and a visualization of the underlying signaling pathway.
Comparative Performance of MDM2 Inhibitor Chemistries
The development of MDM2 inhibitors has led to the emergence of several distinct chemical scaffolds, each with unique properties. The following table summarizes the in vitro and cellular potency of representative compounds from these classes.
| Chemical Class | Compound | MDM2 Binding Affinity (IC50/Ki) | Cellular Activity (IC50) | Key Features |
| cis-Imidazoline | Nutlin-3a | IC50: 90 nM[1] | 1-2 µM (in p53 wild-type cancer cell lines) | The first potent, selective, and cell-permeable small-molecule MDM2 inhibitor. Serves as a benchmark compound. |
| RG7112 (Idasanutlin) | IC50: 18 nM[2] | 0.18–2.2 µM (in p53 wild-type cancer cell lines)[2] | A second-generation Nutlin analog with improved potency and pharmacokinetic properties. Advanced to clinical trials. | |
| Pyrrolidine | RG7388 | IC50: 6 nM | Average IC50: 30 nM (in p53 wild-type cancer cell lines) | A potent and selective MDM2 inhibitor with excellent cellular activity. |
| Piperidinone | AMG 232 | Ki: 0.44 nM | IC50: 80 nM (SJSA-1), 60 nM (RS4;11) | Exhibits high binding affinity and potent cell growth inhibition. Shows over 100-fold selectivity for p53 wild-type cells. |
| Spiro-oxindole | MI-77301 (SAR405838) | - | - | A potent and selective MDM2 inhibitor that has progressed to clinical trials. |
| Dual MDM2/NFAT1 Inhibitor | MA242 | - | IC50: 0.1-0.4 µM (in pancreatic cancer cell lines) | A novel inhibitor that induces degradation of both MDM2 and NFAT1, showing efficacy independent of p53 status. |
The MDM2-p53 Signaling Pathway
The interaction between MDM2 and p53 forms the core of a critical autoregulatory feedback loop. Understanding this pathway is essential for appreciating the mechanism of action of MDM2 inhibitors.
Experimental Protocols
The evaluation of MDM2 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This assay quantitatively measures the binding of a small fluorescently labeled p53-derived peptide to the MDM2 protein. Inhibition of this interaction by a compound results in a decrease in the polarization of the emitted light.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., with Rhodamine)
-
FP assay buffer (e.g., PBS, 0.01% Triton X-100)
-
384-well black, low-volume microplates
-
Test compounds dissolved in DMSO
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in FP assay buffer. The final concentrations will need to be optimized, but a starting point could be 1 µM MDM2 and 50 nM peptide.
-
Compound Plating: Serially dilute the test compounds in DMSO and then dilute further in FP assay buffer to the desired final concentrations. Add a small volume (e.g., 20 µL) of the diluted compounds to the wells of the 384-well plate.
-
Assay Initiation: Add the MDM2/peptide solution (e.g., 40 µL) to each well containing the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., 531 nm excitation and 595 nm emission for Rhodamine).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no MDM2) controls. Determine the IC50 value by fitting the data to a dose-response curve.
AlphaLISA Assay for MDM2-p53 Interaction
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay that measures the interaction between two molecules. When an MDM2-p53 interaction occurs, donor and acceptor beads are brought into close proximity, resulting in a luminescent signal.
Materials:
-
GST-tagged MDM2 and His-tagged p53 proteins
-
AlphaLISA Glutathione (GSH) Donor beads and Ni-Chelate or Anti-His Acceptor beads
-
AlphaLISA assay buffer
-
384-well white microplates
-
Test compounds dissolved in DMSO
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Protein and Compound Incubation: In a 384-well plate, incubate GST-MDM2 (e.g., 1 nM final concentration), His-p53 (e.g., 1 nM final concentration), and various concentrations of the test compound for 1 hour at room temperature.[3]
-
Acceptor Bead Addition: Add GSH AlphaLISA Acceptor beads (e.g., 20 µg/mL final concentration) to each well and incubate for 1 hour at room temperature.[3]
-
Donor Bead Addition: Add Ni-Chelate Donor beads (e.g., 20 µg/mL final concentration) to each well and incubate for 1 hour at room temperature in the dark.[3]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves of the test compounds.
p53-Dependent Luciferase Reporter Cell-Based Assay
This assay measures the ability of a compound to activate the transcriptional activity of p53 in a cellular context. Cells are engineered to express a luciferase reporter gene under the control of a p53-responsive promoter.
Materials:
-
A human cancer cell line with wild-type p53 (e.g., HCT116) stably transfected with a p53-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
96-well white, clear-bottom cell culture plates.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known MDM2 inhibitor like Nutlin-3a).
-
Incubation: Incubate the cells for a sufficient period to allow for p53 activation and luciferase expression (e.g., 16-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the fold-activation of p53 transcriptional activity for each compound concentration relative to the vehicle control. Determine the EC50 value from the dose-response curve.
References
Validating the Therapeutic Efficacy of GIM-122: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GIM-122, a novel therapeutic agent, against current treatment alternatives for advanced solid tumors resistant to immune checkpoint inhibitors. This document outlines the available data, experimental context, and the scientific rationale behind GIM-122's development.
Introduction
The advent of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has revolutionized the treatment of many advanced cancers. However, a significant portion of patients either do not respond to these therapies (primary resistance) or develop resistance after an initial response (acquired resistance), representing a major clinical challenge.[1] GIM-122, a first-in-class, dual-functioning humanized monoclonal antibody developed by Georgiamune Inc., is an investigational therapy designed to address this unmet need.[2][3] This guide provides a comprehensive overview of GIM-122, its proposed mechanism of action, and a comparison with current salvage therapies for patients with immunotherapy-refractory solid tumors.
GIM-122: A Novel Dual-Functioning Antibody
GIM-122 is currently under investigation in a Phase 1/2 clinical trial (NCT06028074) for the treatment of adults with advanced solid malignancies who have failed treatment with a PD-1/PD-L1 inhibitor.[4] The therapy is based on a novel mechanism designed to overcome cancer-mediated immune suppression and simultaneously stimulate activated T cells.[5]
Proposed Mechanism of Action
GIM-122 is described as a dual-functioning antibody that, upon administration, is believed to exert its anti-tumor effects through two distinct but complementary actions:
-
Blockade of the PD-1 Pathway: Similar to existing checkpoint inhibitors, GIM-122 targets the PD-1 protein on T cells. By blocking the interaction between PD-1 and its ligand, PD-L1, on tumor cells, GIM-122 aims to release the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[6]
-
Novel T-Cell Activation: In addition to PD-1 blockade, Georgiamune states that GIM-122 activates immune cells in a "new fashion" to specifically target and fight cancer.[6] While the precise molecular signaling pathway of this novel activation is not yet publicly detailed, it is proposed to provide a necessary co-stimulatory signal to T cells, enhancing their anti-tumor activity beyond what is achieved with PD-1 blockade alone.[7]
Below is a conceptual diagram illustrating the proposed dual mechanism of action of GIM-122.
Comparative Landscape: GIM-122 vs. Alternative Salvage Therapies
As GIM-122 is in early-stage clinical development, no public efficacy data is available. Therefore, this comparison is based on the proposed mechanism of GIM-122 versus the established efficacy of current salvage therapies for patients with PD-1/PD-L1 refractory solid tumors. The choice of salvage therapy is highly dependent on the tumor type and prior treatments.
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in PD-1/PD-L1 Refractory Setting (Objective Response Rate - ORR) | Key Limitations |
| GIM-122 (Investigational) | Dual-functioning: PD-1 blockade and novel T-cell co-stimulation.[6][7] | Data not yet available from the ongoing Phase 1/2 trial.[4] | Efficacy and safety profile are still under investigation. |
| Chemo-immunotherapy Combination | Combines the cytotoxic effects of chemotherapy with the immune-stimulatory effects of a checkpoint inhibitor. Chemotherapy may also enhance immune response by increasing tumor antigen presentation.[8][9] | Metastatic Melanoma: ORR of 61% with chemo-immunotherapy vs. 17% with immunotherapy or chemotherapy alone.[9] NSCLC: ORR of 53.4% with salvage chemotherapy after immunotherapy.[10] | Increased potential for toxicity from both agents. |
| Ipilimumab (anti-CTLA-4) +/- Nivolumab (B1139203) (anti-PD-1) | Ipilimumab blocks CTLA-4, another immune checkpoint, promoting T-cell activation. Combination with nivolumab provides a dual checkpoint blockade. | Metastatic Melanoma: ORR of 28% for the combination vs. 9% for ipilimumab alone after anti-PD-1 failure.[11] | Significant immune-related adverse events. |
| Nivolumab + Relatlimab (anti-LAG-3) | Relatlimab blocks LAG-3, an immune checkpoint that inhibits T-cell function. Dual blockade with nivolumab aims to restore T-cell effector function. | Advanced Melanoma: ORR of 12% in patients who have progressed on prior anti-PD-1/PD-L1 therapy.[11] | Efficacy in other solid tumors is under investigation. |
| Tumor-Infiltrating Lymphocyte (TIL) Therapy | Adoptive cell therapy where a patient's own T cells are harvested from their tumor, expanded ex vivo, and re-infused. | Advanced Melanoma: ORR of 49% in patients who have progressed on prior therapies.[11] | Complex and individualized manufacturing process; significant toxicities associated with the required pre-conditioning regimen. |
Experimental Protocols
While specific preclinical and clinical protocols for GIM-122 are proprietary, the following are standard methodologies used to evaluate the therapeutic efficacy of a novel monoclonal antibody like GIM-122.
Preclinical Evaluation Workflow
-
In Vitro/Ex Vivo Assays:
-
Binding Affinity and Specificity: Enzyme-linked immunosorbent assays (ELISAs) and flow cytometry are used to confirm GIM-122's binding to its target (PD-1) and to assess for off-target binding.
-
Mixed Lymphocyte Reaction (MLR): Co-culture of T cells with allogeneic dendritic cells to measure the ability of GIM-122 to enhance T-cell proliferation and cytokine production (e.g., IFN-γ, TNF-α).
-
Cytotoxicity Assays: Co-culture of patient-derived tumor cells and immune cells in the presence of GIM-122 to quantify its ability to enhance tumor cell lysis.
-
-
In Vivo Models:
-
Syngeneic Mouse Models: Immunocompetent mice are implanted with murine tumor cell lines to evaluate the anti-tumor activity of a surrogate antibody for GIM-122. Tumor growth inhibition and changes in the tumor microenvironment are assessed.
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells and human tumors to evaluate the efficacy of GIM-122 in a system that more closely mimics human physiology.
-
Clinical Trial Protocol (NCT06028074)
The ongoing clinical trial for GIM-122 is a Phase 1/2, open-label, first-in-human, multicenter study.[4]
-
Phase 1 (Dose Escalation and Enrichment): The primary objective is to evaluate the safety and tolerability of GIM-122 and to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Phase 2 (Dose Optimization and Cohort Expansion): This phase will further assess the safety, tolerability, and preliminary anti-tumor activity of GIM-122 at the RP2D in specific cohorts of patients with advanced solid malignancies.[12]
Primary Endpoints:
-
Incidence of Dose-Limiting Toxicities (DLTs)
-
Overall Response Rate (ORR)
Secondary Endpoints:
-
Pharmacokinetics
-
Pharmacodynamics
-
Duration of Response (DoR)
-
Progression-Free Survival (PFS)
-
Overall Survival (OS)
Logical Framework for GIM-122 Development
The development of GIM-122 is predicated on the hypothesis that overcoming resistance to PD-1/PD-L1 blockade requires a multi-pronged approach.
Conclusion
GIM-122 represents a promising next-generation immunotherapy for patients with advanced solid tumors that are resistant to current checkpoint inhibitors. Its novel, dual-functioning mechanism of action, which combines PD-1 blockade with a distinct T-cell activation signal, offers a scientifically rational approach to overcoming immune escape. While clinical data on the efficacy and safety of GIM-122 are not yet available, the ongoing Phase 1/2 trial will be critical in defining its therapeutic potential. For researchers and clinicians, GIM-122 is a key therapeutic to monitor as the landscape of cancer immunotherapy continues to evolve. As data from the clinical trial becomes available, a more direct and quantitative comparison with existing salvage therapies will be possible, further clarifying its role in the treatment paradigm for immunotherapy-resistant cancers.
References
- 1. vjoncology.com [vjoncology.com]
- 2. Safety and Tolerability Study of GIM-122 in Subjects With Advanced Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 3. Georgiamune [georgiamune.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pipeline - Georgiamune [georgiamune.com]
- 6. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 7. Georgiamune Adds Two New Cancer Drugs in Five Months [synapse.patsnap.com]
- 8. Chemo-immunotherapy combination after PD-1 inhibitor failure improves clinical outcomes in metastatic melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Increased Response Rates to Salvage Chemotherapy Administered after PD-1/PD-L1 Inhibitors in Patients with Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the Treatment Options for PD-1–Refractory Melanoma - The ASCO Post [ascopost.com]
- 12. UCSF Solid Malignancies Trial → GIM-122 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsf.edu]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide
Immediate Safety and Handling Precautions
Before proceeding with any disposal steps, it is crucial to handle the unidentified substance with the utmost caution. Assume the substance is hazardous.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1] Depending on the physical state and potential volatility of the substance, additional respiratory protection may be necessary.
-
Work Area: Conduct all handling and preliminary testing in a well-ventilated fume hood to minimize inhalation exposure.[1][2]
-
Containment: Ensure the chemical is in a stable, sealed, and properly labeled container.[3][4] If the original container is compromised, transfer the contents to a new, compatible container.[4]
Step-by-Step Disposal Procedure for an Unidentified Chemical
The following workflow outlines the necessary steps to safely manage and dispose of a chemical for which specific disposal information is unavailable.
References
Navigating the Safe Handling of M122: A Comprehensive Guide for Laboratory Professionals
The identifier "M122" can refer to a variety of chemical and biological products. For researchers, scientists, and drug development professionals, it is crucial to identify the specific this compound substance in use to implement the appropriate safety protocols. This guide provides essential safety and logistical information for several common laboratory products designated as this compound, including personal protective equipment (PPE) requirements, disposal plans, and experimental protocols.
Identifying Your this compound
The required safety measures are dictated by the physical and chemical properties of the specific "this compound" being handled. Below is a summary of potential this compound-designated products and their general characteristics.
| This compound Designation | Product Type | Primary Hazards | Common Applications |
| MIRAMER this compound | Acrylic Acid Ester | Skin/eye irritation, potential for allergic reaction, flammability. | Reactive diluent in inks, coatings, and adhesives. |
| Pigment Red 122 | Quinacridone Pigment (Powder) | Dust inhalation, potential for combustible dust explosion. | Coloring agent for paints, inks, and plastics. |
| IL-12 p70 Monoclonal Antibody (this compound) | Biological (Protein) | Standard laboratory biological material hazards. | Sandwich ELISA, Western Blotting. |
| mFluor™ Green 620 Anti-human CD122 Antibody | Biological (Protein Conjugate) | Standard laboratory biological material hazards. | Flow Cytometry, Fluorescence Imaging. |
| Meguiar's this compound Surface Prep | Automotive Cleaning Agent | Minimal under normal use; avoid contact with oxidizing agents. | Surface preparation for automotive detailing. |
Personal Protective Equipment (PPE) and Safety Protocols
Appropriate PPE is the first line of defense against chemical and biological exposure. The following tables summarize the recommended PPE for handling different this compound substances.
Chemical Handling: MIRAMER this compound (Acrylic Acid Ester) and Pigment Red 122
| PPE | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or face shield. | Protects against splashes of acrylic esters and airborne pigment particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact, irritation, and potential allergic reactions from acrylic esters.[1] |
| Respiratory Protection | NIOSH-approved respirator for organic vapors (for acrylic esters) or a particulate respirator (e.g., N95) for pigment powders. | Protects against inhalation of harmful vapors from acrylic esters and fine dust from Pigment Red 122.[2] |
| Protective Clothing | Laboratory coat. | Prevents contamination of personal clothing. |
Operational and Disposal Plans for Chemicals:
-
Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid generating dust when handling Pigment Red 122.[2] Keep away from heat, sparks, and open flames, as acrylic esters can be flammable.[1]
-
Spill Management: For liquid spills (MIRAMER this compound), absorb with an inert material and place in a sealed container for disposal. For solid spills (Pigment Red 122), carefully sweep or vacuum to avoid creating dust and place in a sealed container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour acrylic esters down the drain.
Biological Reagent Handling: this compound Monoclonal Antibodies
| PPE | Specification | Rationale |
| Eye/Face Protection | Safety glasses. | Protects against accidental splashes. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Prevents contamination of the sample and protects the user. |
| Protective Clothing | Laboratory coat. | Standard practice for handling biological materials. |
Operational and Disposal Plans for Biological Reagents:
-
Handling: Follow standard good laboratory practices for handling non-pathogenic biological materials. Avoid creating aerosols.
-
Storage: Store at recommended temperatures (typically 2-8°C) and protect from light.[3]
-
Disposal: Dispose of used reagents and contaminated materials as biohazardous waste in accordance with institutional guidelines.
Experimental Protocols
Detailed methodologies for common applications of this compound-designated laboratory products are provided below.
Sandwich ELISA Protocol for IL-12 p70 Monoclonal Antibody (this compound)
This protocol outlines the general steps for a sandwich ELISA to quantify a target antigen.
-
Plate Coating:
-
Dilute the capture antibody (e.g., this compound) to a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate twice with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for at least 1-2 hours at room temperature.
-
Wash the plate twice with wash buffer.
-
-
Sample and Standard Incubation:
-
Detection Antibody Incubation:
-
Add 100 µL of the diluted, biotinylated detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
-
Enzyme Conjugate and Substrate:
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).[5]
-
Stop the reaction by adding 50-100 µL of stop solution (e.g., 0.16M sulfuric acid).[5]
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Flow Cytometry Protocol for Cell Surface Staining with mFluor™ Green 620 Anti-human CD122 Antibody
This protocol provides a general procedure for staining cell surface antigens for flow cytometry analysis.
-
Cell Preparation:
-
Fc Receptor Blocking (Optional):
-
Antibody Staining:
-
Add the fluorescently conjugated primary antibody (e.g., mFluor™ Green 620 Anti-human CD122) at the predetermined optimal concentration.
-
Incubate for at least 30 minutes at 4°C in the dark.[6]
-
-
Wash:
-
Cell Resuspension and Analysis:
-
Resuspend the cell pellet in 200-500 µL of FACS buffer.[7]
-
Analyze the samples on a flow cytometer.
-
Protocol for Incorporating Pigment Red 122 into a Polymer Matrix
This protocol describes a general method for dispersing a dry pigment into a polymer.
-
Masterbatch Preparation:
-
In a suitable container, create a concentrated mixture of the Pigment Red 122 powder with a small amount of the polymer resin or a compatible solvent.
-
Use a high-shear mixer or a three-roll mill to ensure uniform dispersion and break up any pigment agglomerates.
-
-
Let-Down:
-
Add the masterbatch to the bulk of the polymer resin in the desired ratio to achieve the final color concentration.
-
Mix thoroughly until the color is uniform throughout the polymer.
-
-
Processing:
-
Process the colored polymer as required (e.g., extrusion, molding).
-
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates a generalized workflow for the safe handling and disposal of an this compound substance in a laboratory setting.
Caption: Generalized workflow for safe handling and disposal of this compound.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 3. Protocol: Sandwich ELISA (Colorimetric) – Direct Detection [novusbio.com]
- 4. Monoclonal Antibody-Based Sandwich ELISA for the Detection of Staphylococcal Enterotoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandwich ELISA Protocol - Sharebiology [sharebiology.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
